molecular formula C2H6O B3068663 Ethanol-13C2 CAS No. 70753-79-6

Ethanol-13C2

Numéro de catalogue: B3068663
Numéro CAS: 70753-79-6
Poids moléculaire: 48.054 g/mol
Clé InChI: LFQSCWFLJHTTHZ-ZDOIIHCHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethanol is used in alcoholic beverages in suitable dilutions. Other uses are as solvent in laboratory and industry, in the manufacture of denatured alcohol, pharmaceuticals, in perfumery, in organic synthesis.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1,2-13C2)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318065
Record name Ethanol-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.054 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-79-6
Record name Ethanol-13C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70753-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70753-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Ethanol-13C2 and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethanol-13C2 for Researchers, Scientists, and Drug Development Professionals

This compound is a stable, non-radioactive isotopologue of ethanol where both carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the metabolic fate of ethanol and its byproducts within biological systems. Its primary application lies in elucidating metabolic pathways and quantifying fluxes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of this compound, its chemical properties, and its application in metabolic research.

Chemical and Physical Properties

This compound, also known as Ethyl alcohol-¹³C₂, shares the same general chemical reactivity as unlabeled ethanol but has a higher molecular weight due to the presence of two ¹³C atoms.[3][4] This mass difference is the basis for its use in mass spectrometry-based metabolic tracing.[2]

Below is a summary of its key chemical and physical properties:

PropertyValueReferences
Linear Formula ¹³CH₃¹³CH₂OH[3]
Molecular Weight 48.05 g/mol [3][4]
CAS Number 70753-79-6[3][4]
Appearance Clear, colorless liquid[1]
Density 0.839 g/mL at 25 °C[3]
Boiling Point 78 °C (lit.)[3]
Melting Point -114 °C (lit.)[3]
Refractive Index n20/D 1.362 (lit.)[3]
Isotopic Purity ≥99 atom % ¹³C[3]
Flash Point 13 °C (55.4 °F) - closed cup[3]
InChI Key LFQSCWFLJHTTHZ-ZDOIIHCHSA-N[3]
SMILES String [13CH3][13CH2]O[3]

Metabolic Pathway of this compound

When introduced into a biological system, this compound follows the same metabolic pathways as unlabeled ethanol. The liver is the primary site of ethanol metabolism.[5][6] The ¹³C labels are transferred to its metabolites, allowing them to be distinguished from their endogenous, unlabeled counterparts.

The primary metabolic pathway is a two-step oxidation process:

  • Oxidation to Acetaldehyde: this compound is first oxidized to Acetaldehyde-13C2 by alcohol dehydrogenase (ADH) in the cytosol. This reaction uses NAD+ as a cofactor, which is reduced to NADH.[6]

  • Oxidation to Acetate: Acetaldehyde-13C2 is then rapidly oxidized to Acetate-13C2 by aldehyde dehydrogenase (ALDH), primarily in the mitochondria. This step also reduces NAD+ to NADH.[6]

  • Formation of Acetyl-CoA: The resulting Acetate-13C2 can be activated to Acetyl-CoA-13C2 by acetyl-CoA synthetase. This ¹³C-labeled Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or lipid synthesis.[7] The ¹³C atoms can also be incorporated into other molecules, such as amino acids (e.g., glutamate and glutamine) and neurotransmitters.[5][8]

Ethanol_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Acetaldehyde-13C2 Acetaldehyde-13C2 This compound->Acetaldehyde-13C2 ADH NADH + H+ NADH + H+ Acetaldehyde-13C2->NADH + H+ Acetaldehyde-13C2_mito Acetaldehyde-13C2 Acetaldehyde-13C2->Acetaldehyde-13C2_mito Transport NAD+ NAD+ NAD+->this compound Acetate-13C2 Acetate-13C2 Acetyl-CoA-13C2 Acetyl-CoA-13C2 Acetate-13C2->Acetyl-CoA-13C2 ACSS2 NADH + H+_mito NADH + H+ Acetate-13C2->NADH + H+_mito TCA_Cycle TCA Cycle Acetyl-CoA-13C2->TCA_Cycle Lipid_Synthesis Lipid Synthesis Acetyl-CoA-13C2->Lipid_Synthesis Acetaldehyde-13C2_mito->Acetate-13C2 ALDH NAD+_mito NAD+ NAD+_mito->Acetaldehyde-13C2_mito

Metabolic pathway of this compound.

Experimental Protocols

The use of this compound in research primarily involves metabolic tracing studies. Below are generalized protocols for in vivo animal studies and subsequent analysis using mass spectrometry.

In Vivo Metabolic Tracing with this compound in Mice

This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[7]

Objective: To trace the incorporation of ¹³C from this compound into downstream metabolites in various tissues.

Materials:

  • This compound (≥99% purity)

  • 8-week-old male C57BL/6J mice

  • Maltose dextrin (for control group)

  • Oral gavage needles

  • Equipment for blood and tissue collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Dosing Preparation: Prepare a solution of this compound in sterile water. A typical dose is 5 g/kg body weight.[7] For the control group, prepare a calorically equivalent solution of maltose dextrin.

  • Administration: Administer the this compound solution or the control solution to the mice via oral gavage.

  • Sample Collection: At specified time points (e.g., 0, 4, and 24 hours post-gavage), collect blood samples.[7] Following the final blood collection, euthanize the mice and harvest tissues of interest (e.g., liver, brain).

  • Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80 °C until further analysis. Process blood samples to separate plasma or serum, and store at -80 °C.

  • Metabolite Extraction: Perform metabolite extraction from the collected tissues and plasma/serum using appropriate methods (e.g., methanol/chloroform extraction for polar and nonpolar metabolites).

  • Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS) or NMR to identify and quantify the incorporation of the ¹³C label.

Sample Preparation and Analysis by Mass Spectrometry

This is a general workflow for preparing samples for LC-MS/MS analysis to measure the isotopic enrichment of metabolites.

Objective: To quantify the abundance of ¹³C-labeled metabolites derived from this compound.

Materials:

  • Metabolite extracts from the in vivo study

  • LC-MS/MS system (e.g., a hybrid quadrupole-Orbitrap mass spectrometer)[7]

  • Appropriate solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Sample Reconstitution: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent compatible with the LC-MS system.

  • Chromatographic Separation: Inject the reconstituted samples into the LC system. Use a chromatographic method (e.g., reversed-phase or HILIC chromatography) that provides good separation of the target metabolites.

  • Mass Spectrometry Analysis: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The MS is operated to detect the mass-to-charge ratio (m/z) of both the unlabeled (¹²C) and the ¹³C-labeled versions of the metabolites of interest.

  • Data Analysis: Process the raw MS data to obtain the peak areas for the different isotopologues of each metabolite. The isotopic enrichment can be calculated as the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis Analysis Dosing Oral Gavage: This compound Collection Blood & Tissue Collection Dosing->Collection Extraction Metabolite Extraction Collection->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Isotopologue Analysis LCMS->Data

Workflow for a metabolic tracing study.

Applications in Research and Drug Development

This compound is a powerful tool for:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving ethanol.[2]

  • Neurobiology: Studying the effects of ethanol metabolism on the brain and neurotransmitter synthesis.[5][8]

  • Alcohol-Related Diseases: Investigating the metabolic changes associated with conditions like alcoholic liver disease, including effects on epigenetic modifications like histone acetylation.[7]

  • Drug Metabolism Studies: Assessing how co-administered drugs affect the metabolic pathways of ethanol.

  • Food and Beverage Science: Determining the origin of ethanol in alcoholic beverages through isotope ratio mass spectrometry.[9]

References

Synthesis and isotopic purity of Ethanol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethanol-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and analysis of Ethanol-¹³C₂, a crucial stable isotope-labeled compound used in a wide array of scientific applications, including metabolic research, mechanistic studies, and as an internal standard in quantitative analyses.

Introduction to Ethanol-¹³C₂

Ethanol-¹³C₂ (¹³CH₃¹³CH₂OH) is an isotopologue of ethanol where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift (M+2), making it readily distinguishable from its unlabeled counterpart by mass spectrometry and NMR spectroscopy[1]. Its use is paramount in tracer studies for metabolic flux analysis and in isotope dilution mass spectrometry for accurate quantification of ethanol in various matrices[2]. Commercially available Ethanol-¹³C₂ typically boasts high isotopic purity, often exceeding 99 atom % ¹³C[1][3].

Synthesis of Ethanol-¹³C₂

The most common and straightforward laboratory synthesis of Ethanol-¹³C₂ involves the reduction of fully labeled Acetic acid-¹³C₂. This method is efficient and utilizes readily available starting materials.

Synthetic Pathway: Reduction of Acetic Acid-¹³C₂

The synthesis proceeds via the reduction of the carboxylic acid group of Acetic acid-¹³C₂ using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent[4].

Synthesis_Ethanol_13C2 start Acetic acid-¹³C₂ (¹³CH₃¹³COOH) product Ethanol-¹³C₂ (¹³CH₃¹³CH₂OH) start->product Reduction in Dry Ether reagent 1. LiAlH₄ (Lithium Aluminum Hydride) 2. H₂O/H⁺ (Aqueous Workup) reagent->product

Caption: Synthetic pathway for Ethanol-¹³C₂ via reduction of Acetic acid-¹³C₂.

Experimental Protocol: Synthesis via LiAlH₄ Reduction

This protocol outlines the reduction of Acetic acid-¹³C₂ to Ethanol-¹³C₂. Safety Note: Lithium Aluminum Hydride reacts violently with water and is highly flammable. All procedures must be conducted in a fume hood with appropriate personal protective equipment, and all glassware must be rigorously dried.

Materials:

  • Acetic acid-¹³C₂ (99 atom % ¹³C)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Distilled Water

  • Dilute Sulfuric Acid (e.g., 2M)

  • Anhydrous Magnesium Sulfate or Molecular Sieves[5]

Apparatus:

  • Round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Simple distillation apparatus[6]

Procedure:

  • Setup: Assemble the dry round-bottom flask, reflux condenser, and dropping funnel. Maintain a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Reaction: Suspend Lithium Aluminum Hydride in anhydrous diethyl ether in the round-bottom flask with stirring. Cool the flask in an ice bath.

  • Addition of Acetic Acid: Dissolve Acetic acid-¹³C₂ in anhydrous diethyl ether and add it to the dropping funnel. Add the acetic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Quenching (Workup): Cool the reaction mixture back down in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.

  • Drying: Dry the combined ether extracts over anhydrous magnesium sulfate[5].

  • Purification: Filter off the drying agent. Purify the resulting Ethanol-¹³C₂ by simple distillation, collecting the fraction boiling at approximately 78-79°C[6].

Isotopic Purity Analysis

Determining the isotopic purity of Ethanol-¹³C₂ is critical for its application. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly accurate method for determining the ¹³C/¹²C ratio[2][7]. The sample is first separated by GC, then combusted to CO₂, and the resulting gas is analyzed by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the labeled carbon atoms. For Ethanol-¹³C₂, the spectrum will show characteristic signals for the two ¹³C atoms. The absence of signals at the chemical shifts for natural abundance ¹²C-ethanol confirms high isotopic enrichment[8][9]. Quantitative ¹³C NMR can be used to determine the atom % ¹³C[10].

Analytical Workflow

The general workflow for purity analysis involves sample preparation followed by instrumental analysis.

Purity_Analysis_Workflow sample Ethanol-¹³C₂ Sample prep_ms Dilution in Appropriate Solvent sample->prep_ms prep_nmr Dissolution in Deuterated Solvent (e.g., CDCl₃) sample->prep_nmr gc_irms GC-IRMS Analysis prep_ms->gc_irms nmr ¹³C NMR Analysis prep_nmr->nmr result_ms Isotopic Ratio (¹³C/¹²C) gc_irms->result_ms result_nmr Atom % ¹³C Enrichment nmr->result_nmr

Caption: General workflow for the isotopic purity analysis of Ethanol-¹³C₂.

Experimental Protocol: ¹³C NMR for Isotopic Purity

Materials:

  • Synthesized Ethanol-¹³C₂

  • Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

Apparatus:

  • High-field NMR Spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the Ethanol-¹³C₂ sample in a deuterated solvent (e.g., 5-10 mg in 0.6 mL CDCl₃) in an NMR tube.

  • Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei for accurate integration. An inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE).

  • Analysis: Process the spectrum. The presence of two distinct signals corresponding to ¹³CH₃ and ¹³CH₂ confirms the product. The isotopic purity is determined by comparing the integrals of the ¹³C signals to any residual signals from unlabeled material at the corresponding chemical shifts, though at >99% purity, the unlabeled signals are often undetectable.

Data Summary

The following tables summarize key quantitative data for Ethanol-¹³C₂.

Table 1: Physical and Isotopic Properties
PropertyValueReference
Chemical Formula¹³CH₃¹³CH₂OH[11]
Molecular Weight48.05 g/mol [11]
CAS Number70753-79-6[11]
Boiling Point78 °C (lit.)[1]
Melting Point-114 °C (lit.)[1]
Density0.839 g/mL at 25 °C
Mass ShiftM+2[1]
Table 2: Commercial Isotopic Purity Specifications
SupplierIsotopic Purity (atom % ¹³C)Chemical Purity
Sigma-Aldrich≥ 99%≥ 99% (CP)
Cambridge Isotope Labs99%98%

References

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and Its Pivotal Role in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and pharmaceutical development, understanding the dynamic flow of molecules within a biological system is paramount. Stable isotope tracing, particularly utilizing the naturally occurring carbon-13 (¹³C) isotope, has emerged as a cornerstone technique for elucidating metabolic pathways, quantifying fluxes, and assessing drug efficacy. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its fundamental principles as a tracer, and its critical applications in scientific research and drug development, complete with detailed experimental protocols and data presentation formats.

The Core Principle: Leveraging the Natural Scarcity of ¹³C

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier, stable isotope ¹³C.[1][2][3] This low natural abundance is the key to its power as a tracer. By introducing molecules artificially enriched with ¹³C into a biological system, researchers can track their journey and transformation, as the ¹³C "label" distinguishes them from the vast background of endogenous ¹²C-containing molecules.[4][5]

The analysis of ¹³C incorporation is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] These methods can differentiate between molecules based on the mass difference imparted by the ¹³C isotope or its unique nuclear spin properties.[7]

Quantitative Data Summary

For effective comparison and analysis, quantitative data from ¹³C tracer studies are typically organized into structured tables.

Table 1: Natural Abundance of Carbon Isotopes

IsotopeProtonsNeutronsNatural Abundance (%)Isotopic Mass (Da)
¹²C66~98.9%12.000000
¹³C67~1.1%13.003355
¹⁴C68Trace (~1 part per trillion)14.003241
Source: Data compiled from multiple sources.[1][2][][9]

Table 2: Illustrative Mass Isotopologue Distribution (MID) for Citrate from a ¹³C-Glucose Tracer Study

IsotopologueMass ShiftMeasured Relative Abundance (%) (Control)Measured Relative Abundance (%) (Treated)
M+0095.285.1
M+1+13.55.2
M+2+20.86.3
M+3+30.32.1
M+4+40.10.8
M+5+5<0.10.3
M+6+6<0.10.2
Note: This table presents hypothetical data for illustrative purposes. The M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, and so on, ¹³C atoms incorporated from the tracer. This distribution provides insights into the activity of metabolic pathways.[5][10]

Applications in Research and Drug Development

The ability to trace metabolic pathways with ¹³C has profound implications across various scientific disciplines.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][11] By analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can create a detailed map of cellular metabolism, identifying bottlenecks and key regulatory points.[5][12]

  • Drug Discovery and Development: In pharmacology, ¹³C tracers are invaluable for elucidating a drug's mechanism of action.[][13] By observing how a drug alters metabolic fluxes, researchers can confirm target engagement and understand its downstream effects on cellular physiology.[7] This is crucial for optimizing drug efficacy and identifying potential off-target effects.

  • Disease Pathophysiology: Many diseases, including cancer, diabetes, and neurodegenerative disorders, are characterized by altered metabolism.[7][14] ¹³C tracer studies allow for the precise mapping of these metabolic changes, providing insights into disease progression and identifying potential therapeutic targets.

  • Biomarker Discovery: By identifying metabolites that show altered labeling patterns in disease states, ¹³C tracing can aid in the discovery of novel biomarkers for diagnosis and prognosis.[10]

Experimental Protocols: A Step-by-Step Guide

The successful execution of a ¹³C tracer study requires meticulous planning and execution. The following are generalized protocols for the key experimental methodologies.

Mass Spectrometry (MS)-Based ¹³C Tracer Analysis

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass shift caused by ¹³C incorporation.[15]

1. Experimental Design:

  • Tracer Selection: Choose a ¹³C-labeled substrate relevant to the pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism, [¹³C₅]-glutamine for the TCA cycle). The position of the ¹³C label can also be specific to probe particular reactions.[6][16]
  • Labeling Duration: The incubation time with the tracer is critical and depends on the turnover rate of the metabolites being studied.[17]
  • Controls: Include appropriate controls, such as unlabeled cells and cells treated with a vehicle.

2. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency.
  • Replace the standard culture medium with a medium containing the ¹³C-labeled substrate.[10]
  • Incubate for the predetermined duration under controlled conditions.

3. Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity, often by using cold methanol or by flash-freezing in liquid nitrogen.[10]
  • Perform a phase separation to isolate polar metabolites (e.g., using a methanol/chloroform/water extraction).[17]
  • Collect the polar metabolite fraction and dry it prior to analysis.

4. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC) or gas chromatography (GC).[15][18]
  • Data Acquisition: Acquire data in a manner that allows for the detection of the different isotopologues for each metabolite of interest.

5. Data Analysis:

  • Natural Abundance Correction: The raw data must be corrected for the natural abundance of ¹³C and other isotopes.[10][19]
  • Mass Isotopologue Distribution (MID) Calculation: Determine the relative abundance of each isotopologue for every metabolite.[4]
  • Metabolic Flux Analysis (MFA): Use computational models to estimate metabolic fluxes from the corrected MID data.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based ¹³C Tracer Analysis

NMR spectroscopy detects the nuclear spin of ¹³C, providing detailed information about the position of the label within a molecule.[7]

1. Sample Preparation:

  • The quantity of material required for ¹³C NMR is significantly higher than for MS.[20][21]
  • Dissolve the extracted and purified metabolites in a deuterated solvent (e.g., D₂O, CDCl₃) to an appropriate concentration.[22][23]
  • Remove any solid particles by filtration to ensure high-quality spectra.[20]

2. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
  • Pulse Sequences: Employ specific pulse sequences, such as proton-decoupled ¹³C NMR, to obtain clear spectra.[22]
  • Acquisition Time: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are often necessary to achieve a good signal-to-noise ratio.[24]

3. Data Processing and Analysis:

  • Fourier Transformation: Convert the acquired free induction decay (FID) into a spectrum.
  • Phasing and Baseline Correction: Correct the spectrum for phase and baseline distortions.[22]
  • Signal Integration and Interpretation: Integrate the signals corresponding to different carbon positions to determine the extent and location of ¹³C enrichment. This positional information is highly valuable for elucidating complex metabolic rearrangements.[25]

Visualizing Complexity: Pathways and Workflows

Diagrams are essential for visualizing the intricate relationships in metabolic pathways and experimental procedures.

experimental_workflow Figure 1: Generalized Experimental Workflow for a ¹³C Tracer Study cluster_planning Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab cluster_analysis Phase 3: Analytical cluster_data Phase 4: Data Interpretation planning Define Research Question Select ¹³C Tracer Determine Labeling Time cell_culture Cell Culture planning->cell_culture labeling Isotope Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_nmr LC-MS or NMR Analysis extraction->ms_nmr raw_data Raw Data Processing ms_nmr->raw_data correction Natural Abundance Correction raw_data->correction mid Calculate Mass Isotopologue Distributions (MIDs) correction->mid flux_analysis Metabolic Flux Analysis mid->flux_analysis interpretation interpretation flux_analysis->interpretation Biological Interpretation

Caption: A generalized workflow for a ¹³C tracer study.

glycolysis_tca Figure 2: Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (¹³C₆) G6P Glucose-6-P (¹³C₆) Glucose->G6P F6P Fructose-6-P (¹³C₆) G6P->F6P F16BP Fructose-1,6-BP (¹³C₆) F6P->F16BP DHAP DHAP (¹³C₃) F16BP->DHAP GAP GAP (¹³C₃) F16BP->GAP DHAP->GAP PEP PEP (¹³C₃) GAP->PEP Pyruvate Pyruvate (¹³C₃) PEP->Pyruvate AcetylCoA Acetyl-CoA (¹³C₂) Pyruvate->AcetylCoA Citrate Citrate (¹³C₂) AcetylCoA->Citrate + OAA aKG α-Ketoglutarate (¹³C₂) Citrate->aKG SuccinylCoA Succinyl-CoA (¹³C₂) aKG->SuccinylCoA Succinate Succinate (¹³C₂) SuccinylCoA->Succinate Fumarate Fumarate (¹³C₂) Succinate->Fumarate Malate Malate (¹³C₂) Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Tracing ¹³C from Glucose through key metabolic pathways.

isotope_dilution Figure 3: Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Internal Standard cluster_mix Analysis cluster_quantification Result unknown Unknown amount of endogenous analyte (¹²C) mix Mix sample and standard unknown->mix known Known amount of ¹³C-labeled analyte known->mix ms Mass Spectrometry Analysis mix->ms ratio Measure ¹²C/¹³C ratio ms->ratio quantify Quantify endogenous analyte based on the isotope ratio ratio->quantify

Caption: The logical principle behind isotope dilution for quantification.

Conclusion

The stable isotope ¹³C, despite its low natural abundance, is a titan in the world of metabolic research. Its application in tracer studies provides an unparalleled window into the dynamic operations of living systems. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C tracing is essential for pushing the boundaries of our knowledge in biology and medicine. By carefully designing and executing these powerful experiments, the scientific community can continue to unravel the complexities of metabolism and develop more effective therapies for a wide range of diseases.

References

An In-depth Technical Guide to Stable Isotope Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is unattainable with traditional static measurements of metabolite levels.[1][2] By introducing molecules enriched with non-radioactive, heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), researchers can track the metabolic fate of these compounds through intricate biochemical networks.[2][3] This powerful technique provides unparalleled insights into metabolic pathway activity, flux rates, and the regulation of cellular processes in both healthy and diseased states.[4][5] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of experimental systems, including human studies, making them highly valuable for clinical and translational research.[3][6] This guide provides a comprehensive overview of the core principles, experimental methodologies, data analysis workflows, and applications of stable isotope tracing in metabolic research, with a particular focus on its relevance to drug development.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules synthesized before and after the introduction of a labeled substrate.[3] Cells cultured in a medium containing a stable isotope-labeled nutrient will incorporate the heavy isotope into newly synthesized biomolecules. These labeled molecules are chemically identical to their unlabeled counterparts but possess a higher mass, which can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Isotopes and Isotopologues: Isotopes are atoms of the same element that have a different number of neutrons. For instance, the most common isotope of carbon is ¹²C, while a stable heavy isotope is ¹³C. When a molecule is labeled with one or more stable isotopes, it is referred to as an isotopologue. A mass spectrometer can differentiate between the unlabeled molecule (M+0) and its isotopologues (M+1, M+2, etc.), providing a quantitative measure of the extent of labeling.[7]

Experimental Design and Protocols

A successful stable isotope tracing experiment hinges on meticulous planning and execution, from the selection of the appropriate tracer to the method of sample collection and analysis.

Tracer Selection

The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation.

  • ¹³C-Glucose: Universally labeled [U-¹³C]-glucose is widely used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][8] Position-specific labeled glucose, such as [1,2-¹³C₂]-glucose, can be employed to differentiate between glycolysis and the PPP.[4][9]

  • ¹⁵N-Glutamine: Labeled glutamine is used to study amino acid metabolism and its contribution to the TCA cycle, particularly in cancer cells that exhibit glutamine addiction.[4][8]

  • ²H (Deuterium): Deuterated water (D₂O) can be used to label a wide range of molecules and is particularly useful for studying the synthesis of fatty acids, cholesterol, and glucose.[5]

Experimental Systems and Tracer Administration

Stable isotope tracing can be applied to various experimental systems, each requiring a specific method of tracer administration.

  • Cell Culture: In in vitro studies, the tracer is typically introduced by replacing the standard culture medium with a medium containing the labeled substrate.[10]

  • Animal Models: In in vivo studies using animal models, tracers can be administered through intravenous infusion, intraperitoneal injection, or oral gavage.[6][11][12]

  • Human Studies: In clinical research, stable isotope tracers are administered orally or via intravenous infusion under controlled conditions.[4][6]

Detailed Experimental Protocols

Reproducible and accurate results depend on standardized protocols for cell culture, labeling, and metabolite extraction.

Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

  • Cell Culture and Labeling:

    • Culture adherent mammalian cells to approximately 80% confluency in standard growth medium.

    • Remove the standard medium and wash the cells twice with pre-warmed, phosphate-buffered saline (PBS).

    • Replace the PBS with a labeling medium containing the desired concentration of the ¹³C-labeled glucose tracer (e.g., [U-¹³C]-glucose).

    • Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites. The optimal labeling time depends on the metabolic pathway of interest and should be determined empirically.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Rapidly quench metabolic activity by adding ice-cold 80% methanol.[13] Alternatively, for a more rapid quenching, snap-freeze the cells by adding liquid nitrogen directly to the culture dish before adding the cold methanol.[13][14]

    • Scrape the cells from the dish and collect the cell suspension in a microcentrifuge tube.

    • Centrifuge the suspension at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[13]

    • Collect the supernatant, which contains the polar metabolites.

    • The resulting extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Protocol 2: Stable Isotope Tracer Infusion in Mice

  • Tracer Preparation and Administration:

    • Prepare a sterile solution of the stable isotope tracer (e.g., [U-¹³C]-glucose) in saline at the desired concentration.[11][12]

    • Administer the tracer to the mouse via intravenous (tail vein) infusion or intraperitoneal injection.[11][12] The dosage and infusion rate should be optimized based on the specific tracer and experimental goals.[6]

  • Tissue Collection and Quenching:

    • At a predetermined time point after tracer administration, euthanize the mouse.

    • Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[15] This step is critical to prevent post-mortem changes in metabolite levels.

    • Store the frozen tissue at -80°C until metabolite extraction.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled solvent mixture, typically a combination of methanol, acetonitrile, and water, using a bead beater or other homogenization equipment.[15][16]

    • Centrifuge the homogenate at high speed to pellet tissue debris and proteins.

    • Collect the supernatant containing the metabolites for subsequent analysis.

Analytical Methods

The analysis of stable isotope-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of heavy isotopes results in a predictable mass shift in the metabolite, allowing for the quantification of different isotopologues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. For polar metabolites, a derivatization step is often required to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used to analyze a wide range of metabolites without the need for derivatization. Different LC column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate metabolites based on their polarity.[17]

Table 1: Typical LC-MS Instrument Parameters for Metabolic Tracing [17]

ParameterSpecificationNotes
Column Merck SeQuant ZIC-pHILIC (5 µm, 100 × 2.1 mm)HILIC separation for polar metabolites.[17]
Mobile Phase A 20 mM Ammonium Carbonate in WaterAqueous mobile phase.
Mobile Phase B AcetonitrileOrganic mobile phase.
Flow Rate 0.2 mL/minStandard flow rate for analytical LC.
Injection Volume 5 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode ESI Positive and NegativeTo detect a broad range of metabolites.
Scan Range 70-1000 m/zCovers the mass range of most common metabolites.
Resolution > 70,000High resolution is crucial for resolving isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the isotopic label within a molecule. While generally less sensitive than MS, NMR is a powerful tool for elucidating complex metabolic pathways and determining positional isotopomer distributions.[2][3][18] ¹³C NMR, in particular, can be used to measure metabolic fluxes non-invasively in vivo.[3]

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized software and a thorough understanding of the underlying principles.

Data Processing Workflow

A typical data processing workflow for stable isotope tracing experiments involves several key steps.

Diagram 1: Data Processing Workflow

G A Raw Mass Spectrometry Data (Measured MIDs) B Natural Abundance Correction A->B Apply Correction Algorithm C Corrected Mass Isotopologue Distributions (MIDs) B->C D Metabolic Flux Analysis (MFA) C->D E Biological Interpretation D->E

Caption: Data processing workflow for natural abundance correction.[19]

Natural Abundance Correction

A critical step in the data analysis workflow is the correction for the natural abundance of stable isotopes.[1][8][20][21][22] For example, approximately 1.1% of all carbon atoms in nature are ¹³C.[22] Failure to correct for this natural abundance will lead to an overestimation of the tracer's contribution to the measured isotopologue distribution.[22] Several software tools are available to perform this correction using matrix-based algorithms.[19][21]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions.[5][23][24][25] By fitting a mathematical model of cellular metabolism to the experimentally determined isotopologue distribution data, MFA can provide a detailed picture of the metabolic state of the cell.[25][26]

Table 2: Commonly Used Software Tools for Metabolic Flux Analysis [24][27][28][29]

SoftwareKey FeaturesReference
INCA Isotopomer network compartmental analysis, non-stationary MFA.[23][29]
FiatFlux ¹³C metabolic flux analysis from glucose experiments.[27][29]
OpenFlux Modeling software for ¹³C-based metabolic flux analysis.[29]
13CFLUX2 Metabolic flux analysis with carbon labeling.[29]
MFA Suite™ A toolkit including INCA, ETA, and PIRAMID for a comprehensive MFA workflow.[23]

Applications in Metabolic Research and Drug Development

Stable isotope tracing has a wide range of applications in both basic and translational research.

Elucidating Metabolic Pathways

Stable isotope tracers are instrumental in mapping the intricate network of metabolic pathways. For example, by using specifically labeled glucose tracers, researchers can quantify the relative contributions of glycolysis and the pentose phosphate pathway to glucose metabolism.[4][9][10][30][31]

Table 3: Representative Metabolic Flux Data from ¹³C-Glucose Tracing in Cancer Cells [4][26]

Metabolic FluxCondition A (e.g., Control)Condition B (e.g., Drug Treatment)
Glycolysis 100 ± 1060 ± 8
Pentose Phosphate Pathway (Oxidative) 15 ± 225 ± 3
TCA Cycle (from Glucose) 8 ± 15 ± 0.5
Lactate Production 90 ± 955 ± 7
Flux values are presented as relative units (e.g., % of glucose uptake).
Understanding Disease Metabolism

Metabolic reprogramming is a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders.[8][32] Stable isotope tracing allows researchers to identify these metabolic alterations and gain insights into the underlying disease mechanisms.[8][11][32] For example, many cancer cells exhibit increased glutamine metabolism to fuel the TCA cycle, a phenomenon that can be readily investigated using ¹⁵N- or ¹³C-labeled glutamine.[8]

Drug Discovery and Development

Stable isotope tracing plays a crucial role in drug discovery and development by:

  • Target Identification and Validation: By elucidating the metabolic pathways that are dysregulated in a particular disease, stable isotope tracing can help to identify and validate novel drug targets.

  • Mechanism of Action Studies: This technique can be used to determine how a drug modulates metabolic pathways, providing valuable information about its mechanism of action.

  • Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy.

Signaling Pathways and Metabolic Regulation

Metabolic pathways are tightly regulated by complex signaling networks. Stable isotope tracing can be used to investigate how these signaling pathways control metabolic fluxes.

PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and metabolism. Activation of this pathway is known to promote glucose uptake and glycolysis. Stable isotope tracing with ¹³C-glucose can be used to quantify the effects of PI3K/Akt/mTOR inhibitors on glycolytic flux.

Diagram 2: PI3K/Akt/mTOR Regulation of Glycolysis

G cluster_0 Signaling Cascade cluster_1 Metabolic Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glucose Uptake Glucose Uptake Akt->Glucose Uptake Glycolysis Glycolysis mTORC1->Glycolysis Glucose Glucose Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: The PI3K/Akt/mTOR pathway stimulates glucose uptake and glycolysis.

Conclusion

Stable isotope tracing is a powerful and versatile technique that provides a dynamic and quantitative view of cellular metabolism. Its ability to elucidate complex metabolic pathways, identify metabolic alterations in disease, and assess the effects of therapeutic interventions makes it an invaluable tool for researchers, scientists, and drug development professionals. As analytical technologies and computational tools continue to advance, the applications of stable isotope tracing in metabolic research are expected to expand even further, leading to new discoveries and the development of novel therapies for a wide range of diseases.

References

Ethanol-13C2: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Commercial Availability, and Application of Doubly Labeled Ethanol in Metabolic Research

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics and their potential interactions with common substances like ethanol is paramount. Stable isotope-labeled compounds are invaluable tools in these investigations, and Ethanol-13C2 ([13CH3][13CH2]OH) offers a precise method for tracing the metabolic pathways of ethanol. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use in metabolic studies, and a discussion of its applications in drug development.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers of stable isotopes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of commercially available this compound.

SupplierProduct NameCAS NumberIsotopic Purity (atom % 13C)Chemical PurityAvailable Quantities
Sigma-Aldrich This compound70753-79-6≥99%≥99% (CP)250 mg, 1 g
Cambridge Isotope Laboratories, Inc. Ethanol (1,2-13C2, 99%)70753-79-699%Not specified0.5 g, 1 g
Eurisotop (a subsidiary of CIL) ETHANOL (1,2-13C2, 99%)70753-79-699%≥98%0.5 g, Packaged on demand
CP Lab Safety This compound, min 99 atom% 13C70753-79-6min 99%Not specified250 mg
Santa Cruz Biotechnology This compound70753-79-6Not specifiedNot specifiedInquire for availability
Medical Isotopes, Inc. This compound70753-79-6Inquire for specificationsInquire for specificationsInquire for availability
Omicron Biochemicals, Inc. Not directly listed, but offers custom synthesis of 13C labeled compounds.-CustomCustomCustom
IsoLife Not directly listed, but offers custom synthesis of 13C labeled plant products.-CustomCustomCustom

Metabolic Pathways of Ethanol

The metabolism of ethanol in the body primarily occurs in the liver through oxidative pathways. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies using this compound. The primary enzymatic reactions involve alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), becomes more significant with chronic alcohol consumption.[1][2]

The metabolic cascade is as follows:

  • Ethanol to Acetaldehyde: In the cytoplasm of hepatocytes, ADH oxidizes ethanol to acetaldehyde, a toxic intermediate. This reaction requires nicotinamide adenine dinucleotide (NAD+) as a cofactor.[3][4]

  • Acetaldehyde to Acetate: Acetaldehyde is then rapidly converted to acetate in the mitochondria by ALDH. This step also utilizes NAD+.[3][4]

  • Acetate to Acetyl-CoA: Acetate can then be converted to acetyl-CoA, which can enter the citric acid cycle or be used in fatty acid synthesis.

The MEOS pathway, primarily involving the cytochrome P450 enzyme CYP2E1, also oxidizes ethanol to acetaldehyde, particularly at higher ethanol concentrations.[1][2]

Below is a diagram illustrating the primary ethanol metabolism pathway.

Ethanol_Metabolism cluster_meos Microsomal Ethanol-Oxidizing System (MEOS) Ethanol This compound Acetaldehyde Acetaldehyde-13C2 Ethanol->Acetaldehyde ADH (Cytosol) NAD+ -> NADH Acetate Acetate-13C2 Acetaldehyde->Acetate ALDH (Mitochondria) NAD+ -> NADH AcetylCoA Acetyl-CoA-13C2 Acetate->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA Ethanol_meos This compound Acetaldehyde_meos Acetaldehyde-13C2 Ethanol_meos->Acetaldehyde_meos CYP2E1 NADPH -> NADP+

Caption: Primary metabolic pathway of this compound.

Experimental Protocols

The use of this compound in metabolic studies requires careful experimental design and execution. The following sections provide detailed methodologies for in vivo administration and subsequent analysis of labeled metabolites by mass spectrometry and NMR spectroscopy.

In Vivo Administration and Sample Collection

This protocol outlines the steps for administering this compound to a model organism and collecting biological samples for analysis.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., mouse, rat)

  • Gavage needles or infusion pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid nitrogen or dry ice

  • -80°C freezer

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in saline at the desired concentration. The concentration will depend on the specific research question and the animal model being used.

  • Animal Preparation: Acclimate the animals to the experimental conditions. Depending on the study design, animals may be fasted to achieve a metabolic steady state.

  • Administration: Administer the this compound solution to the animals. This can be done via oral gavage for studies mimicking alcohol consumption or via intravenous infusion for precise control over blood alcohol concentration.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration. For example, samples can be taken at 0, 15, 30, 60, 120, and 240 minutes.

  • Plasma/Serum Separation: Immediately after collection, centrifuge the blood samples to separate plasma or serum.

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, adipose tissue).

  • Quenching Metabolism: Immediately freeze the plasma/serum and tissue samples in liquid nitrogen or on dry ice to quench all metabolic activity.

  • Storage: Store all samples at -80°C until analysis.

The following diagram illustrates a general workflow for an in vivo this compound tracing experiment.

Experimental_Workflow start Start prep_solution Prepare this compound Dosing Solution start->prep_solution animal_prep Animal Preparation (e.g., Fasting) prep_solution->animal_prep administration Administer this compound (Oral Gavage or IV Infusion) animal_prep->administration blood_sampling Time-course Blood Sampling administration->blood_sampling tissue_collection Euthanasia and Tissue Collection blood_sampling->tissue_collection quenching Quench Metabolism (Liquid Nitrogen) tissue_collection->quenching storage Store Samples at -80°C quenching->storage analysis Metabolite Analysis (MS or NMR) storage->analysis Drug_Interaction_Logic cluster_control Control Group cluster_treatment Treatment Group Ethanol_C Administer This compound Metabolites_C Measure 13C-Metabolite Profile (Baseline) Ethanol_C->Metabolites_C Comparison Compare Metabolite Profiles Metabolites_C->Comparison Drug Administer Drug Candidate Ethanol_T Administer This compound Drug->Ethanol_T Metabolites_T Measure 13C-Metabolite Profile (Post-Drug) Ethanol_T->Metabolites_T Metabolites_T->Comparison Conclusion Conclusion on Drug-Ethanol Interaction Comparison->Conclusion

References

Navigating the Landscape of Ethanol-13C2: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides essential safety and handling information for Ethanol-13C2, a critical isotopically labeled compound used by researchers, scientists, and drug development professionals. This document outlines the core safety protocols, experimental methodologies, and metabolic pathways associated with the use of this compound, ensuring its safe and effective application in advanced research.

Safety and Handling Guidelines

This compound, while chemically identical in reactivity to unlabeled ethanol, requires stringent safety measures due to its flammable nature and potential health hazards. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1][2] It is crucial to be aware of its hazard classifications as outlined by the Globally Harmonized System (GHS).

GHS Pictograms:

FlameExclamation Mark

Signal Word: Danger[2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes measures such as keeping the substance away from heat and open flames, using explosion-proof equipment, and wearing appropriate personal protective equipment.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound, primarily based on the properties of ethanol.

PropertyValueReference
Flash Point 13 °C (55.4 °F) - closed cup[2]
Boiling Point 78 °C (172 °F)[1]
Melting Point -114 °C (-173 °F)[1]
Auto-ignition Temperature 425 °C
Lower Explosion Limit 3.3% (v/v)[3]
Upper Explosion Limit 19.0% (v/v)[3]
Vapor Density 1.6 (Air = 1.0)[3]
Toxicity (Oral LD50, Rat) 10,470 mg/kg[4]
Toxicity (Inhalation LC50, Rat) 117-125 mg/L (4h)[4]
Handling and Storage

Proper handling and storage are critical to mitigate the risks associated with this compound.

  • Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, especially when using volumes greater than 500 milliliters.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][5] Use only non-sparking tools.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1] Ethanol should not be stored in standard refrigerators; only explosion-proof refrigerators are suitable.[5]

  • Materials to Avoid: Avoid contact with strong oxidizing agents.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., Butyl rubber or neoprene) and a lab coat or flame-retardant antistatic protective clothing.[1]

  • Respiratory Protection: If working in areas with high vapor concentrations, use a NIOSH-approved respirator.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spills: For small spills, absorb with an inert material and dispose of as hazardous waste.[5] For large spills, evacuate the area and contact emergency services.[5] Do not let the product enter drains.[1][6]

  • Fire: Use alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish a fire. Water may be ineffective but can be used to cool containers.[4]

  • First Aid:

    • Inhalation: Move the person to fresh air.[1]

    • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[1]

Disposal

This compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] It should never be poured down the drain.[5][8] Collect in a designated, properly labeled, and tightly sealed container.[7]

Experimental Protocols

This compound is a valuable tracer for studying metabolic pathways in various biological systems. The following sections outline general methodologies for its use in metabolic flux analysis (MFA).

Isotope Labeling and Cell Culture

A typical experiment involves culturing cells in a medium where a standard carbon source is replaced with this compound.

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow.

  • Medium Exchange: Once cells reach the desired confluency, replace the standard medium with a medium containing a specific concentration of [1,2-13C2]ethanol. The concentration will depend on the specific experimental goals.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ethanol.

  • Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

Analytical Techniques for Metabolite Analysis

The incorporation of 13C into downstream metabolites is typically analyzed using mass spectrometry or nuclear magnetic resonance spectroscopy.

  • Derivatization: Extracted metabolites are often derivatized to increase their volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a gas chromatograph to separate the different metabolites.

  • MS Detection: The separated metabolites are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the fragments, allowing for the determination of the 13C labeling pattern in each metabolite.[9]

  • Combustion: The sample containing the metabolite of interest (e.g., ethanol) is combusted to CO2.

  • Gas Separation: The resulting CO2 is purified.

  • Isotope Ratio Measurement: The mass spectrometer measures the ratio of 13CO2 to 12CO2 to determine the overall 13C enrichment.[1]

  • Sample Preparation: Extracted metabolites are dissolved in a suitable deuterated solvent.

  • NMR Data Acquisition: 13C NMR spectra are acquired. The chemical shifts and coupling patterns in the spectra provide information about the position of the 13C label within the metabolite molecules.[4][5]

Metabolic Pathways and Visualization

Ethanol is primarily metabolized in the liver through oxidative pathways. The following diagrams illustrate the key metabolic routes.

Primary Ethanol Metabolism Pathway

This pathway describes the main enzymatic reactions involved in the breakdown of ethanol.

Ethanol_Metabolism Ethanol This compound Acetaldehyde Acetaldehyde-13C2 Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH Acetate Acetate-13C2 Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH AcetylCoA Acetyl-CoA-13C2 Acetate->AcetylCoA Acetyl-CoA Synthetase ATP -> AMP + PPi TCA TCA Cycle AcetylCoA->TCA

Caption: Primary metabolic pathway of this compound.

Microsomal Ethanol Oxidizing System (MEOS)

At higher ethanol concentrations, the MEOS, primarily involving the cytochrome P450 enzyme CYP2E1, becomes more significant.[10]

MEOS_Pathway Ethanol This compound Acetaldehyde Acetaldehyde-13C2 Ethanol->Acetaldehyde CYP2E1 NADPH + H+ -> NADP+ O2 -> 2H2O

Caption: The Microsomal Ethanol Oxidizing System (MEOS) pathway.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a 13C tracer study using this compound.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture Cell Culture Labeling Labeling with this compound CellCulture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Interpretation Interpretation MFA->Interpretation Biological Interpretation

References

A Technical Guide to the Historical Applications of ¹³C Labeled Compounds in Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal applications of Carbon-13 (¹³C) labeled compounds in revolutionizing scientific understanding across various disciplines. From the non-invasive diagnosis of disease to the intricate mapping of metabolic pathways and the structural elucidation of complex molecules, ¹³C isotopes have been instrumental in advancing research and drug development. This document provides a detailed overview of key historical experiments, their methodologies, quantitative outcomes, and the logical frameworks that underpinned these groundbreaking studies.

Diagnostic Applications: The Advent of the ¹³C-Urea Breath Test

One of the most significant early applications of ¹³C labeled compounds in clinical science was the development of the ¹³C-Urea Breath Test (UBT) for the non-invasive diagnosis of Helicobacter pylori infection, a major cause of peptic ulcers and gastritis. Prior to the UBT, diagnosis required invasive endoscopic biopsies. The ¹³C-UBT offered a safe, simple, and highly accurate alternative.

The principle of the test is based on the high urease activity of H. pylori. Patients ingest ¹³C-labeled urea. If the bacterium is present in the stomach, its urease enzyme hydrolyzes the urea into ammonia and ¹³C-labeled carbon dioxide (¹³CO₂). The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. The detection of an elevated level of ¹³CO₂ in the breath is a positive indicator for H. pylori infection.[1]

Quantitative Data from Early Validation Studies

Early clinical validation studies of the ¹³C-Urea Breath Test demonstrated its high sensitivity and specificity. The following table summarizes representative data from these pioneering investigations.

Study Cohort Size¹³C-Urea Dose (mg)Test MealSampling Time (minutes)Sensitivity (%)Specificity (%)Reference
7050None10, 20, 30100100[2]
140100Citric Acid3098.898.3[3]
51875Citric Acid1599.398.9[4]
Experimental Protocol: Early ¹³C-Urea Breath Test

The following protocol is a representation of the methodologies used in the early development and validation of the ¹³C-Urea Breath Test.

Patient Preparation:

  • Patients are required to fast for a minimum of 6 hours prior to the test to ensure an empty stomach.

  • Consumption of antibiotics and bismuth-containing compounds is discontinued for at least 4 weeks and 2 weeks, respectively, before the test to avoid false-negative results.[1]

Test Procedure:

  • A baseline breath sample is collected from the patient by exhaling into a collection bag. This sample is used to determine the natural abundance of ¹³CO₂ in the patient's breath.

  • The patient then ingests a solution of 75 mg of ¹³C-labeled urea dissolved in approximately 200 mL of water or a citric acid solution. The citric acid helps to slow gastric emptying and optimize the conditions for the urease reaction.[4]

  • After a specified time interval, typically 15 to 30 minutes, a second breath sample is collected.[4]

  • The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-ingestion breath samples is measured using an isotope ratio mass spectrometer.

  • An increase in the ¹³CO₂/¹²CO₂ ratio above a predetermined cut-off value in the post-ingestion sample compared to the baseline indicates a positive result for H. pylori infection.

Experimental Workflow Diagram

Urea_Breath_Test_Workflow cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_analysis Analysis Fasting Patient Fasting (≥6 hours) Baseline_Sample Collect Baseline Breath Sample Fasting->Baseline_Sample Medication_Hold Medication Hold (Antibiotics/Bismuth) Medication_Hold->Baseline_Sample Ingestion Ingest ¹³C-Urea Solution Baseline_Sample->Ingestion Incubation Wait 15-30 Minutes Ingestion->Incubation Post_Ingestion_Sample Collect Post-Ingestion Breath Sample Incubation->Post_Ingestion_Sample Mass_Spec Isotope Ratio Mass Spectrometry Post_Ingestion_Sample->Mass_Spec Result Compare ¹³CO₂/¹²CO₂ Ratios Mass_Spec->Result

¹³C-Urea Breath Test Experimental Workflow

Elucidating Metabolism: ¹³C-Based Metabolic Flux Analysis

The use of ¹³C-labeled substrates in metabolic flux analysis (MFA) has been a cornerstone in understanding cellular physiology and metabolic engineering. By tracing the path of ¹³C atoms through metabolic networks, researchers can quantify the rates (fluxes) of intracellular reactions. Early applications of this technique, particularly in microorganisms like Escherichia coli, provided unprecedented insights into central carbon metabolism.

The fundamental principle of ¹³C-MFA involves culturing cells with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of ¹³C in these metabolites, known as mass isotopomer distributions, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular fluxes.[5]

Quantitative Data from a Historical E. coli Metabolic Flux Analysis Study

The following table presents a simplified, representative flux map from early ¹³C-MFA studies in E. coli, illustrating the relative fluxes through key pathways of central carbon metabolism. The fluxes are typically normalized to the glucose uptake rate.

Metabolic Reaction/PathwayRelative Flux (%)
Glucose uptake100
Glycolysis (Glucose -> Pyruvate)85
Pentose Phosphate Pathway (oxidative)15
Pyruvate -> Acetyl-CoA70
Pyruvate -> Oxaloacetate (Anaplerosis)15
TCA Cycle60
Acetate Secretion10
Experimental Protocol: Early ¹³C Metabolic Flux Analysis in E. coli

This protocol outlines the general methodology employed in early ¹³C-MFA experiments with E. coli.

Cell Culture and Labeling:

  • E. coli is cultured in a defined minimal medium with a specific ¹³C-labeled substrate as the primary carbon source (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[6]

  • The cells are grown in a bioreactor under controlled conditions (e.g., temperature, pH, aeration) to achieve a metabolic and isotopic steady state. This ensures that the metabolic fluxes and the labeling patterns of intracellular metabolites are constant over time.

  • Once the culture reaches a steady state, cell samples are rapidly harvested.

Metabolite Extraction and Analysis:

  • Metabolism is quenched immediately upon harvesting by rapidly exposing the cells to a cold solvent (e.g., -20°C methanol) to halt enzymatic activity.

  • Intracellular metabolites are extracted from the cells.

  • The protein fraction of the cell biomass is hydrolyzed to release amino acids.

  • The isotopic labeling patterns of the proteinogenic amino acids are determined by GC-MS. The labeling patterns of these amino acids reflect the labeling of their precursor metabolites in the central carbon pathways.

Flux Calculation:

  • A stoichiometric model of the central carbon metabolism of E. coli is constructed.

  • The measured mass isotopomer distributions of the amino acids are used as input for a computational model.

  • An optimization algorithm is used to estimate the set of metabolic fluxes that best reproduce the experimental labeling data.

Metabolic Pathway and Flux Analysis Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Cell_Culture ¹³C-Labeled Substrate Cell Culture Steady_State Achieve Metabolic & Isotopic Steady State Cell_Culture->Steady_State Sampling Rapid Sampling & Quenching Steady_State->Sampling Extraction Metabolite Extraction Sampling->Extraction GC_MS GC-MS Analysis of Mass Isotopomers Extraction->GC_MS Flux_Estimation Flux Estimation (Optimization) GC_MS->Flux_Estimation Stoichiometric_Model Stoichiometric Network Model Stoichiometric_Model->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

¹³C Metabolic Flux Analysis Workflow

Structural Elucidation: The Power of ¹³C NMR Spectroscopy

The development of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in the 1970s provided a powerful, non-destructive method for determining the carbon skeleton of organic molecules. The natural abundance of the ¹³C isotope is only about 1.1%, which, combined with its lower magnetogyric ratio, makes ¹³C NMR inherently less sensitive than proton (¹H) NMR. However, the development of Fourier transform techniques and proton decoupling methods made routine ¹³C NMR spectroscopy feasible.

A key historical application of ¹³C NMR was in the structural elucidation of natural products and other complex organic molecules. For example, it played a crucial role in confirming the structure of antibiotics like penicillin. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides information about the electronic environment of the carbon atom.

Quantitative Data: ¹³C NMR Chemical Shifts of Penicillin G

The following table provides the assigned ¹³C NMR chemical shifts for Penicillin G, a foundational antibiotic, as determined in early spectroscopic studies. These chemical shifts serve as a "fingerprint" for the carbon framework of the molecule.

Carbon AtomChemical Shift (ppm)
C-265.2
C-346.1
C-558.9
C-657.1
C-7 (Amide C=O)174.9
C-8 (Carboxyl C=O)176.5
C-9 (Benzyl CH₂)43.2
C-10 (Benzyl C-1)136.2
C-11, C-15 (Benzyl C-2, C-6)129.8
C-12, C-14 (Benzyl C-3, C-5)128.9
C-13 (Benzyl C-4)127.0
C-16 (Methyl)27.2
C-17 (Methyl)31.0

Data is representative of early assignments and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: Early ¹³C NMR Spectroscopy for Structural Elucidation

This protocol describes the general steps involved in acquiring a ¹³C NMR spectrum for the purpose of structural elucidation in the 1970s.

Sample Preparation:

  • A sufficient quantity of the purified compound (typically several milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The deuterated solvent is used to avoid strong solvent signals in the ¹H spectrum and for the deuterium lock signal.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shift scale.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the magnet of the NMR spectrometer.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field strength.

  • The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp spectral lines.

  • A series of radiofrequency pulses are applied to the sample to excite the ¹³C nuclei.

  • The resulting free induction decay (FID) signal is detected.

  • To improve the signal-to-noise ratio, multiple FIDs are acquired and averaged.

  • Proton decoupling is applied during the acquisition to collapse the carbon-proton spin-spin coupling, resulting in a spectrum with single sharp peaks for each carbon atom.

Data Processing and Interpretation:

  • The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts of the peaks are measured relative to the TMS signal.

  • The number of signals indicates the number of unique carbon environments in the molecule.

  • The chemical shifts are compared to established correlation charts to infer the types of carbon atoms present (e.g., alkyl, alkene, aromatic, carbonyl).

Logical Relationship Diagram for Structural Elucidation

NMR_Structure_Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Sample_Prep Sample Preparation NMR_Experiment ¹³C NMR Experiment Sample_Prep->NMR_Experiment Spectrum ¹³C NMR Spectrum NMR_Experiment->Spectrum Num_Signals Number of Signals (Unique Carbons) Spectrum->Num_Signals Chem_Shifts Chemical Shifts (Carbon Environment) Spectrum->Chem_Shifts Proposed_Structure Proposed Molecular Structure Num_Signals->Proposed_Structure Chem_Shifts->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure

Logical Flow for ¹³C NMR-based Structure Elucidation

References

Fundamental principles of metabolic flux analysis using 13C tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis workflows of 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways, offering critical insights into cellular physiology in various contexts, including disease research and drug development.[1][2] By tracing the flow of 13C-labeled substrates through metabolic networks, researchers can elucidate how cells utilize nutrients and regulate their metabolism.[3]

Core Principles of 13C Metabolic Flux Analysis

13C-MFA is predicated on the introduction of a substrate enriched with the stable isotope carbon-13 (¹³C) into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these isotopes within the metabolites, known as isotopomer patterns, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

These experimentally determined labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular metabolic fluxes.[4] The core principle is that the pattern of ¹³C labeling in metabolites is highly sensitive to the relative activities of different metabolic pathways. By comparing the measured isotopomer distributions to those predicted by the model for a given set of fluxes, the most likely flux distribution can be determined through computational optimization.

The overall workflow of a 13C-MFA experiment can be summarized in five key steps:

  • Experimental Design: This involves selecting the appropriate 13C-labeled substrate(s) and experimental conditions to maximize the information obtained from the labeling patterns.[1]

  • Tracer Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

  • Isotopic Labeling Measurement: Metabolites are extracted from the cells, and the distribution of ¹³C isotopes is measured using analytical instruments.

  • Flux Estimation: A computational model is used to estimate the intracellular fluxes that best explain the measured labeling data.

  • Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are determined.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data in 13C-MFA. The following sections provide an overview of the key experimental steps.

Cell Culture and Isotope Labeling

The goal of this phase is to achieve a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic labeling patterns are constant over time.

ParameterProtocol
Cell Seeding Seed cells at a density that ensures they are in the exponential growth phase during harvesting.
Media Preparation Prepare a culture medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate in the standard medium.
Labeling Duration Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state. This is typically at least two to three cell doubling times.
Cell Counting Determine the cell number and viability at the time of harvest to normalize the metabolite data.
Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for preserving the in vivo metabolic state.

StepProtocol for Adherent CellsProtocol for Suspension Cells
Quenching Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline). Alternatively, for very rapid quenching, liquid nitrogen can be used to freeze the cells directly on the plate.Rapidly cool the cell suspension in a dry ice/ethanol bath or by mixing with a large volume of ice-cold saline.
Extraction Add a cold extraction solvent (e.g., 80% methanol) to the quenched cells on the plate. Scrape the cells and collect the cell lysate.Pellet the quenched cells by centrifugation at a low speed and low temperature. Resuspend the cell pellet in a cold extraction solvent.
Centrifugation Centrifuge the lysate at high speed to pellet cell debris.Centrifuge the cell suspension at high speed to pellet cell debris.
Supernatant Collection Collect the supernatant, which contains the intracellular metabolites.Collect the supernatant, which contains the intracellular metabolites.
Drying Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Analytical Measurement: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and ability to resolve isotopomers.

StepProtocol
Derivatization Resuspend the dried metabolite extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the metabolites for GC analysis.
Incubation Incubate the samples at an elevated temperature (e.g., 60-100°C) to complete the derivatization reaction.
GC-MS Analysis Inject the derivatized sample into the GC-MS system. A typical setup includes a capillary column (e.g., DB-5ms) and electron ionization (EI) at 70 eV. Data is typically acquired in full scan mode to obtain the mass isotopomer distributions.

Data Presentation: Quantitative Flux Maps

The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of all reactions in the metabolic model. These results are typically presented in tables, allowing for easy comparison between different experimental conditions.

Example: Central Carbon Metabolism Fluxes in E. coli

The following table presents a hypothetical but representative flux distribution for the central carbon metabolism of E. coli grown on glucose, as determined by 13C-MFA. Fluxes are normalized to the glucose uptake rate.

ReactionAbbreviationFlux (relative to Glucose uptake of 100)
Glucose uptakeGLCpts100
PhosphofructokinasePFK70
Pentose Phosphate PathwayPPP30
Pyruvate KinasePYK60
Pyruvate DehydrogenasePDH45
Anaplerotic CarboxylationPC15
Citrate SynthaseCS60
Isocitrate DehydrogenaseICDH60
Glyoxylate ShuntGLX0
Malate DehydrogenaseMDH60
Example: Metabolic Fluxes in Cancer Cells

This table shows a simplified, representative flux map for a cancer cell line, highlighting the Warburg effect (high glycolysis and lactate production) and the importance of glutamine metabolism. Fluxes are normalized to the glucose uptake rate.

ReactionAbbreviationFlux (relative to Glucose uptake of 100)
Glucose uptakeGLUT100
HexokinaseHK100
PhosphofructokinasePFK90
Pentose Phosphate PathwayPPP10
Pyruvate KinasePYK85
Lactate DehydrogenaseLDH70
Pyruvate DehydrogenasePDH15
Glutamine uptakeGLN50
GlutaminaseGLS50
Citrate SynthaseCS65
Isocitrate Dehydrogenase (cytosolic)IDHc10
Isocitrate Dehydrogenase (mitochondrial)IDHm55

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic and signaling pathways, as well as experimental workflows. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

G cluster_workflow 13C-MFA Experimental Workflow exp_design Experimental Design (Tracer Selection) tracer_exp Tracer Experiment (Cell Culture) exp_design->tracer_exp measurement Isotopic Labeling Measurement (MS/NMR) tracer_exp->measurement flux_est Flux Estimation (Computational Modeling) measurement->flux_est stat_analysis Statistical Analysis (Goodness of Fit) flux_est->stat_analysis

Figure 1: A simplified workflow for a typical 13C Metabolic Flux Analysis experiment.

G cluster_ccm Central Carbon Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Lactate Lactate Pyruvate->Lactate LDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Citrate->Oxaloacetate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate Malate->Oxaloacetate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Anaplerosis Glutamate->aKG Anaplerosis

Figure 2: A simplified diagram of central carbon metabolism, a common target of 13C-MFA studies.

G cluster_insulin Insulin Signaling Pathway and Metabolism Insulin Insulin InsulinReceptor InsulinReceptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT GSK3 GSK3 AKT->GSK3 Inhibits mTORC1 mTORC1 AKT->mTORC1 GLUT4_translocation GLUT4_translocation AKT->GLUT4_translocation Promotes Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Figure 3: An overview of the insulin signaling pathway and its impact on key metabolic processes.

References

Methodological & Application

Application Notes: Tracing Ethanol Metabolism in Vitro with Ethanol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol-13C2 ([1,2-13C2]Ethanol) is a stable isotope-labeled tracer used to investigate the metabolic fate of ethanol in cell culture systems. By replacing standard ethanol with its 13C-labeled counterpart, researchers can precisely track the incorporation of the two-carbon backbone of ethanol into various downstream metabolic pathways. This technique is a powerful tool for elucidating the contributions of ethanol to central carbon metabolism, identifying metabolic reprogramming in response to ethanol exposure, and quantifying metabolic fluxes.[1][2] The use of stable, non-radioactive isotopes makes it a safer alternative for long-term studies.[3]

Principle

When cells are cultured in a medium containing this compound, cellular enzymes metabolize it. The primary pathway involves the oxidation of ethanol to acetaldehyde, followed by further oxidation to acetate, which is then converted to Acetyl-CoA. The 13C atoms from the labeled Acetyl-CoA are subsequently incorporated into various metabolites, most notably intermediates of the Tricarboxylic Acid (TCA) cycle and fatty acids. By using mass spectrometry (MS) to analyze the mass shifts in these metabolites, the flow of carbon from ethanol can be traced and quantified.[4][5] A metabolite with 'n' carbon atoms can have isotopologues with masses from M+0 (all 12C) to M+n (all 13C), and their fractional abundance reveals pathway activity.[6]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and understanding how ethanol contributes to cellular energy and biosynthesis.[1][4]

  • Disease Modeling: Studying the metabolic alterations in diseases such as alcoholic liver disease and cancer, where ethanol metabolism is often dysregulated.[7]

  • Drug Development: Assessing the impact of therapeutic agents on ethanol metabolism pathways.

  • Pathway Elucidation: Determining the relative activities of pathways involved in ethanol assimilation, such as the TCA cycle and fatty acid synthesis.[8][9]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the primary metabolic fate of this compound and the general experimental workflow for a stable isotope tracing experiment.

cluster_pathway Metabolic Fate of this compound Eth This compound Acald Acetaldehyde-13C2 Eth->Acald ADH/CYP2E1 Acet Acetyl-CoA-13C2 Acald->Acet ALDH2 Cit Citrate (M+2) Acet->Cit TCA Cycle Entry FA Fatty Acids (M+2n) Acet->FA F.A. Synthesis KG α-Ketoglutarate (M+2) Cit->KG Glu Glutamate (M+2) KG->Glu cluster_workflow Experimental Workflow Culture 1. Cell Seeding & Growth Label 2. Add this compound Labeling Medium Culture->Label Incubate 3. Time-Course Incubation Label->Incubate Quench 4. Rapid Metabolic Quenching Incubate->Quench Extract 5. Metabolite Extraction Quench->Extract Analyze 6. LC-MS/MS Analysis Extract->Analyze Data 7. Data Processing & Interpretation Analyze->Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vivo Administration of Ethanol-13C2

Introduction

Stable isotope labeling is a powerful technique for understanding cellular metabolism in living organisms.[1] this compound ([¹³CH₃¹³CH₂OH]), a non-radioactive, stable isotope-labeled form of ethanol, serves as an invaluable tracer for in vivo metabolic studies. Its administration to animal models allows for the precise tracking of ethanol's metabolic fate, providing deep insights into pharmacokinetics, metabolic pathways, and the impact of alcohol on various physiological and pathological processes. The incorporation of two Carbon-13 atoms enables clear differentiation from endogenous compounds, facilitating detailed analysis through mass spectrometry and magnetic resonance spectroscopy.[1][2] This document provides a comprehensive overview, application notes, and detailed protocols for the in vivo administration of this compound in animal studies.

Core Applications

  • Metabolic Flux Analysis: Tracing the flow of carbon from ethanol into various metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

  • Neurotransmission Studies: Investigating brain metabolism and glutamatergic neurotransmission, as ethanol's primary metabolite, acetate, readily crosses the blood-brain barrier.[3][4]

  • Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of ethanol.

  • Toxicology Research: Assessing the metabolic pathways leading to alcohol-induced organ damage, such as fatty liver disease, hepatitis, and cirrhosis.[5]

  • Drug Development: Evaluating the effect of novel therapeutics on alcohol metabolism and its downstream effects.

Experimental Design and Considerations

Successful in vivo studies using this compound require careful planning. Key factors to consider include the choice of animal model, administration route, dosage, and the analytical method for detecting labeled metabolites.

  • Animal Models: Mice and rats are the most common models for ethanol studies. The specific strain should be chosen based on the research question (e.g., C57BL/6 mice are often used for alcohol preference studies).

  • Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the clinical relevance.

    • Oral (PO) / Intragastric (IG): Mimics human consumption and is suitable for studying first-pass metabolism.[3][4]

    • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid systemic availability.

    • Intravenous (IV): Provides 100% bioavailability and precise control over blood concentrations.[3][4]

  • Dosage: Doses can range widely depending on the study's objective. Behavioral studies in mice have used doses from 0.5 g/kg to 4 g/kg, while metabolic studies often use doses around 2 g/kg.[6][7] The dosing volume for oral gavage is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[8]

  • Vehicle: Saline is a common vehicle for preparing ethanol solutions for injection.[6] For oral administration, this compound can be diluted in water or a liquid diet.[9]

Quantitative Data Summary

The following tables summarize typical experimental parameters for in vivo studies involving ethanol administration in rodent models.

Table 1: Exemplary Ethanol Dosing Regimens in Rodent Models

Animal Model Route of Administration Dose Range (g/kg) Vehicle Typical Application Reference
Mouse Intraperitoneal (IP) 0.5 - 4.0 Saline Conditioned Place Preference (Behavioral) [6]
Mouse Oral Gavage (PO) 2.0 - Metabolite Distribution (Metabolism) [7]
Rat Intravenous (IV) Not Specified - Brain Metabolism (MRS Studies) [3][4]
Rat Intragastric (IG) Not Specified - Brain Metabolism (MRS Studies) [3][4]

| Rat | Oral Self-Administration | ~0.86 (intake) | Water | Reinforcement/Addiction Models |[10] |

Table 2: Analytical Methods for this compound and its Metabolites

Analytical Technique Target Analyte(s) Sample Type Key Advantages Reference
¹³C Magnetic Resonance Spectroscopy (MRS) Glutamate, Glutamine, Aspartate Brain (in vivo) Non-invasive, real-time detection of labeled metabolites [3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Ethanol, Acetaldehyde, Acetate Blood, Liver, Brain High sensitivity and specificity for quantification [7][11]
Isotope Ratio Mass Spectrometry (IRMS) ¹³C-Ethanol Various High precision for determining ¹³C enrichment [12][13]

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Labeled Metabolites (e.g., amino acids, organic acids) | Plasma, Tissues | Versatile for a wide range of polar metabolites |[1] |

Visualizing Key Processes

Diagrams are essential for conceptualizing the metabolic fate of this compound and the experimental procedures.

G cluster_liver Liver (Hepatocyte) cluster_blood Bloodstream cluster_brain Brain (Astrocyte) Eth Ethanol-¹³C₂ Ach Acetaldehyde-¹³C₂ Eth->Ach ADH/CYP2E1 Ace Acetate-¹³C₂ Ach->Ace ALDH2 Ace_blood Acetate-¹³C₂ Ace->Ace_blood Enters Circulation Ace_brain Acetate-¹³C₂ Ace_blood->Ace_brain Crosses BBB AcCoA Acetyl-CoA-¹³C₂ Ace_brain->AcCoA ACSS2 TCA TCA Cycle AcCoA->TCA Glu Glutamate-¹³C TCA->Glu Gln Glutamine-¹³C Glu->Gln

Caption: Metabolic pathway of this compound in vivo.

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Analysis A1 Animal Acclimatization (≥ 1 week) A2 Group Randomization A1->A2 A3 Dose Preparation (Ethanol-¹³C₂ in Vehicle) A2->A3 B1 Ethanol-¹³C₂ Administration (PO, IP, or IV) A3->B1 B2 In-life Observations (Clinical Signs, Behavior) B1->B2 B3 Timed Sample Collection B1->B3 C1 Sample Processing (Plasma Separation, Tissue Homogenization) B3->C1 C2 Metabolite Analysis (GC-MS, MRS, etc.) C1->C2 C3 Data Interpretation (PK, Flux Analysis) C2->C3

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

These protocols provide a generalized framework. Specific parameters should be optimized based on the experimental goals and institutional animal care guidelines.

Protocol 1: Preparation of this compound Dosing Solution

Objective: To prepare a sterile, accurately concentrated this compound solution for in vivo administration.

Materials:

  • This compound (e.g., 99 atom % ¹³C, Sigma-Aldrich Cat. No. 70753)

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Determine Required Concentration: Calculate the final concentration needed based on the target dose (e.g., in g/kg) and the dosing volume (e.g., 10 mL/kg). For a 2 g/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:

    • Total dose = 2 g/kg * 0.025 kg = 0.05 g of this compound.

    • Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL.

    • Required concentration = 0.05 g / 0.25 mL = 0.2 g/mL or 20% (w/v).

  • Preparation: In a sterile environment (e.g., a laminar flow hood), use a sterile syringe to transfer the calculated volume of this compound into a sterile vial.

  • Dilution: Add the required volume of sterile saline or water to the vial to achieve the final target concentration.

  • Mixing: Gently vortex the solution until it is fully homogenous.

  • Sterilization (for IV/IP): For intravenous or intraperitoneal routes, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use. Confirm stability for longer-term storage based on literature or internal validation.

Protocol 2: Administration of this compound

Objective: To accurately administer the prepared this compound solution to the animal model. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

A. Oral Gavage (PO/IG)

  • Animal Handling: Gently restrain the mouse or rat. Ensure the animal is calm to prevent injury.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent esophageal or stomach perforation.

  • Administration: Measure the correct volume of dosing solution into a syringe. Gently insert the gavage needle into the esophagus and down into the stomach. Administer the dose slowly and steadily.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

B. Intraperitoneal Injection (IP)

  • Animal Handling: Restrain the animal to expose the abdomen.

  • Injection Site: Target the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration: Use an appropriate gauge needle (e.g., 25-27G for mice). Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.

C. Intravenous Injection (IV)

  • Animal Handling: Place the animal in a restraint device that allows access to the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Injection Site: Identify one of the lateral tail veins.

  • Administration: Use a small gauge needle (e.g., 27-30G for mice). Insert the needle bevel-up into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub. Inject the bolus dose slowly. The maximum volume for a bolus IV injection is typically 5 ml/kg.[14]

  • Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for recovery.

Protocol 3: Sample Collection and Processing

Objective: To collect biological samples at specific time points for the analysis of this compound and its labeled metabolites.

A. Blood Collection

  • Method: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (requires anesthesia and strong justification).[10][14] Terminal collection is done via cardiac puncture under deep anesthesia.

  • Time Points: Collect samples at predetermined time points post-dose (e.g., 15 min, 1h, 2h, 4h) to build a pharmacokinetic profile.[7]

  • Processing:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

    • Centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma to a new, labeled tube and immediately freeze at -80°C until analysis.

B. Tissue Collection

  • Procedure: At the designated endpoint, euthanize the animal using an approved method.

  • Dissection: Immediately perform necropsy to collect tissues of interest (e.g., liver, brain, kidney).[7]

  • Processing:

    • Rinse tissues briefly in ice-cold saline to remove excess blood.

    • Blot dry, weigh, and then flash-freeze the tissues in liquid nitrogen.

    • Store frozen tissues at -80°C until metabolite extraction and analysis.

Data Analysis and Interpretation

  • Mass Spectrometry: For GC-MS or LC-MS/MS data, the concentration of this compound and its metabolites is quantified by comparing the peak area of the labeled analyte to that of a stable isotope-labeled internal standard.[11][12] The ¹³C enrichment is calculated from the relative abundance of the labeled (M+2 for this compound) and unlabeled (M+0) ions.

  • Magnetic Resonance Spectroscopy: In ¹³C MRS, the appearance of labeled carbon in metabolites like glutamate and glutamine is observed over time.[3][4] The specific pattern of labeling (singlets vs. doublets) can provide information on the entry point of the ¹³C label into metabolic cycles.[4]

  • Modeling: The quantitative data can be used in metabolic flux analysis (MFA) or pharmacokinetic modeling software to calculate turnover rates, pathway fluxes, and key PK parameters like Cmax, Tmax, and AUC.[2]

Troubleshooting

  • High Animal Variability: Ensure consistent animal handling, dosing technique, and timing of sample collection. Increase group sizes (n) to improve statistical power.

  • Low ¹³C Enrichment: The dose of this compound may be too low. Consider increasing the dose or using a more sensitive analytical method. Ensure the purity of the tracer.

  • Adverse Reactions to Injection: Review injection volumes and concentrations. Ethanol can be an irritant.[14] Ensure proper injection technique to avoid tissue damage. For IV administration, high concentrations of ethanol can be lethal.[14]

This document is intended for guidance and educational purposes only. All animal experiments must be conducted in accordance with local and national regulations and require approval from a certified Institutional Animal Care and Use Committee (IACUC).

References

Application Note: Quantitative Analysis of Ethanol-13C2 using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of doubly labeled stable isotope Ethanol-13C2 in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis. This method is particularly suited for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays.

Introduction

This compound is a non-radioactive, stable isotopologue of ethanol, where both carbon atoms are replaced with the ¹³C isotope. Its use as a tracer in metabolic research allows for the precise tracking of ethanol's metabolic fate and its incorporation into various biological molecules.[1] Furthermore, due to its distinct mass, this compound serves as an excellent internal standard for the accurate quantification of unlabeled ethanol in complex biological samples, minimizing variations from sample preparation and instrument response. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for distinguishing and quantifying this compound.[2]

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue Homogenate) Spike Spike with Internal Standard (e.g., Ethanol-d6) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA + 1% TMCS Evaporation->Derivatization Heating Incubate at 60-75°C Derivatization->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1: Experimental workflow for this compound analysis by GC-MS.

Materials and Reagents

  • This compound (≥99% isotopic purity)

  • Ethanol-d6 (internal standard, ≥98% isotopic purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Biological Matrix (e.g., plasma, urine)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: Spike the appropriate biological matrix with the working standard solutions to create calibration standards with a final concentration range of 0.1 µg/mL to 10 µg/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation and Extraction

For biological samples, a protein precipitation or liquid-liquid extraction is recommended.

  • To 100 µL of sample (standard, QC, or unknown), add 10 µL of Ethanol-d6 internal standard solution (10 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

For non-biological or cleaner samples, direct dilution may be sufficient.[3]

Derivatization

Derivatization is crucial for improving the chromatographic properties of ethanol.[4] Silylation is a common and effective method.[4]

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before injection into the GC-MS.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Ethanol This compound (¹³CH₃¹³CH₂OH) TMS_Ethanol TMS-Ethanol-13C2 (¹³CH₃¹³CH₂OSi(CH₃)₃) Ethanol->TMS_Ethanol Silylation BSTFA BSTFA (CF₃CON(Si(CH₃)₃)₂) BSTFA->TMS_Ethanol Byproduct Byproducts BSTFA->Byproduct

Figure 2: Silylation of this compound with BSTFA.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 150°CRamp: 25°C/min to 280°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
This compound-TMSm/z 119 (Quantifier), m/z 91 (Qualifier)
Ethanol-d6-TMSm/z 124 (Quantifier), m/z 95 (Qualifier)

Data Analysis and Quantitative Results

Quantification is based on the ratio of the peak area of the analyte (this compound-TMS) to the peak area of the internal standard (Ethanol-d6-TMS). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Method Validation Summary

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5] Representative data is presented below.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95.2 - 104.5%
Precision (%RSD)
   Intra-day< 5%
   Inter-day< 7%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Discussion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard, Ethanol-d6, is critical for correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[6] Derivatization with BSTFA is a key step to improve the volatility and chromatographic behavior of ethanol, leading to sharp and symmetrical peaks.[4]

For applications requiring even higher precision in isotope ratio measurements, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can be employed.[7][8] This technique converts the analyte to CO₂ after chromatographic separation, allowing for very precise measurement of the ¹³C/¹²C ratio.[7]

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS. The method is suitable for a wide range of applications in metabolic research, clinical diagnostics, and drug development. The provided workflow, from sample preparation to data analysis, can be readily adapted to specific laboratory needs.

References

Application Note: High-Sensitivity Detection of 13C-Labeled Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful technique for investigating the dynamic nature of metabolic pathways.[1] This approach provides a quantitative understanding of cellular metabolism that extends beyond the static snapshots offered by traditional metabolomics. By introducing a 13C-enriched substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities.[1][2][3] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideally suited for separating and detecting labeled and unlabeled metabolites.[1][4] This application note provides detailed protocols and data analysis workflows for conducting 13C tracer studies using LC-MS, with a focus on applications in disease research and drug development.

The core principle of 13C metabolic flux analysis (13C-MFA) is to quantify the rate of metabolic reactions within a biological system.[1][3] By measuring the isotopic labeling patterns of metabolites, researchers can gain a dynamic view of metabolism, which is crucial for understanding disease states, elucidating drug mechanisms of action, and identifying novel therapeutic targets.[1][5]

Key Applications:

  • Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and neurodegenerative disorders.[1]

  • Drug Discovery and Development: Identifying the mechanism of action of drugs that target metabolic pathways and assessing their efficacy.[1][5]

  • Biomarker Discovery: Identifying novel metabolic biomarkers for disease diagnosis and prognosis.[1]

  • Bioprocess Optimization: Engineering microorganisms for the efficient production of biofuels and other valuable chemicals.[1]

Experimental and Data Analysis Workflow

A typical 13C tracer study using LC-MS follows a structured workflow, from experimental design to data interpretation. The overall process involves culturing cells with a 13C-labeled substrate, rapidly halting metabolic activity to preserve the in vivo metabolic state, extracting the metabolites, analyzing the extracts by LC-MS, and finally, processing the data to determine isotopic enrichment and calculate metabolic fluxes.

workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A 1. Cell Culture & 13C Labeling (e.g., [U-13C6]-Glucose) B 2. Metabolic Quenching (e.g., Cold Methanol) A->B C 3. Metabolite Extraction B->C D 4. LC-MS Analysis (HILIC, HRMS) C->D E 5. Raw Data Processing (Peak Picking, Integration) D->E F 6. Natural Abundance Correction E->F G 7. Mass Isotopologue Distribution (MID) Analysis F->G H 8. Metabolic Flux Analysis (MFA) G->H I 9. Biological Interpretation & Hypothesis Generation H->I Biological Interpretation

A generalized workflow for a 13C tracer study using LC-MS.

Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free medium

  • 13C-labeled tracer (e.g., [U-13C6]-Glucose)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well culture plates

Procedure:

  • Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[1]

  • Prepare the labeling medium by supplementing glucose-free medium with the 13C tracer to the desired final concentration (e.g., 25 mM [U-13C6]-Glucose) and other necessary components like FBS.[1][6]

  • Aspirate the standard culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.[6]

  • Replace the PBS with the pre-warmed 13C labeling medium.[1]

  • Incubate the cells for a predetermined time course. The duration depends on the pathway of interest; for example, glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.[1]

Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) is critical to accurately capture the metabolic state at the time of sampling.

Materials:

  • Quenching/Extraction solution: 80% methanol in water, chilled to -80°C.[1][6]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • To stop metabolism, quickly aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[1][6]

  • Place the plate on dry ice for 10 minutes to ensure complete quenching and protein precipitation.[1]

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][6]

  • Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

  • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[1]

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • The dried extracts can be stored at -80°C until LC-MS analysis.[1][6]

LC-MS Analysis

Materials:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6]

  • Mobile phases (e.g., acetonitrile and ammonium acetate in water).[6]

  • Reconstitution solvent (e.g., 50% acetonitrile).[6]

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent.[6]

  • Inject the sample onto the HILIC column for chromatographic separation.

  • Perform a gradient elution to separate the polar metabolites. A typical gradient starts with a high percentage of organic solvent and gradually increases the aqueous phase.[6]

  • The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.[6]

  • Acquire data in full scan mode to detect all isotopologues of the target metabolites. The mass resolution should be high enough to distinguish between different isotopologues.[1][6]

Data Presentation and Analysis

The primary quantitative output of a 13C tracer study is the mass isotopologue distribution (MID) for key metabolites. The MID represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., 13C atoms from the tracer.[1]

1. Raw Data Processing:

Raw LC-MS data is processed using software such as Xcalibur, MassHunter, or open-source platforms like XCMS.[1][7] This involves peak picking, retention time alignment, and integration of the peak areas for each isotopologue of a given metabolite.[1]

2. Natural Abundance Correction:

It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N) to accurately determine the fractional enrichment from the introduced tracer.[1] Various algorithms and software packages are available for this correction.[1]

3. Data Visualization and Interpretation:

The corrected isotopologue distribution data is then used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis.[1]

Quantitative Data Summary

The following tables present illustrative MID data for key metabolites in central carbon metabolism from cells cultured with [U-13C6]-Glucose.

Table 1: Mass Isotopologue Distribution (MID) for Glycolytic Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate2.51.82.23.55.010.075.0
Fructose-1,6-Bisphosphate3.12.02.54.06.412.070.0
3-Phosphoglycerate15.05.03.077.0N/AN/AN/A
Pyruvate20.04.52.573.0N/AN/AN/A
Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.[1]

Table 2: Mass Isotopologue Distribution (MID) for TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate30.08.045.05.010.01.01.0
α-Ketoglutarate35.010.040.04.09.02.0N/A
Succinate40.012.038.03.07.0N/AN/A
Malate42.015.035.02.55.5N/AN/A
Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.[1]

Visualization of Metabolic Pathways

The MIDs can be used to trace the path of 13C atoms through metabolic networks. For example, when cells are fed [U-13C6]-Glucose, the glucose molecule contains six 13C atoms. Glycolysis cleaves this into two 3-carbon pyruvate molecules, each containing three 13C atoms (M+3). Pyruvate then enters the TCA cycle, and the distribution of 13C in the TCA cycle intermediates reveals the activity of this pathway.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP Glyceraldehyde-3-P (M+3) F16BP->GAP DHAP->GAP Pyruvate Pyruvate (M+3) GAP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate (M+2, M+3, M+4) Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate (M+2, M+4, M+5, M+6) AcetylCoA->Citrate AKG α-Ketoglutarate (M+2, M+4, M+5) Citrate->AKG SuccinylCoA Succinyl-CoA (M+2, M+4) AKG->SuccinylCoA Succinate Succinate (M+2, M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+2, M+4) Succinate->Fumarate Malate Malate (M+2, M+4) Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate

Key pathways in central carbon metabolism traced by 13C-glucose.

Conclusion

LC-MS-based 13C tracer studies are a powerful methodology for gaining deep insights into cellular metabolism.[1] By following the detailed protocols and data analysis workflows presented here, researchers and drug development professionals can effectively utilize this technique to advance their understanding of metabolic pathways in health and disease. Careful experimental design, meticulous sample handling, and robust data analysis are paramount to obtaining high-quality, interpretable results.[1]

References

Application Notes and Protocols for the Structural Analysis of Ethanol-13C2 via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethanol-13C2. This isotopically labeled molecule serves as a powerful tool in metabolic studies, reaction mechanism investigations, and as a tracer in various biochemical pathways. The following sections provide the necessary information to perform and interpret 1D and 2D NMR experiments for this compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] For this compound ([¹³CH₃][¹³CH₂]OH), where both carbon atoms are the NMR-active ¹³C isotope, NMR spectroscopy provides not only information about the chemical environment of each nucleus but also crucial data on the connectivity between the carbon and proton atoms through the analysis of spin-spin coupling constants.

This document outlines the protocols for acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra. These experiments collectively provide a complete picture of the molecular structure and bonding of this compound.

Predicted NMR Data for this compound

The presence of two adjacent ¹³C nuclei in this compound gives rise to characteristic splitting patterns due to ¹³C-¹³C and ¹³C-¹H spin-spin coupling, which are absent in the spectra of unlabeled ethanol. The following tables summarize the expected chemical shifts and coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionChemical Shift (δ) in ppmMultiplicity
¹H-CH₃~1.2Doublet of Quartets
¹H-CH₂-~3.7Doublet of Triplets
¹H-OHVariable (typically 2-5)Singlet (broad)
¹³C-¹³CH₃~18Doublet
¹³C-¹³CH₂-~58Doublet

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.[2] The multiplicity of the proton signals is more complex than in unlabeled ethanol due to coupling to both adjacent protons and the directly attached ¹³C nucleus. The hydroxyl proton signal is often broad and may not show coupling due to chemical exchange.[3]

Table 2: Expected Spin-Spin Coupling Constants (J) for this compound

Coupling TypeDescriptionTypical Value (Hz)
¹J(¹³C, ¹³C)One-bond carbon-carbon coupling~35
¹J(¹³C, ¹H)One-bond carbon-proton coupling (sp³ carbon)125 - 140
²J(¹³C, ¹H)Two-bond carbon-proton coupling2 - 5
³J(¹H, ¹H)Three-bond proton-proton coupling~7

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Dissolve the this compound sample in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[4] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O). The choice of solvent can affect the chemical shift of the hydroxyl proton.[5]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg/mL is recommended.[6]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable.[6]

  • NMR Tube: Use a standard 5 mm NMR tube that is clean and free of scratches.

  • Procedure: a. Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent. b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. c. Ensure the sample height in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically around 4-5 cm). d. Cap the NMR tube and label it clearly.

1D ¹H NMR Spectroscopy

This experiment provides information about the chemical environment and connectivity of the protons.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): ~10-12 ppm

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): ~2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

1D ¹³C NMR Spectroscopy

This experiment identifies the number of unique carbon environments and provides information about their electronic state.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm

    • Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) is often required, even for an enriched sample.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons (not present in ethanol).

    • Acquisition Time (AQ): ~1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and reference it to the deuterated solvent signal or TMS.

2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments) is used.

  • Acquisition Parameters:

    • Spectral Width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments (NI): 256-512 increments in the indirect dimension (F1).

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a 2D Fourier transform.

    • Symmetrize the spectrum.

    • Cross-peaks in the 2D spectrum indicate which protons are coupled. For this compound, a cross-peak is expected between the -CH₃ and -CH₂- proton signals.

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[7]

  • Pulse Sequence: A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is recommended. A phase-corrected HSQC can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[7]

  • Acquisition Parameters:

    • Spectral Width (SW): The ¹H dimension (F2) should be the same as the 1D ¹H spectrum. The ¹³C dimension (F1) should be wide enough to encompass all carbon signals (e.g., 80-100 ppm).

    • Number of Scans (NS): 4-8 scans per increment.

    • Number of Increments (NI): 128-256 increments in the F1 dimension.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Cross-peaks will appear at the ¹H chemical shift on the F2 axis and the ¹³C chemical shift of the directly bonded carbon on the F1 axis. For this compound, cross-peaks are expected for the -¹³CH₃ and -¹³CH₂- groups.

Data Interpretation and Visualization

The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in this compound. The through-bond connectivities can be visualized to represent the structural information obtained from the NMR experiments.

Ethanol_13C2_NMR_Workflow cluster_sample_prep Sample Preparation cluster_experiments NMR Experiments cluster_data_analysis Data Analysis cluster_structure Structural Elucidation Sample This compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC Chemical_Shifts Chemical Shifts H1_NMR->Chemical_Shifts Coupling_Constants Coupling Constants H1_NMR->Coupling_Constants Integration Integration H1_NMR->Integration C13_NMR->Chemical_Shifts C13_NMR->Coupling_Constants Cross_Peaks Cross-Peak Analysis COSY->Cross_Peaks HSQC->Cross_Peaks Structure This compound Structure Chemical_Shifts->Structure Coupling_Constants->Structure Integration->Structure Cross_Peaks->Structure

Caption: Experimental workflow for the NMR structural analysis of this compound.

Caption: Through-bond NMR correlations in this compound.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and detailed method for the structural analysis of this compound. By following the outlined protocols, researchers can obtain high-quality spectra and, through the interpretation of chemical shifts, coupling constants, and 2D correlation data, fully characterize the molecule. This information is vital for studies employing this compound as a tracer or for understanding the fundamental properties of isotopically labeled compounds.

References

High-Precision 13C Isotope Ratio Mass Spectrometry: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for high-precision measurement of stable isotope ratios, particularly the ratio of carbon-13 (¹³C) to carbon-12 (¹²C). This methodology offers exceptional sensitivity and accuracy, making it an invaluable tool in diverse scientific fields, including pharmaceutical research and drug development. By tracing the fate of ¹³C-labeled compounds or analyzing natural variations in ¹³C abundance, researchers can gain profound insights into metabolic pathways, pharmacokinetics, and the authenticity of pharmaceutical products.

These application notes provide detailed protocols and methodologies for the use of IRMS in high-precision ¹³C measurements. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to sample preparation, instrumentation, data analysis, and key applications in the pharmaceutical industry.

Core Principles of ¹³C Isotope Ratio Mass Spectrometry

IRMS instruments measure the relative abundance of isotopes with high precision. For carbon, the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) is determined. The results are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). The delta value is calculated as follows:

δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

Where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard. Positive δ¹³C values indicate an enrichment in ¹³C relative to the standard, while negative values indicate a depletion.

Key Applications in Drug Development

The high precision of ¹³C IRMS measurements enables its application in several critical areas of drug development:

  • Drug Metabolism and Pharmacokinetics (DMPK) Studies: Tracing the metabolic fate of ¹³C-labeled drug candidates allows for the unambiguous identification of metabolites and the elucidation of metabolic pathways.[1] Co-administering a ¹³C-labeled drug with its unlabeled counterpart in "microtracer" studies facilitates the precise determination of key pharmacokinetic parameters.[1]

  • Authentication and Counterfeit Detection: The natural ¹³C abundance in an active pharmaceutical ingredient (API) and its excipients can serve as a unique isotopic fingerprint.[1][2] This allows for the differentiation between drugs from different manufacturers and the detection of counterfeit products.[2]

  • Compound-Specific Isotope Analysis (CSIA): This technique allows for the determination of the ¹³C/¹²C ratio of individual compounds within a complex mixture, providing valuable information for source tracking and process validation in pharmaceutical manufacturing.[3][4]

Experimental Protocols

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk ¹³C Analysis

EA-IRMS is used to determine the average δ¹³C value of a bulk sample. This is particularly useful for the isotopic fingerprinting of APIs and excipients.

Methodology:

  • Sample Preparation:

    • Solid samples (e.g., APIs, excipients, dried biological tissues) are weighed into tin capsules (typically 0.1-1.0 mg).[5] The capsules are then crimped to ensure no air is trapped inside.

    • Liquid samples are either pipetted into tin capsules containing an absorbent material or directly injected into the elemental analyzer.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature (typically 900-1100°C) combustion furnace within the elemental analyzer.[3]

    • In the presence of a pulse of pure oxygen, the sample undergoes flash combustion, converting all organic carbon into carbon dioxide (CO₂).

  • Reduction and Gas Purification:

    • The combustion products pass through a reduction furnace (typically containing copper wires at ~650°C) to reduce nitrogen oxides (NOx) to nitrogen gas (N₂) and remove excess oxygen.[4]

    • Water is removed using a chemical or cryogenic trap.

  • Gas Chromatography:

    • The purified gas mixture (primarily CO₂ and N₂) is passed through a gas chromatography column to separate the CO₂ from other gases.

  • IRMS Analysis:

    • The purified CO₂ is introduced into the ion source of the mass spectrometer.

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z 44 for ¹²CO₂, m/z 45 for ¹³CO₂, and m/z 46 for C¹⁸O¹⁶O).

    • The detector measures the ion beam intensities, and the software calculates the δ¹³C value relative to a calibrated reference gas.

EA_IRMS_Workflow cluster_EA Elemental Analyzer cluster_IRMS Isotope Ratio Mass Spectrometer Sample Sample in Tin Capsule Combustion Combustion Furnace (900-1100°C) Sample->Combustion Introduction Reduction Reduction Furnace (~650°C) Combustion->Reduction Combustion Products GC Gas Chromatography Reduction->GC Purified Gas IonSource Ion Source GC->IonSource CO₂ Analyzer Magnetic Sector Analyzer IonSource->Analyzer Ion Beam Detector Faraday Cup Detectors Analyzer->Detector Separated Ions (m/z 44, 45, 46) Data δ¹³C Value Detector->Data Signal Processing GC_C_IRMS_Workflow cluster_GC Gas Chromatograph cluster_Interface Combustion Interface cluster_IRMS Isotope Ratio Mass Spectrometer Sample Sample Injection GC_Column GC Column Separation Sample->GC_Column Combustion Combustion Reactor (900-1000°C) GC_Column->Combustion Eluting Compounds WaterTrap Water Trap Combustion->WaterTrap CO₂ + H₂O IonSource Ion Source WaterTrap->IonSource Purified CO₂ Analyzer Magnetic Sector Analyzer IonSource->Analyzer Ion Beam Detector Faraday Cup Detectors Analyzer->Detector Separated Ions Data Compound-Specific δ¹³C Values Detector->Data Signal Processing Drug_Metabolism_Pathway Drug ¹³C-Labeled Drug MetaboliteA Metabolite A (e.g., Hydroxylation) Drug->MetaboliteA Phase I Metabolism MetaboliteC Metabolite C (e.g., Oxidation) Drug->MetaboliteC Phase I Metabolism MetaboliteB Metabolite B (e.g., Glucuronidation) MetaboliteA->MetaboliteB Phase II Metabolism Excretion Excretion (Urine, Feces) MetaboliteB->Excretion MetaboliteC->Excretion

References

Application Notes and Protocols for the 13C-Ethanol Breath Test in Alcohol Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting the 13C-ethanol breath test, a non-invasive method for studying in vivo alcohol metabolism. This technique is a valuable tool for researchers in various fields, including hepatology, gastroenterology, pharmacology, and drug development, to assess liver function, first-pass metabolism of alcohol, and the impact of various factors on alcohol pharmacokinetics.

Introduction

The 13C-ethanol breath test is a dynamic, non-invasive diagnostic tool that measures the metabolism of ethanol by tracking the appearance of ¹³CO₂ in exhaled breath after the administration of ¹³C-labeled ethanol.[1] The principle of the test relies on the enzymatic oxidation of ethanol, primarily in the liver, which ultimately leads to the production of ¹³CO₂. The rate of ¹³CO₂ exhalation provides a real-time assessment of the body's ability to metabolize alcohol.[2] This test is particularly useful for studying the effects of diseases, genetic variations, or drug interactions on alcohol metabolism.[2][3]

Metabolic Pathway of 13C-Ethanol

Upon oral administration, ¹³C-ethanol is absorbed from the gastrointestinal tract and enters the portal circulation. The primary site of ethanol metabolism is the liver, where it undergoes a two-step oxidation process. First, alcohol dehydrogenase (ADH) in the cytosol of hepatocytes converts ¹³C-ethanol to ¹³C-acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) in the mitochondria oxidizes ¹³C-acetaldehyde to ¹³C-acetate. The ¹³C-acetate then enters the citric acid cycle (TCA cycle) as acetyl-CoA, where it is ultimately oxidized to ¹³CO₂, which is then transported to the lungs and exhaled.

Metabolic_Pathway cluster_GI Gastrointestinal Tract cluster_Liver Hepatocyte cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrion cluster_Lungs Lungs 13C-Ethanol (Oral) 13C-Ethanol (Oral) 13C-Ethanol 13C-Ethanol 13C-Ethanol (Oral)->13C-Ethanol Absorption ADH ADH 13C-Ethanol->ADH Substrate 13C-Acetaldehyde 13C-Acetaldehyde ALDH ALDH 13C-Acetaldehyde->ALDH Substrate ADH->13C-Acetaldehyde Oxidation 13C-Acetate 13C-Acetate 13C-Acetyl-CoA 13C-Acetyl-CoA 13C-Acetate->13C-Acetyl-CoA TCA TCA Cycle 13C-Acetyl-CoA->TCA 13CO2 13CO2 Exhaled 13CO2 Exhaled 13CO2 13CO2->Exhaled 13CO2 Exhalation ALDH->13C-Acetate Oxidation TCA->13CO2

Metabolic pathway of orally administered 13C-ethanol.

Experimental Protocol

This protocol outlines the steps for conducting a 13C-ethanol breath test in a research setting.

Subject Preparation
  • Fasting: Subjects should fast for at least 8-12 hours prior to the test to ensure an empty stomach, which minimizes variability in gastric emptying and substrate absorption.[4] Water is permitted until 2 hours before the test.

  • Dietary Restrictions: For 24 hours before the test, subjects should avoid foods high in naturally occurring ¹³C, such as corn and cane sugar products, to minimize background ¹³CO₂ levels. A low-fiber diet is recommended the day before the test.[5]

  • Medications: Subjects should refrain from taking medications that may interfere with alcohol metabolism or gastric emptying, as determined by the study protocol.

  • Abstinence: Subjects should abstain from alcohol for at least 24 hours and from smoking on the day of the test.[2]

Materials
  • ¹³C-Ethanol (e.g., [1-¹³C]ethanol or [2-¹³C]ethanol)

  • Sterile water for dilution

  • Breath collection bags (e.g., Tedlar® or FlexFoil® PLUS bags with low-resistance fittings)[6][7]

  • Disposable mouthpieces[7]

  • Stopwatch or timer

  • Isotope-ratio mass spectrometer (IRMS) or non-dispersive infrared spectrometer (NDIRS) for ¹³CO₂ analysis

Procedure
  • Baseline Breath Sample (T=0): Before administering the ¹³C-ethanol, collect a baseline breath sample.

    • Attach a new, disposable mouthpiece to a breath collection bag.[7]

    • Instruct the subject to take a normal breath, hold it for 5 seconds, and then exhale steadily and completely into the bag.[8]

    • Seal the bag immediately after collection.

  • Substrate Administration:

    • Prepare the ¹³C-ethanol dose. A typical dose is 100 µL of ¹³C-ethanol diluted in 100 mL of water.[2] The exact dose may be adjusted based on the specific research question and subject's body weight.

    • The subject should drink the entire solution within 2 minutes.

  • Post-Dose Breath Sample Collection:

    • Collect breath samples at regular intervals. A common schedule is every 10 minutes for the first hour, and then at longer intervals (e.g., every 15 or 30 minutes) for a total of 2 to 4 hours.[2][9]

    • For each sample, use a new breath collection bag and mouthpiece and follow the same collection procedure as the baseline sample.

    • Label each bag with the subject's ID and the time of collection.

  • Sample Analysis:

    • Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ ratio using an IRMS or NDIRS.

    • The results are typically expressed as the delta over baseline (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.

Experimental Workflow

The following diagram illustrates the key steps in the 13C-ethanol breath test procedure.

Experimental_Workflow Start Start SubjectPrep Subject Preparation (Fasting, Dietary Restrictions) Start->SubjectPrep BaselineSample Collect Baseline Breath Sample (T=0) SubjectPrep->BaselineSample AdministerSubstrate Administer 13C-Ethanol Solution BaselineSample->AdministerSubstrate CollectSamples Collect Post-Dose Breath Samples (e.g., every 10 min for 60 min) AdministerSubstrate->CollectSamples SampleAnalysis Analyze Breath Samples for 13CO2/12CO2 Ratio (IRMS or NDIRS) CollectSamples->SampleAnalysis DataAnalysis Data Analysis (Calculate DOB, Tmax, Cmax, AUC) SampleAnalysis->DataAnalysis End End DataAnalysis->End

Experimental workflow for the 13C-ethanol breath test.

Data Presentation and Analysis

The primary data obtained from the 13C-ethanol breath test is the change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath over time. This data can be used to calculate several pharmacokinetic parameters to quantify alcohol metabolism.

Key Pharmacokinetic Parameters
  • Tmax: The time at which the maximum ¹³CO₂ excretion rate is observed. It reflects the rate of absorption and initial metabolism of ethanol.[2]

  • Cmax: The maximum ¹³CO₂ excretion rate observed during the test. It is an indicator of the peak metabolic activity.[2]

  • AUC (Area Under the Curve): The total amount of ¹³CO₂ excreted over the duration of the test. It represents the overall extent of ethanol metabolism.[2] The AUC can be calculated using the trapezoidal rule.[10][11]

Example Quantitative Data

The following table presents example data from a study investigating the effect of Helicobacter pylori infection on alcohol metabolism using the 13C-ethanol breath test.[2]

GroupNTmax (h)Cmax (‰ ¹³CO₂)AUC₆₀ (‰ ¹³CO₂·h)
H. pylori-negative Controls110.47 ± 0.1319.1 ± 6.013.7 ± 4.5
H. pylori-positive Subjects110.53 ± 0.1612.7 ± 4.89.0 ± 3.6
H. pylori-eradicated Subjects6-IncreasedIncreased

*Statistically significant difference compared to the control group (P < 0.05). Data are presented as mean ± standard deviation. AUC₆₀ represents the area under the curve for the first 60 minutes of the test.

Applications in Research and Drug Development

The 13C-ethanol breath test has several applications in both basic and clinical research, as well as in the development of new drugs:

  • Assessment of Liver Function: As the liver is the primary site of alcohol metabolism, this test can be used to assess overall hepatic metabolic capacity.[12][13] It can be particularly useful in monitoring the progression of liver diseases, such as cirrhosis and non-alcoholic fatty liver disease (NAFLD).[2]

  • Studying First-Pass Metabolism: The test can quantify the extent of first-pass metabolism of ethanol in the stomach and liver, which is crucial for understanding the bioavailability of orally ingested alcohol.

  • Investigating Drug Interactions: This method can be employed to study the effects of new chemical entities on the activity of enzymes involved in alcohol metabolism, such as ADH and ALDH.

  • Pharmacogenomic Studies: The test can be used to investigate how genetic polymorphisms in alcohol-metabolizing enzymes influence an individual's capacity to metabolize alcohol.

Conclusion

The 13C-ethanol breath test is a powerful, non-invasive tool for the dynamic assessment of alcohol metabolism. Its safety and ease of application make it well-suited for a wide range of research and clinical applications. By providing detailed pharmacokinetic data, this test can offer valuable insights into liver function, drug-alcohol interactions, and the factors that influence individual responses to alcohol.

References

Quantifying Metabolic Fluxes with 13C-Metabolic Flux Analysis (13C-MFA): Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of intracellular metabolic reactions, known as fluxes.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[1] This is achieved by introducing a substrate labeled with a stable isotope of carbon, ¹³C, into a biological system and measuring its incorporation into downstream metabolites.[1][2] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then used in conjunction with a computational model of metabolism to estimate the intracellular fluxes.[2] This technique has become the gold standard for quantifying in vivo metabolic fluxes and is an indispensable tool in metabolic engineering, systems biology, and biomedical research.[1][3] Its applications range from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatments.[1][2]

The fundamental principle of 13C-MFA lies in the relationship between metabolic fluxes and the distribution of ¹³C isotopes in metabolites.[1] When cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the labeled carbon atoms are distributed throughout the metabolic network.[1] The specific pattern of ¹³C incorporation into a particular metabolite is a direct consequence of the activities of the enzymatic reactions that produce it.[1] Different metabolic pathways will result in distinct labeling patterns. By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of these different pathways.[2]

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment involves a series of well-defined steps, from experimental design to data analysis and interpretation. Careful planning and execution at each stage are critical for obtaining accurate and meaningful flux maps.

G A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture & Isotopic Labeling A->B C Metabolic Quenching & Metabolite Extraction B->C D Sample Preparation for Analysis (e.g., Derivatization) C->D E Analytical Measurement (GC-MS or LC-MS/MS) D->E F Data Analysis (Mass Isotopomer Distribution) E->F G Computational Flux Estimation F->G H Statistical Analysis & Validation G->H I Biological Interpretation H->I

General experimental workflow for a 13C-MFA study.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)

Objective: To label adherent mammalian cells with a ¹³C tracer to achieve isotopic steady state.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluence (typically 70-80% for log-phase analysis).

  • Medium Preparation: Prepare the ¹³C-labeling medium, which should be identical to the standard medium except for the replacement of the unlabeled primary carbon source with its ¹³C-labeled counterpart.

  • Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately add the pre-warmed ¹³C-labeling medium.

  • Isotopic Steady-State Incubation: Return the cells to the incubator for a duration sufficient to approach or reach isotopic steady state. This duration is cell-line dependent but is often at least two to three cell doubling times. To confirm that isotopic steady state has been reached, you can measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, steady state is confirmed.[4]

  • Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[2]

Protocol 2: Metabolic Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold quenching solution (e.g., 0.9% NaCl solution)

  • -80°C extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching: Quickly aspirate the labeling medium and wash the cells twice with an ice-cold 0.9% NaCl solution.[5] Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.[5]

  • Cell Lysis and Protein Precipitation: Place the culture plates in a -80°C freezer for at least 15 minutes.[5]

  • Metabolite Extraction: Using a pre-chilled cell scraper, scrape the cell lysate and transfer the mixture to a pre-chilled microcentrifuge tube.[5]

  • Vortexing: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[2]

Protocol 3: Sample Preparation for GC-MS Analysis

Objective: To derivatize metabolites to increase their volatility for GC-MS analysis.

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • Heating block or oven

Procedure:

  • Derivatization: Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups. Following this, add a silylating agent like MTBSTFA.[6]

  • Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to complete.[2]

  • Analysis: The derivatized samples are now ready for GC-MS analysis.

Protocol 4: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare metabolite extracts for LC-MS/MS analysis.

Materials:

  • Appropriate solvent for reconstitution (e.g., a mixture of water and organic solvent compatible with the LC method)

  • LC autosampler vials

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in the appropriate solvent.

  • Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an LC autosampler vial for analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used platform for 13C-MFA due to its high chromatographic resolution and sensitivity, especially for the analysis of derivatized amino acids and organic acids.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it well-suited for the analysis of a broad range of polar metabolites without the need for derivatization.[7] High-resolution mass spectrometers like Orbitrap or Q-TOF instruments are preferred for their ability to accurately measure the mass-to-charge ratio of isotopologues.[7]

Data Presentation: Quantitative Metabolic Fluxes

The following tables provide examples of quantitative data obtained from 13C-MFA studies, illustrating the differences in metabolic fluxes under various conditions.

Table 1: Extracellular Fluxes in Proliferating Cancer Cells

FluxTypical Range (nmol/10⁶ cells/h)Reference
Glucose Uptake100 - 400[4]
Lactate Secretion200 - 700[4]
Glutamine Uptake30 - 100[4]

Table 2: Central Carbon Metabolism Fluxes in B-cells with Low vs. High c-Myc Expression

Metabolic FluxLow c-Myc (Relative Flux)High c-Myc (Relative Flux)Fold Change (High/Low)Reference
Glucose Uptake100.0 ± 5.0120.0 ± 6.01.2[8][9]
Lactate Production160.0 ± 8.0180.0 ± 9.01.1[8][9]
Glutamine Uptake20.0 ± 2.080.0 ± 7.04.0[8][9]
TCA Cycle Flux (from Pyruvate)15.0 ± 1.530.0 ± 3.02.0[8][9]
TCA Cycle Flux (from Glutamine)10.0 ± 1.040.0 ± 4.04.0[8][9]
Pentose Phosphate Pathway5.0 ± 0.56.0 ± 0.61.2[8]

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the cited literature.

Signaling Pathways and Metabolic Reprogramming

Cellular metabolism is tightly regulated by intricate signaling networks. In the context of cancer and drug development, understanding how these pathways modulate metabolic fluxes is crucial.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Its activation promotes glucose uptake and glycolysis.[10]

G cluster_0 Upstream Signaling cluster_1 Metabolic Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates GLUT1 Translocation GLUT1 Translocation Akt->GLUT1 Translocation promotes Glycolytic Enzymes (e.g., HK2, PFK1) Glycolytic Enzymes (e.g., HK2, PFK1) Akt->Glycolytic Enzymes (e.g., HK2, PFK1) activates Increased Glucose Uptake Increased Glucose Uptake GLUT1 Translocation->Increased Glucose Uptake Increased Glycolysis Increased Glycolysis Glycolytic Enzymes (e.g., HK2, PFK1)->Increased Glycolysis G c-Myc c-Myc Glutamine Transporters Glutamine Transporters c-Myc->Glutamine Transporters upregulates transcription Glutaminase (GLS) Glutaminase (GLS) c-Myc->Glutaminase (GLS) upregulates transcription TCA Cycle Enzymes TCA Cycle Enzymes c-Myc->TCA Cycle Enzymes upregulates transcription Increased Glutamine Uptake Increased Glutamine Uptake Glutamine Transporters->Increased Glutamine Uptake Increased Glutaminolysis Increased Glutaminolysis Glutaminase (GLS)->Increased Glutaminolysis Increased TCA Cycle Flux Increased TCA Cycle Flux TCA Cycle Enzymes->Increased TCA Cycle Flux Increased Glutamine Uptake->Increased Glutaminolysis Increased Glutaminolysis->Increased TCA Cycle Flux G Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Glycolytic Gene Transcription Glycolytic Gene Transcription HIF-1α Stabilization->Glycolytic Gene Transcription activates Decreased Oxidative Phosphorylation Decreased Oxidative Phosphorylation HIF-1α Stabilization->Decreased Oxidative Phosphorylation promotes Increased Glycolytic Enzymes Increased Glycolytic Enzymes Glycolytic Gene Transcription->Increased Glycolytic Enzymes Increased Glucose Uptake Increased Glucose Uptake Glycolytic Gene Transcription->Increased Glucose Uptake Increased Glycolysis Increased Glycolysis Increased Glycolytic Enzymes->Increased Glycolysis Increased Glucose Uptake->Increased Glycolysis

References

Application Notes: Tracing Hepatic Metabolism with Ethanol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing using uniformly labeled [¹³C₂]ethanol is a powerful technique for elucidating the metabolic fate of ethanol in the liver and its impact on cellular physiology. By replacing the naturally abundant ¹²C with ¹³C at both carbon positions, researchers can track the journey of ethanol-derived carbon atoms through various metabolic pathways. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of metabolic fluxes, offering critical insights into the pathophysiology of alcohol-related liver disease (ALD), drug-induced liver injury, and metabolic syndrome.[1][2]

Principle of the Method

Ethanol is primarily metabolized in the liver through oxidative pathways.[3][4] When Ethanol-¹³C₂ is introduced, it is first oxidized by alcohol dehydrogenase (ADH) in the cytosol to form [¹³C₂]acetaldehyde. This intermediate is then rapidly converted to [¹³C₂]acetate by aldehyde dehydrogenase (ALDH2) in the mitochondria.[5] The resulting [¹³C₂]acetate can be activated to [¹³C₂]acetyl-CoA, a central hub in cellular metabolism.[1][6] This labeled acetyl-CoA can then enter various pathways:

  • Tricarboxylic Acid (TCA) Cycle: Condensation with oxaloacetate to form ¹³C-labeled citrate and subsequent intermediates.

  • Fatty Acid Synthesis: Incorporation into fatty acids for storage as triglycerides.

  • Histone Acetylation: Use by histone acetyltransferases (HATs) to modify chromatin, directly linking ethanol metabolism to epigenetic regulation.[1][7]

By measuring the incorporation of the ¹³C₂ label into these downstream metabolites, it is possible to quantify the contribution of ethanol to specific metabolic pools and assess the perturbation of hepatic metabolism.[1][8]

Key Applications

  • Quantifying the Contribution of Ethanol to the Hepatic Acetyl-CoA Pool: Determining the proportion of the acetyl-CoA pool that is directly derived from ethanol metabolism versus other substrates like glucose or fatty acids.

  • Investigating Epigenetic Modifications: Directly tracing and quantifying the use of ethanol-derived acetyl groups for the acetylation of histones and other proteins, providing a mechanistic link between alcohol consumption and changes in gene expression.[1][6]

  • Studying Alterations in Core Metabolic Pathways: Assessing how ethanol metabolism affects the flux through the TCA cycle, gluconeogenesis, and de novo lipogenesis. The increased NADH/NAD+ ratio from ethanol oxidation, for instance, is known to suppress fatty acid oxidation and promote lipid accumulation.[5][9]

  • Metabolic Flux Analysis (MFA): In combination with computational modeling, ¹³C₂-ethanol tracing can be used to calculate the rates (fluxes) of intracellular metabolic reactions, providing a detailed, quantitative understanding of the metabolic phenotype.[2][10][11]

  • Pharmacodynamic Studies: Evaluating the effect of therapeutic agents on the metabolic pathways perturbed by ethanol.

Core Signaling and Metabolic Pathways

The metabolism of ethanol initiates a cascade of events, altering key signaling pathways in the liver.

G cluster_Metabolism Ethanol-¹³C₂ Metabolism cluster_Downstream Metabolic & Epigenetic Fate cluster_Signaling Downstream Signaling Effects Eth Ethanol-¹³C₂ AcAld Acetaldehyde-¹³C₂ Eth->AcAld ADH Acet Acetate-¹³C₂ AcAld->Acet ALDH2 AcCoA Acetyl-CoA-¹³C₂ Acet->AcCoA ACSS2 TCA TCA Cycle AcCoA->TCA FAS Fatty Acid Synthesis AcCoA->FAS Histone Histone Acetylation AcCoA->Histone ROS ↑ Reactive Oxygen Species (ROS) (via CYP2E1) AcCoA->ROS Induces CYP2E1 (Chronic) MetabolicDys Metabolic Dysregulation FAS->MetabolicDys OxStress Oxidative Stress ROS->OxStress NADH ↑ NADH/NAD+ Ratio NADH->MetabolicDys ↓ β-oxidation ↓ Gluconeogenesis LPS ↑ Gut-derived LPS Inflam Inflammation LPS->Inflam TLR4/NF-κB OxStress->Inflam Activates JNK Inflam->MetabolicDys G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate 1. Animal Acclimation (1 week) fast 2. Fasting (4-6 hours) acclimate->fast gavage 3. Oral Gavage (5 g/kg Ethanol-¹³C₂) fast->gavage collect 4. Sample Collection (0, 4, 24 hours) gavage->collect process 5. Sample Processing (e.g., Histone Extraction) collect->process lcms 6. LC-MS/MS Analysis process->lcms data 7. Data Interpretation (Isotopic Enrichment) lcms->data

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹³C NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your ¹³C Nuclear Magnetic Resonance (NMR) experiments, ensuring high-quality data for your research.

Frequently Asked Questions (FAQs)

Q1: My ¹³C NMR spectrum has a very low signal-to-noise ratio. What are the first steps I should take to improve it?

A1: Low signal-to-noise (S/N) is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2][3] Here are the initial steps to enhance sensitivity:

  • Increase Sample Concentration: The most straightforward method to improve S/N is to increase the concentration of your sample. Doubling the concentration can significantly reduce the required experiment time for the same S/N.[4][5][6] For a satisfactory signal-to-noise ratio on instruments with room temperature probes, approximately 3 mg per inequivalent carbon is recommended.[7]

  • Optimize the Number of Scans (NS): Increasing the number of scans is a fundamental way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.[1][8] Therefore, quadrupling the number of scans will double the S/N.[1]

  • Ensure Proper Probe Tuning: A well-tuned probe is crucial for efficient signal transmission and detection.[4] Poor tuning can lead to broad lines and a reduced S/N ratio in ¹³C spectra.

Q2: How do I choose the optimal acquisition parameters for a standard 1D ¹³C NMR experiment?

A2: Careful optimization of acquisition parameters can significantly boost your signal intensity. For most organic molecules, a set of optimized default parameters can yield a substantial increase in signal strength.[9]

  • Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signals, which is particularly beneficial for quaternary carbons with long relaxation times (T₁).[5][9]

  • Relaxation Delay (D1): This delay allows the nuclei to return to equilibrium between pulses. For routine spectra of small to medium-sized molecules, a D1 of 1-2 seconds is often sufficient when using a smaller pulse angle.[5][10]

  • Acquisition Time (AQ): This is the time during which the Free Induction Decay (FID) is recorded. A longer acquisition time can improve resolution, but a balance must be struck with the overall experiment time. An AQ of 1-2 seconds is a good starting point.[9]

Troubleshooting Guide: Specific Issues

Issue 1: I'm still not getting a good signal, even after increasing the number of scans and sample concentration.

This issue can often be traced back to sample preparation or hardware considerations.

Potential Cause Recommended Solution Expected Outcome
Paramagnetic Impurities Paramagnetic substances in your sample can cause significant line broadening and reduce S/N. Ensure your sample is pure.[4]Sharper signals and improved S/N.
Poor Magnetic Field Homogeneity (Shimming) A poorly shimmed magnet will result in broad, distorted lines. Perform manual shimming if the automatic routine is insufficient.[4]Sharper, more symmetrical peaks.
Suboptimal Probe Performance If available, using a cryogenically cooled probe (CryoProbe) can dramatically increase the S/N ratio by a factor of 3-4 or more compared to a standard room-temperature probe.[4][11][12]Significant improvement in S/N, allowing for faster acquisition or analysis of more dilute samples.

Issue 2: My protonated carbon signals are strong, but my quaternary carbon signals are very weak or absent.

This is a common problem due to the long T₁ relaxation times of quaternary carbons and the lack of Nuclear Overhauser Effect (NOE) enhancement.

Potential Cause Recommended Solution Expected Outcome
Long T₁ Relaxation Times Increase the relaxation delay (D1) to allow for more complete relaxation of the quaternary carbons between pulses.[4] Alternatively, add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ values of all carbons.[3][13]Visible and enhanced signals for quaternary carbons. A shorter recycle delay can be used with a relaxation agent, increasing S/N per unit of time.[1]
Inefficient Pulse Angle Using a smaller flip angle (e.g., 30°) is particularly effective for enhancing the signals of carbons with long T₁s, such as quaternary carbons.[9]Improved signal intensity for quaternary carbons without excessively long experiment times.

Advanced Techniques for Signal Enhancement

Q3: What are polarization transfer experiments, and how can they help improve my S/N?

A3: Polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) utilize the larger polarization of ¹H nuclei to enhance the signal of the directly attached ¹³C nuclei.[14] This can lead to a theoretical signal enhancement of up to 4 times for ¹³C.[1]

  • DEPT: This experiment is particularly useful as it can also provide information about the number of protons attached to each carbon (CH, CH₂, CH₃).[14][15] However, a key limitation is that quaternary carbons are not observed.[14]

  • INEPT: This is another polarization transfer technique that provides significant signal enhancement.[14]

Q4: Are there other advanced methods to achieve very high signal enhancement?

A4: For specialized applications requiring substantial signal gains, techniques like Dynamic Nuclear Polarization (DNP) and the use of ¹³C-enriched samples are available.

  • Dynamic Nuclear Polarization (DNP): DNP transfers the large polarization of electron spins to the nuclear spins, leading to massive signal enhancements, potentially by a factor of several hundred or even a thousand.[16][17] This technique is particularly powerful for solid-state NMR.

  • ¹³C Isotopic Enrichment: Since the low S/N in ¹³C NMR is fundamentally due to the low natural abundance of ¹³C (1.1%), chemically synthesizing your molecule with ¹³C-enriched precursors can dramatically increase the signal intensity.[][19]

Quantitative Data Summary

Technique Typical S/N Enhancement Factor Key Considerations
Increased Number of Scans Proportional to the square root of the number of scans (e.g., 4x scans = 2x S/N)[1]Increases experiment time.
Use of a Cryoprobe 3-5x or more compared to a room-temperature probe[4][20][21]Hardware-dependent solution.
Polarization Transfer (DEPT/INEPT) Up to 4x for protonated carbons[1]Does not detect quaternary carbons.[14]
Nuclear Overhauser Effect (NOE) Up to 3x for protonated carbons[9]Not effective for quaternary carbons.
Dynamic Nuclear Polarization (DNP) 10s to 1000s[16][17]Primarily for solid-state NMR and requires specialized equipment.
¹³C Isotopic Enrichment Directly proportional to the level of enrichment.Requires chemical synthesis of the sample.

Experimental Protocols

Protocol 1: Standard 1D ¹³C NMR with Optimized Parameters
  • Sample Preparation: Prepare a concentrated sample of your analyte (ideally >10 mg for a low-to-medium molecular weight compound) in a suitable deuterated solvent.[6] Filter the sample to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C channels. Perform shimming to optimize magnetic field homogeneity.[4]

  • Parameter Setup:

    • Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

    • Pulse Angle (P1): Set to a 30-degree flip angle.[9]

    • Relaxation Delay (D1): Set to 2.0 seconds.[9]

    • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[9]

    • Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed.[1]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Apply a line broadening factor (e.g., 1 Hz) to improve the S/N in the processed spectrum.[22]

Protocol 2: DEPT-135 Experiment for Enhanced Sensitivity and Spectral Editing
  • Sample Preparation and Tuning: Follow steps 1 and 2 from Protocol 1.

  • Parameter Setup:

    • Pulse Program: Select the DEPT-135 pulse sequence.

    • ¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz for a mix of sp² and sp³ carbons).

    • Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Process the data as in a standard 1D experiment. The resulting spectrum will show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons will be absent.[14]

Visualizations

Troubleshooting_Workflow start Low S/N Detected sample_prep 1. Verify Sample Preparation start->sample_prep hardware_check 2. Check Spectrometer Hardware sample_prep->hardware_check  If S/N still low end_node Improved S/N sample_prep->end_node  S/N Improved acq_params 3. Optimize Acquisition Parameters hardware_check->acq_params  If S/N still low hardware_check->end_node  S/N Improved advanced_tech 4. Consider Advanced Techniques acq_params->advanced_tech  If S/N still low acq_params->end_node  S/N Improved advanced_tech->end_node

Caption: Troubleshooting workflow for low S/N in ¹³C NMR.

DEPT_Workflow prep 1. Sample Preparation & Spectrometer Tuning setup 2. Select DEPT-135 Pulse Sequence prep->setup acquire 3. Acquire FID setup->acquire process 4. Process Data (FT, Phasing, Baseline) acquire->process result Result: CH/CH3 (Positive) CH2 (Negative) Quaternaries (Absent) process->result

Caption: Experimental workflow for a DEPT-135 experiment.

SN_Relationships cluster_0 Primary Factors cluster_1 Secondary Factors Concentration Sample Concentration SN_Ratio Signal-to-Noise Ratio (S/N) Concentration->SN_Ratio Scans Number of Scans (NS) Scans->SN_Ratio Hardware Hardware (e.g., CryoProbe) Hardware->SN_Ratio PulseAngle Pulse Angle PulseAngle->SN_Ratio Delay Relaxation Delay (D1) Delay->SN_Ratio PulseSeq Pulse Sequence (e.g., DEPT) PulseSeq->SN_Ratio

Caption: Key relationships for improving S/N in ¹³C NMR.

References

Technical Support Center: Overcoming Challenges in Quantifying Low ¹³C Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with quantifying low ¹³C enrichment in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low ¹³C enrichment?

Quantifying low ¹³C enrichment is challenging due to several factors:

  • Low Natural Abundance: The natural abundance of ¹³C is only about 1.1%, which leads to inherently weak signals compared to ¹²C.[1][2]

  • Low Signal-to-Noise Ratio: Low enrichment levels result in a low signal-to-noise ratio, making it difficult to distinguish the true signal from background noise.[1][2]

  • Background Interference: Contaminants from solvents, labware, and the sample matrix itself can introduce interfering ions and background noise.[3][4]

  • Isotopic Interference: The natural isotopic distribution of other atoms in the metabolite can complicate the accurate measurement of ¹³C enrichment.[2]

  • Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]

Q2: Which analytical technique is better for low-abundance ¹³C analysis: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy?

The choice between MS and NMR depends on the specific research question and available instrumentation.

  • Mass Spectrometry (MS): Generally offers higher sensitivity and is often the preferred method for detecting and quantifying very low-abundance metabolites.[4][5] Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used. High-resolution mass spectrometry can resolve ¹³C isotopologues from interfering ions with similar mass-to-charge ratios.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional distribution of ¹³C atoms within a molecule (isotopomer analysis), which is a significant advantage for metabolic flux analysis.[5] However, NMR is generally less sensitive than MS.[5] The low natural abundance and smaller gyromagnetic ratio of ¹³C contribute to its lower sensitivity in NMR.[1][2]

Q3: Why is it important to correct for the natural abundance of isotopes?

All carbon-containing molecules have a natural background of ¹³C.[5] When a ¹³C-labeled tracer is introduced, the analytical instrument detects both the ¹³C incorporated from the tracer and the naturally occurring ¹³C. To accurately quantify the enrichment from the experiment, it is crucial to mathematically subtract the contribution of natural isotopes from the measured mass isotopologue distribution.[5] Failure to do so will result in an overestimation of the ¹³C enrichment.[5]

Q4: How can I increase the ¹³C incorporation into my metabolite of interest if it's very low?

Low incorporation of ¹³C can be due to a large unlabeled endogenous pool of the metabolite or slow metabolic flux. To improve incorporation, consider the following:

  • Increase Labeling Time: Extend the incubation period with the ¹³C-labeled substrate to allow for more significant incorporation. A time-course experiment is recommended to determine the optimal duration.[4]

  • Optimize Substrate Concentration: Ensure the concentration of the ¹³C-labeled substrate is sufficient and not a limiting factor.[4]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for Enriched Metabolites

Symptoms:

  • Difficulty in detecting low-level ¹³C enrichment.

  • High background noise that obscures the metabolite peaks.[5]

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Insufficient ¹³C Label Incorporation Increase the concentration of the ¹³C tracer or the duration of the labeling experiment. Ensure the chosen tracer is appropriate for the metabolic pathway under investigation.[5]
Low Metabolite Abundance Increase the amount of starting biological material. Optimize the metabolite extraction protocol to improve recovery.[5] Concentrate the sample before analysis.[2]
Suboptimal Instrument Sensitivity Use a more sensitive mass spectrometer, such as a high-resolution Orbitrap or FT-ICR instrument.[5] For NMR, using ¹³C-optimized cryogenic probes can significantly enhance sensitivity.[1] Optimize instrument parameters like spray voltage and gas flow rates for MS.[5]
Matrix Effects (Ion Suppression in MS) Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[2] Utilize sample cleanup techniques like solid-phase extraction (SPE).[4]
High Background Noise Identify and eliminate sources of chemical and electronic noise.[3][6] (See Issue 2 for details).
Issue 2: High Background Noise in Mass Spectrometry Data

Symptoms:

  • Elevated baseline in the chromatogram or mass spectrum.

  • Presence of persistent, non-analyte peaks.

Possible Causes and Solutions:

Source of NoiseIdentification and Mitigation Strategies
Chemical Noise Sources: Solvent impurities, plasticizers from labware, contaminants from the sample matrix.[3] Identification: Run blank samples (matrix without the analyte) to identify consistently present background ions.[3] Mitigation: Use high-purity, LC-MS grade solvents.[7] Avoid plastic containers for long-term solvent storage.[4] Perform thorough cleaning of the LC system and mass spectrometer ion source.[4]
Electronic Noise Sources: Inherent noise from the detector and electronic components of the mass spectrometer.[3] Identification: Turn off the spray voltage and liquid flow. If the noise persists, it is likely electronic.[6] Mitigation: While it cannot be completely eliminated, ensuring the instrument is properly maintained and serviced can help.[3]
Environmental Noise Sources: Volatile organic compounds in the lab air, dust particles, cleaning products.[3] Mitigation: Maintain a clean laboratory environment and ensure proper ventilation.
Issue 3: Co-elution of Compounds in LC-MS Analysis

Symptoms:

  • Asymmetrical peak shapes (fronting, tailing, or shoulders).[8]

  • Inconsistent mass spectra across a single chromatographic peak.[8]

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Suboptimal Chromatographic Method Modify the Mobile Phase Gradient: Adjusting the gradient is often the most effective first step to improve separation.[8] Change the Stationary Phase: Use a column with a different selectivity. Adjust Mobile Phase pH: This can alter the ionization state of compounds and improve separation.[8]
Isobaric Interference High-Resolution Mass Spectrometry: Use a high-resolution instrument to differentiate between compounds with the same nominal mass but different exact masses.[4] Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) to selectively detect a unique fragment ion for your target analyte, which can eliminate interference from co-eluting isobaric compounds.[4]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Experiment in Cell Culture

This protocol outlines the key steps for a typical stable isotope labeling experiment in cell culture for metabolomics analysis.[7]

  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Labeling: Replace the standard growth medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • Incubation: Incubate the cells with the labeling medium for a predetermined period to allow for the incorporation of the ¹³C label into metabolites. The duration can range from minutes to days depending on the metabolic pathway being studied.[7]

  • Quenching: To halt all metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol at -80°C).[5]

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.[5]

  • Sample Processing: Collect the supernatant containing the metabolites. Dry the extract using a vacuum concentrator. The dried pellet can be stored at -80°C.[5]

  • Reconstitution: Before analysis, reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.[5]

Protocol 2: Correction for Natural Isotope Abundance

Accurate correction for natural isotope abundance is a critical data processing step. This is typically performed using specialized software.

  • Analyze an Unlabeled Control: Run an unlabeled biological sample (cells grown in a medium without the ¹³C tracer) through the same analytical workflow.

  • Determine Natural Isotopologue Distribution: Measure the mass isotopologue distribution for your metabolite of interest in the unlabeled sample. This represents the natural abundance pattern.

  • Mathematical Correction: Use a correction algorithm, often based on matrix calculations, to subtract the contribution of natural isotopes from the measured mass isotopologue distribution of your labeled samples.[5] This will yield the true enrichment from the ¹³C tracer.

Visualizations

troubleshooting_low_sn_ratio cluster_ms MS Troubleshooting cluster_nmr NMR Troubleshooting start Low Signal-to-Noise Ratio Detected check_ms Mass Spectrometry Analysis? start->check_ms check_nmr NMR Analysis? start->check_nmr ms_sample_prep Optimize Sample Preparation (Concentrate, SPE) check_ms->ms_sample_prep Yes nmr_enrichment Increase Isotopic Enrichment check_nmr->nmr_enrichment Yes ms_chromatography Improve Chromatographic Separation ms_sample_prep->ms_chromatography ms_detection Enhance MS Detection (High-Res MS, MS/MS) ms_chromatography->ms_detection ms_noise Reduce Background Noise (See Issue 2) ms_detection->ms_noise nmr_probe Use Cryogenic Probe nmr_enrichment->nmr_probe nmr_scans Increase Number of Scans nmr_probe->nmr_scans

Troubleshooting workflow for low signal-to-noise ratio.

background_noise_source_identification start High Background Noise Detected test Turn off spray voltage and liquid flow. Does noise persist? start->test chemical_noise Chemical Noise (Solvents, Labware, Matrix) test->chemical_noise No electronic_noise Electronic Noise (Detector, Electronics) test->electronic_noise Yes mitigate_chemical Mitigation: - Use high-purity solvents - Run blank samples - Clean system chemical_noise->mitigate_chemical mitigate_electronic Mitigation: - Instrument maintenance - Service by technician electronic_noise->mitigate_electronic

Logic diagram for identifying the source of background noise.

Workflow for a typical ¹³C labeling experiment.

References

Technical Support Center: Optimizing Tracer Concentration for In Vivo Ethanol-13C2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in in vivo Ethanol-13C2 studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your tracer studies and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound in vivo?

A1: The vast majority of ingested ethanol is metabolized in the liver.[1][2] this compound is first oxidized to 1,2-13C2-acetaldehyde and then to 1,2-13C2-acetate.[2] This 13C-labeled acetate is released into the bloodstream and taken up by various tissues, including the brain, where it is converted to 1,2-13C2-acetyl-CoA.[1][2] The labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to 13C enrichment in TCA cycle intermediates and associated amino acids like glutamate and glutamine.[1][3]

Q2: How do I choose between intravenous (IV) infusion and oral gavage for this compound administration?

A2: The choice of administration route depends on your experimental goals.

  • Intravenous (IV) Infusion: This method allows for precise control over the tracer delivery rate and can be used to achieve a steady-state concentration of the tracer in the plasma more readily.[4] It bypasses first-pass metabolism in the stomach.

  • Oral Gavage: This route mimics the natural route of alcohol consumption. However, it can lead to more variable absorption rates and is subject to first-pass metabolism in the stomach.[5]

Q3: Is it necessary to achieve isotopic steady state? How can I verify it?

A3: Achieving isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is crucial for many metabolic flux analysis (MFA) models.[6][7] To verify steady state, you should conduct a preliminary time-course experiment, collecting samples at multiple time points after tracer administration to ensure that the enrichment of key metabolites has plateaued.[6]

Q4: What are the key considerations for sample collection and quenching?

A4: Rapidly halting all metabolic activity at the moment of sampling is critical to preserve the in vivo metabolic state.[6][8] Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[6] For tissue samples, this is typically achieved by freeze-clamping the tissue in liquid nitrogen immediately upon collection.[8] For blood samples, collection into tubes containing an anticoagulant is standard practice.[9]

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio or Low 13C Enrichment in Target Metabolites

  • Possible Cause 1: Insufficient Tracer Dose.

    • Solution: Increase the dose of this compound. Refer to the quantitative data table below for typical dosage ranges. A pilot study with varying doses can help determine the optimal concentration for your specific experimental model and analytical instruments.

  • Possible Cause 2: Rapid Metabolism and Clearance of Ethanol.

    • Solution: Consider a constant infusion protocol instead of a single bolus injection to maintain a steadier concentration of the tracer in the blood.[4] For bolus administration, optimize the timing of sample collection to coincide with peak tracer enrichment.

  • Possible Cause 3: Inefficient Tracer Uptake in the Tissue of Interest.

    • Solution: Verify that the tissue of interest has the necessary transporters and enzymes to uptake and metabolize acetate. For example, brain tissue readily utilizes acetate derived from ethanol.[1][3]

  • Possible Cause 4: Analytical Sensitivity.

    • Solution: Optimize your mass spectrometry or NMR parameters to enhance the detection of 13C-labeled metabolites. This may include increasing the number of scans or using a more sensitive instrument.

Problem 2: High Variability Between Biological Replicates

  • Possible Cause 1: Inconsistent Tracer Administration.

    • Solution: Ensure precise and consistent administration of the this compound tracer for all animals. For oral gavage, ensure the needle is correctly placed to deliver the full dose to the stomach.[10] For IV infusion, ensure the catheter is properly placed and the infusion rate is constant.

  • Possible Cause 2: Differences in Animal Fasting State.

    • Solution: Standardize the fasting period for all animals before the experiment. Food intake can significantly alter metabolism and affect tracer incorporation.

  • Possible Cause 3: Inconsistent Sample Handling and Quenching.

    • Solution: Implement a standardized and rapid protocol for tissue collection and quenching to minimize post-sampling metabolic activity.[6][8]

Problem 3: Poor Fit of Metabolic Flux Model to Experimental Data

  • Possible Cause 1: The System Did Not Reach Isotopic Steady State.

    • Solution: As mentioned in the FAQs, verify the attainment of isotopic steady state through a time-course experiment and adjust the tracer administration duration if necessary.[6]

  • Possible Cause 2: Incomplete or Incorrect Metabolic Network Model.

    • Solution: Ensure your metabolic model includes all relevant pathways for ethanol and acetate metabolism in the tissue of interest. Double-check the atom transitions for each reaction in your model.[6]

  • Possible Cause 3: Inaccurate Measurement of Tracer Enrichment.

    • Solution: Review your analytical data for any issues with peak integration or mass accuracy. Ensure that you have corrected for the natural abundance of 13C in your calculations.[6]

Quantitative Data Summary

The following table summarizes quantitative data from in vivo this compound studies to guide experimental design.

SpeciesAdministration RouteTracer Dose/Infusion RateDurationKey FindingsReference
RatIntravenous Infusion[2-13C]ethanol2 hoursPlasma [2-13C]acetate enrichment reached ~55% after 30 minutes. Significant 13C enrichment was observed in brain glutamate, glutamine, and GABA.[1]
MouseOral Gavage5 g/kgSingle doseThis dose in mice is considered a model for human binge drinking and results in a blood ethanol concentration AUC x time of 230.7mM x hour.[11][12]
MouseOral Gavage5 g/kgSingle dose, sacrificed 9 hours laterThis chronic-plus-binge model resulted in significant elevation of serum ALT and AST levels.[12][13]
MousePerfused Liver[2-13C]ethanol-In the presence of labeled alanine, ethanol was the exclusive source of acetyl-CoA.[14]
RatIntravenous Infusion[1-13C]ethanol-13C labels were detected in glutamate, glutamine, and aspartate in the brain.[3]

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Infusion of this compound in Mice

Materials:

  • This compound solution (sterile, appropriate concentration in saline)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes and 30-gauge needles

  • 70% ethanol for disinfection

  • Gauze pads

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for a short period (e.g., 4-6 hours) may be necessary depending on the experimental design.

  • Catheterization (Optional, for continuous infusion): For long-term or continuous infusion, a catheter can be surgically implanted into the jugular or tail vein. This is a surgical procedure requiring anesthesia and aseptic technique.

  • Tail Vein Injection (for bolus or short-term infusion): a. Place the mouse in a restrainer. b. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. c. Disinfect the tail with 70% ethanol. d. Visualize a lateral tail vein and insert the 30-gauge needle, bevel up, at a shallow angle. e. Slowly inject a small test volume to confirm the needle is in the vein. You should see the vein blanch. If a subcutaneous bleb forms, the needle is not in the vein. f. Once confirmed, administer the full dose of the this compound solution at a controlled rate. g. Withdraw the needle and apply gentle pressure with a gauze pad to prevent bleeding.

  • Sample Collection: At the designated time points, collect blood and/or tissues as required by your experimental design. Ensure rapid quenching of metabolic activity.

Protocol 2: Oral Gavage of this compound in Mice

Materials:

  • This compound solution (appropriate concentration)

  • Flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice) with a ball-tip

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the gavage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg body weight.[10]

  • Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth to reach the stomach. Mark the needle if necessary.[10]

  • Restraint: Firmly restrain the mouse by the scruff of the neck to immobilize the head. The head and neck should be extended in a straight line.

  • Needle Insertion: a. Gently insert the gavage needle into the mouth, slightly to one side of the incisors. b. Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If you feel resistance, withdraw and try again.

  • Administration: Once the needle is in the stomach (at the predetermined depth), slowly and steadily depress the syringe plunger to deliver the this compound solution.

  • Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 3: Tissue Collection and Metabolite Extraction

Materials:

  • Surgical tools

  • Liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Cold (-80°C) extraction solvent (e.g., 80% methanol/water)

  • Homogenizer or bead beater

  • Centrifuge

Procedure:

  • Tissue Collection: At the end of the experiment, euthanize the animal according to your institution's approved protocol.

  • Quenching: Immediately excise the tissue of interest and freeze-clamp it in liquid nitrogen to instantly halt all metabolic activity.[8]

  • Storage: Store the frozen tissue at -80°C until you are ready for metabolite extraction.

  • Homogenization: a. Weigh the frozen tissue. b. Add the tissue to a pre-chilled tube containing the cold extraction solvent and a stainless steel bead. c. Homogenize the tissue using a bead beater or other homogenizer until it is completely pulverized.

  • Extraction: a. Vortex the homogenate vigorously. b. Incubate on ice or at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite pellets at -80°C until analysis by mass spectrometry or NMR.

Visualizations

Metabolic Pathway of this compound

Ethanol_Metabolism cluster_liver Hepatocyte Ethanol This compound Acetaldehyde Acetaldehyde-13C2 Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate-13C2 Acetaldehyde->Acetate Aldehyde Dehydrogenase Bloodstream Bloodstream Acetate->Bloodstream Release AcetylCoA Acetyl-CoA-13C2 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Other_Tissues Other Tissues Bloodstream->Other_Tissues Uptake Liver Liver Other_Tissues->AcetylCoA Acetyl-CoA Synthetase Experimental_Workflow Animal_Prep Animal Preparation (Fasting) Tracer_Admin This compound Administration (IV or Oral Gavage) Animal_Prep->Tracer_Admin Incubation Tracer Incorporation Tracer_Admin->Incubation Sample_Collection Sample Collection (Blood, Tissues) Incubation->Sample_Collection Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Analysis Data Analysis (Isotopologue Distribution, Flux Analysis) Analysis->Data_Analysis Troubleshooting_Low_Enrichment Start Low 13C Enrichment Observed Check_Dose Is Tracer Dose Sufficient? Start->Check_Dose Increase_Dose Increase Dose or Run Pilot Study Check_Dose->Increase_Dose No Check_Timing Is Sample Collection Timing Optimal? Check_Dose->Check_Timing Yes Resolved Problem Resolved Increase_Dose->Resolved Optimize_Timing Optimize Collection Time (Time-Course Study) Check_Timing->Optimize_Timing No Check_Protocol Is Administration Protocol Consistent? Check_Timing->Check_Protocol Yes Optimize_Timing->Resolved Standardize_Protocol Standardize Administration Technique Check_Protocol->Standardize_Protocol No Check_Analysis Are Analytical Methods Sensitive Enough? Check_Protocol->Check_Analysis Yes Standardize_Protocol->Resolved Optimize_Analysis Optimize MS/NMR Parameters Check_Analysis->Optimize_Analysis No Check_Analysis->Resolved Yes Optimize_Analysis->Resolved

References

Troubleshooting poor peak resolution in LC-MS analysis of 13C metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Analysis of ¹³C Metabolites

Welcome to the technical support center for LC-MS based metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak resolution in the analysis of ¹³C-labeled metabolites.

Frequently Asked Questions (FAQs)

Q1: My chromatographic peaks are symmetrical, but I suspect co-elution. Is this possible?

Yes, perfect co-elution can occur when two or more compounds elute at the exact same time, resulting in a single, symmetrical peak. In ¹³C metabolite analysis, this can lead to inaccurate measurements of mass isotopologue distributions (MIDs) and incorrect flux calculations.

Troubleshooting Steps:

  • Mass Spectral Analysis: Do not rely on visual inspection of the chromatogram alone.[1] Assess peak purity by taking multiple mass spectra across the peak. If the mass spectra are inconsistent, co-elution is likely occurring.[1]

  • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of all expected isotopologues and any known isobaric interferences.[1] If the peak shapes or retention times of the EICs are not identical, it indicates a co-elution problem.[1]

Q2: What causes peak tailing and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[2][3][4]

Common Causes & Solutions:

CauseSolution(s)
Secondary Interactions Interactions between basic analytes and acidic residual silanol groups on the silica column packing are a primary cause.[3][4][5] Solutions: Lower the mobile phase pH to protonate silanol groups, add a competing base (e.g., triethylamine) to the mobile phase, or use a modern, high-purity, end-capped (Type B) silica column.[4][5]
Column Contamination/Degradation Accumulation of strongly retained compounds on the column inlet or a partially blocked frit can disrupt the chromatographic process.[2][4] Solutions: Flush the column with a strong solvent, replace the guard column if one is in use, or replace the analytical column if performance does not improve.[5][6]
Extra-Column Volume Excessive dead volume in tubing or from poorly made connections between the column and detector can cause peak broadening and tailing.[2][7] Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are properly seated to minimize dead volume.[8]
Analyte Overload Injecting too high a concentration of the analyte can saturate the stationary phase.[2] Solution: Reduce the sample concentration or injection volume.
Q3: My peaks are fronting. What are the likely causes?

Peak fronting is an asymmetrical peak shape where the front part of the peak is broader than the tail.[9]

Common Causes & Solutions:

CauseSolution(s)
Column Overload Injecting too much sample mass (either through high concentration or large volume) is a very common cause.[9][10] Solutions: Reduce the injection volume or dilute the sample.[9] If this is not an option, consider a column with a higher loading capacity (e.g., wider ID or thicker stationary phase film).[9][11]
Injection Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread down the column, resulting in fronting.[9][12] Solution: Whenever possible, prepare your sample using the initial mobile phase as the solvent.[9] If a stronger solvent is required for solubility, reduce the injection volume.[12]
Column Collapse A void or channel can form at the head of the column due to harsh mobile phase conditions (e.g., high pH) or pressure shocks.[10][12] This is often irreversible. Solution: Replace the column and ensure operating conditions are within the manufacturer's recommended limits for pH and pressure.[10]
Q4: Why am I seeing split or shoulder peaks?

Split or shoulder peaks are often indicative of a problem at the head of the column or an issue with the injection process.[5][6]

Common Causes & Solutions:

  • Partially Blocked Frit: Particulates from the sample or precipitated buffers can clog the column's inlet frit, causing the sample to be delivered unevenly to the stationary phase.[5][10] Solution: Reverse flush the column (if permitted by the manufacturer) to dislodge particulates. Using in-line filters and guard columns can prevent this issue.[10]

  • Column Bed Deformation: A void may have formed in the packing material at the column inlet.[5] This is often irreversible, and the column will likely need to be replaced.[5]

  • Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause distorted, split peaks.[5][7] Solution: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Workflow for Improving Peak Resolution

When faced with poor resolution, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Troubleshooting_Workflow cluster_Chrom cluster_Hard cluster_MS Observation Observe Poor Resolution (Tailing, Fronting, Co-elution) Chromatography Chromatography Optimization Observation->Chromatography Start Here Gradient 1. Optimize Gradient Profile (Make shallower) Chromatography->Gradient Hardware Hardware & Consumables Check Connections Check Fittings & Tubing (Minimize dead volume) Hardware->Connections MS_Settings MS Detector Optimization HighRes Utilize High-Resolution MS (To separate isobaric compounds) MS_Settings->HighRes Resolved Resolution Achieved Gradient->Resolved Success MobilePhase 2. Adjust Mobile Phase (Change organic solvent, pH, or additive) Gradient->MobilePhase MobilePhase->Resolved Success FlowRate 3. Decrease Flow Rate MobilePhase->FlowRate FlowRate->Resolved Success ColumnChem 4. Change Column Chemistry (e.g., C18 to HILIC or Phenyl-Hexyl) FlowRate->ColumnChem ColumnChem->Hardware If resolution still poor ColumnChem->Resolved Success GuardCol Replace Guard Column Connections->GuardCol GuardCol->Resolved Success Column Replace Analytical Column GuardCol->Column Column->MS_Settings If chromatography is maximized Column->Resolved Success HighRes->Resolved Success MSMS Use MS/MS (SRM/MRM) (For co-eluting compounds with unique fragments) HighRes->MSMS MSMS->Resolved Success

Caption: A systematic workflow for troubleshooting poor peak resolution.

Protocol 1: Optimizing a Gradient Elution Method to Resolve Co-eluting Metabolites

This protocol provides a step-by-step approach to optimize a gradient method for separating co-eluting isobaric ¹³C-labeled metabolites.[1]

1. Initial Scouting Gradient:

  • Objective: Determine the approximate elution time of the target metabolites.

  • Column: Use a general-purpose C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Start with a broad linear gradient from 5% B to 95% B over 15 minutes.[1]

2. Create a Shallow Gradient:

  • Objective: Increase the separation between closely eluting peaks.

  • Based on the scouting run, create a much shallower gradient around the elution time of the target compounds.

  • Example: If compounds elute at 40% B, try a gradient of 30% to 50% B over 15-20 minutes. This is often the most effective single parameter to adjust for improving resolution.[1]

3. Optimize Mobile Phase Composition:

  • Objective: Alter the selectivity of the separation.

  • Change Organic Solvent: If resolution is still insufficient, switch the organic mobile phase (Phase B) from acetonitrile to methanol. This can alter elution order and improve separation.[1]

  • Adjust pH: For ionizable metabolites, adjusting the mobile phase pH can significantly impact retention and selectivity. Using additives like ammonium acetate or ammonium formate can be effective.[1] The pH should ideally be at least 2 units away from the analyte's pKa.[5]

4. Adjust Flow Rate:

  • Objective: Increase the interaction time between analytes and the stationary phase.

  • Decrease the flow rate (e.g., from 0.4 mL/min to 0.25 mL/min).[1] This increases run time but can significantly improve resolution.[1]

5. Evaluate Different Column Chemistry:

  • Objective: Introduce a different separation mechanism.

  • If the above steps fail, switch to a column with a different selectivity.

    • For reversed-phase, consider a phenyl-hexyl or an embedded polar group (AQ) C18 column.[1]

    • For very polar metabolites that are poorly retained on C18 columns, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][14]

Visualization of Key Concepts

Mechanism of Peak Tailing

Peak tailing can occur due to secondary interactions between analytes and the column's stationary phase. For silica-based columns, residual silanol groups are often the cause, particularly when analyzing basic compounds.

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase Silanol1 Si-OH Silanol2 Si-OH Silanol3 Si-OH C18_1 Si-C18 C18_2 Si-C18 C18_3 Si-C18 Analyte1 Analyte A Analyte1->C18_1 Primary Interaction (Hydrophobic) Analyte2 Analyte B (Basic) Analyte2->Silanol2 Secondary Interaction (Ionic) Analyte3 Analyte A

Caption: Secondary ionic interactions causing peak tailing.

References

Technical Support Center: Minimizing Isotopic Fractionation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize isotopic fractionation during crucial sample preparation steps. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a problem in my sample preparation?

Isotopic fractionation is the partial separation of isotopes of the same element during physical, chemical, or biological processes.[1] This occurs because isotopes have slightly different masses, which can lead to different reaction rates or physical behaviors.[1][2] In sample preparation, this can lead to a sample that is not representative of the original material, causing inaccurate and unreliable results in downstream isotopic analysis.[3]

There are two main types of fractionation to be aware of during sample preparation:

  • Equilibrium Fractionation: This occurs when a system is in chemical equilibrium, with forward and reverse reactions happening at the same rate. Heavier isotopes tend to accumulate in the more stable (lower energy) state.[4][5]

  • Kinetic Fractionation: This occurs in unidirectional processes where the reaction rate is dependent on the isotopic mass. Lighter isotopes generally react faster, leading to an enrichment of the lighter isotope in the product.[4][6][7]

Q2: At what stages of my sample preparation protocol is isotopic fractionation most likely to occur?

Isotopic fractionation can be introduced at numerous stages of a typical sample preparation workflow. Key areas of concern include:

  • Phase Changes: Evaporation, condensation, and freezing are major sources of fractionation.[8][9] During evaporation, lighter isotopes tend to enter the vapor phase more readily, leaving the remaining liquid enriched in heavier isotopes.[2][10]

  • Incomplete Reactions: If a chemical reaction does not go to completion, the products may have a different isotopic composition than the reactants due to kinetic fractionation.[8]

  • Chromatographic Separations: Both gas chromatography (GC) and liquid chromatography (LC), including solid-phase extraction (SPE), can cause isotopic fractionation.[3][11] Lighter isotopologues often elute slightly earlier than their heavier counterparts.[12]

  • Acid Digestion: The reaction of minerals with acid to release gases for analysis can introduce fractionation that is dependent on factors like temperature and the mineral's chemical composition.

Q3: How can I generally minimize isotopic fractionation in my experiments?

Several general principles can be applied to minimize isotopic fractionation across various sample preparation techniques:

  • Ensure Complete Reactions: Drive all chemical reactions to completion to prevent kinetic isotope effects from altering the isotopic composition of your products.[8]

  • Avoid Phase Changes Where Possible: If a phase change is necessary (e.g., sample concentration), it should be conducted in a controlled and reproducible manner.[8] For evaporation, consider using a gentle stream of nitrogen at a controlled temperature.

  • Homogenize Samples: Ensure your sample is thoroughly mixed and homogeneous before taking a subsample for preparation and analysis.[13]

  • Consistent Procedures: Apply the exact same sample preparation procedure to all samples and standards to ensure that any fractionation that does occur is systematic and can be corrected for.

  • Use of Standards: Always process isotopic standards alongside your samples to monitor and correct for any fractionation introduced by the preparation method.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Isotope Ratios in Replicate Samples

Q: I am analyzing replicate samples, but my measured isotope ratios are not consistent. What could be the cause?

A: Inconsistent isotope ratios between replicate samples often point to uncontrolled fractionation during sample preparation. Here’s a troubleshooting workflow to identify the source of the problem:

start Inconsistent Isotope Ratios in Replicates subsampling Inhomogeneous Sub-sampling? start->subsampling phase_change Uncontrolled Phase Change? (e.g., Evaporation) start->phase_change incomplete_reaction Incomplete Chemical Reaction? start->incomplete_reaction chromatography Variable Chromatographic Conditions? start->chromatography solution_homogenize Action: Thoroughly homogenize bulk sample before sub-sampling. subsampling->solution_homogenize solution_phase_change Action: Use sealed containers. Control temperature and time for any heating/cooling steps. phase_change->solution_phase_change solution_reaction Action: Ensure reaction goes to completion. Check reaction time, temperature, and reagent stoichiometry. incomplete_reaction->solution_reaction solution_chromatography Action: Ensure consistent flow rates, temperatures, and elution volumes for all samples. chromatography->solution_chromatography

Caption: Troubleshooting inconsistent isotope ratios.

Issue 2: My Isotope Ratios are Systematically Shifted from the Expected Values

Q: All my samples show a consistent but incorrect isotope ratio compared to a known standard. What could be causing this systematic shift?

A: A systematic shift in isotope ratios that is consistent across all samples often points to an issue with either the calibration standard or a consistent source of fractionation in your sample preparation or analysis.

  • Check Your Standards: Ensure that the isotopic standard you are using for comparison is certified and has not been compromised. Prepare a fresh dilution of your standard and re-run.

  • Instrumental Fractionation: Mass spectrometers themselves can introduce isotopic fractionation.[14] This "mass bias" should be corrected for by running standards. If the correction is not applied properly, it can lead to systematic errors.

  • Consistent Sample Preparation Error: A step in your preparation protocol may be consistently causing fractionation. For example, if you are using solid-phase extraction and not quantitatively eluting your analyte, you may be consistently losing a fraction of the heavier or lighter isotopes.

Quantitative Data Summary

The extent of isotopic fractionation is often dependent on temperature. The fractionation factor (α) is a quantitative measure of this effect.

ProcessIsotope SystemTemperature (°C)Fractionation Factor (α)Reference
Water Liquid-Vapor Equilibrium¹⁸O/¹⁶O01.0117[7]
Water Liquid-Vapor Equilibrium¹⁸O/¹⁶O201.0098[7]
Water Liquid-Vapor Equilibrium²H/¹H01.111[7]
Water Liquid-Vapor Equilibrium²H/¹H201.084[7]
CO₂-O₂ Exchange (Pt catalyst)¹⁸O/¹⁶O500~1.018[15]
CO₂-O₂ Exchange (Pt catalyst)¹⁸O/¹⁶O1200~1.012[15]

Experimental Protocols to Minimize Fractionation

Protocol 1: Minimizing Fractionation During Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE with specific considerations to minimize isotopic fractionation.

start Start SPE Protocol conditioning 1. Conditioning Activate sorbent. Ensure complete wetting. start->conditioning equilibration 2. Equilibration Adjust sorbent to sample matrix pH and polarity. conditioning->equilibration loading 3. Sample Loading Load sample slowly and ensure the entire sample passes through. equilibration->loading washing 4. Washing Remove interferences. Use a solvent that does not elute the analyte. loading->washing elution 5. Elution Ensure complete elution of the analyte. Collect all of the eluent. washing->elution end End SPE Protocol elution->end

References

Technical Support Center: Correcting for Background 13C Abundance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the correction for natural 13C abundance in experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the natural abundance of 13C and why is it critical to correct for it?

Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?

A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions.[1] For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbons are 13C).[1] The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances in the vector equals 1 (or 100%).[1]

Q3: How is the correction for natural 13C abundance typically performed?

A3: The correction is most commonly performed using a matrix-based mathematical approach.[1] A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes.[1][5] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the corrected MID that reflects the true enrichment from the isotopic tracer.[1]

Q4: What software and tools are available for natural abundance correction?

A4: Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python. Commonly used tools include:

  • IsoCorrectoR: An R-based tool for correcting natural isotope abundance and tracer impurity in MS and MS/MS data.[1]

  • AccuCor: An R package designed for correcting high-resolution mass spectrometry data for 13C, 2H, and 15N natural abundance.[1]

  • Corna: A Python package that provides a unified workflow for natural abundance correction.[1]

  • IsoCor: A Python-based tool with a graphical user interface for correcting MS data.[1]

Troubleshooting Guide

Problem: My corrected data contains negative abundance values for some isotopologues.

  • Possible Cause 1: Incorrect Elemental Formula. The correction matrix is highly dependent on the precise elemental formula of the metabolite, including any atoms from derivatization. An incorrect formula will lead to an inaccurate correction matrix.[1][2]

    • Solution: Carefully verify the elemental formula of the metabolite and any derivatizing agents used.[1][2]

  • Possible Cause 2: Inaccurate Background Subtraction or Peak Integration. Errors in processing mass spectrometry data, such as inadequate background subtraction or incorrect peak integration, can distort the measured ratios of isotopologues.[1][2]

    • Solution: Re-examine your peak integration and background subtraction procedures to ensure their accuracy.[1][2]

  • Possible Cause 3: Low Signal-to-Noise Ratio. For metabolites with very low abundance, the signal for some isotopologues may be close to the instrument's noise level, leading to inaccurate measurements.[3]

    • Solution: Increase the amount of sample injected or concentrate the sample if possible. Optimize mass spectrometer settings for better sensitivity.[3]

Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.

  • Possible Cause 1: Instrument Calibration or Stability Issues. A drift in the mass spectrometer's calibration can lead to inaccurate mass assignments and distorted peak shapes or intensities.[2]

    • Solution: Ensure the instrument is properly calibrated and stable. Inject a standard multiple times to check for consistent signal intensity and peak shape.[4]

  • Possible Cause 2: Co-eluting Compound. An overlapping isotopic cluster from a co-eluting compound can interfere with the measured MID of your analyte of interest.[2]

    • Solution: Improve chromatographic separation to resolve the interfering compound.[2]

Problem: My calculated 13C enrichment seems unexpectedly low after correction.

  • Possible Cause 1: Isotopic Impurity of the Tracer. Commercially available 13C-labeled tracers are not 100% pure and contain a small amount of 12C.[2][6] If this impurity is not accounted for in the correction algorithm, it can lead to an underestimation of enrichment.

    • Solution: Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity into the correction software.[2]

  • Possible Cause 2: Dilution from Unlabeled Sources. Endogenous unlabeled pools of metabolites or other carbon sources in the culture medium (e.g., from serum) can dilute the labeled tracer.[7]

    • Solution: Use a chemically defined medium and consider using dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.

Experimental Protocols

Protocol 1: General Workflow for 13C Labeling and Data Correction

  • Cell Culture and Labeling: Culture cells in a glucose-free medium supplemented with the 13C-labeled glucose tracer. Use dialyzed fetal bovine serum to minimize unlabeled glucose.[8] Incubate for a sufficient duration to approach isotopic steady state.[6]

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by placing the culture dish on dry ice. Extract metabolites using an ice-cold 80% methanol solution.[8]

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions (MIDs).[9]

  • Data Processing and Correction:

    • Extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[1]

    • Normalize these values to obtain the fractional abundances (the measured MID).[1]

    • Use a software tool (e.g., IsoCorrectoR, AccuCor) to perform the natural abundance correction.[1] Input the correct elemental formula of the analyte (including derivatization agents) and the isotopic purity of the tracer.

  • Data Validation: Analyze an unlabeled control sample. After correction, the M+0 abundance should be close to 100% (or a fractional abundance of 1.0), with all other isotopologues near zero.[1] This validates the correction procedure.[2]

Quantitative Data

Table 1: Natural Abundance of Stable Isotopes for Common Elements in Biological Samples

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon12C12.00000098.93
13C13.0033551.07
Hydrogen1H1.00782599.9885
2H (D)2.0141020.0115
Nitrogen14N14.00307499.632
15N15.0001090.368
Oxygen16O15.99491599.757
17O16.9991320.038
18O17.9991600.205
Silicon28Si27.97692792.2297
29Si28.9764954.6832
30Si29.9737703.0872
Sulfur32S31.97207194.93
33S32.9714580.76
34S33.9678674.29
36S35.9670810.02

Note: These values can vary slightly depending on the source of the material.[3][4]

Mandatory Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Data Correction cluster_validation Validation start Start: 13C-Labeled Substrate culture Cell Culture with 13C Tracer start->culture quench Metabolism Quenching culture->quench extract Metabolite Extraction quench->extract ms Mass Spectrometry (e.g., GC-MS, LC-MS) extract->ms raw_data Raw Data: Measured Mass Isotopomer Distribution (MID) ms->raw_data correction_software Natural Abundance Correction Software raw_data->correction_software input_params Input Parameters: - Elemental Formula - Tracer Purity input_params->correction_software corrected_data Corrected MID: True Isotopic Enrichment correction_software->corrected_data validate Validate Correction: M+0 ≈ 100%? correction_software->validate unlabeled_control Analyze Unlabeled Control Sample unlabeled_control->validate

Caption: Workflow for 13C labeling, analysis, and data correction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Corrected Data Shows Negative Abundance cause1 Incorrect Elemental Formula start->cause1 cause2 Inaccurate Peak Integration/Background Subtraction start->cause2 cause3 Low Signal-to-Noise Ratio start->cause3 solution1 Verify Formula of Metabolite + Derivatives cause1->solution1 solution2 Re-examine Data Processing Parameters cause2->solution2 solution3 Increase Sample Amount or Optimize MS Sensitivity cause3->solution3

Caption: Troubleshooting logic for negative abundance values.

References

Technical Support Center: Enhancing Detection of Low-Abundance ¹³C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ¹³C-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges associated with the detection and quantification of low-abundance ¹³C-labeled compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance ¹³C-labeled metabolites?

The main difficulties in quantifying low-abundance ¹³C-metabolites arise from several factors:

  • Low Natural Abundance: The natural abundance of ¹³C is only about 1.1%, which significantly lowers signal intensity compared to the more abundant ¹²C isotope.[1]

  • Low Sensitivity of Analytical Techniques:

    • In NMR spectroscopy, the gyromagnetic ratio of ¹³C is approximately one-quarter that of ¹H, resulting in an intrinsic sensitivity decrease of almost 64-fold.[1][2]

    • In mass spectrometry, low metabolite concentrations can be near the instrument's limit of detection.[1]

  • Low Signal-to-Noise Ratio: Low abundance of a metabolite leads to a lower signal-to-noise ratio, making it difficult to distinguish the metabolite's signal from background noise.[1]

  • Matrix Effects in Mass Spectrometry: Other molecules in the sample matrix can interfere with the ionization of the target metabolite, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Isotopic Interference: The natural isotopic distribution of other atoms within the metabolite can complicate the accurate measurement of ¹³C enrichment.[1]

Q2: Which analytical techniques are primarily used for detecting ¹³C-labeled metabolites?

The two main techniques for analyzing ¹³C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS offers high sensitivity and the capability to detect a wide range of metabolites.[3][4] However, MS is a destructive technique and may require standard curves for absolute quantification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can unambiguously identify compounds and precisely measure ¹³C enrichment.[3] While ¹H NMR is more sensitive, ¹³C NMR provides greater spectral dispersion, which simplifies peak identification.[2][3]

Q3: How can I increase the sensitivity of my measurements for low-abundance ¹³C-metabolites?

Several strategies can be employed to enhance sensitivity:

  • Isotopic Enrichment: Using substrates highly enriched with ¹³C in your experiments is the most direct method to boost the signal.[1][3]

  • Optimized Instrumentation:

    • NMR: Utilizing specialized equipment like a ¹³C-optimized cryogenic probe can significantly improve mass sensitivity.[1][5] Higher magnetic field strengths also enhance the signal.[1]

    • Mass Spectrometry: Triple quadrupole (QQQ) mass spectrometers operating in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode generally offer higher sensitivity and lower detection limits for targeted analysis compared to time-of-flight (TOF) instruments.[1][6]

  • Advanced Analytical Techniques:

    • Isotopic Ratio Outlier Analysis (IROA): This LC-MS-based technique helps to distinguish biological signals from background noise by using characteristic isotopic patterns.[1][7]

  • Sample Preparation: Optimizing sample extraction and concentration procedures can enrich the metabolites of interest and remove interfering substances.[1]

  • Chromatographic Separation: Efficient separation of metabolites using techniques like hydrophilic interaction liquid chromatography (HILIC) can reduce matrix effects and improve signal quality.[1][6]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Mass Spectrometry (MS) Issues
Problem Possible Causes Solutions
Low or No Signal for ¹³C-Metabolite Inefficient metabolite extraction.Optimize the extraction protocol. Consider different solvent systems or techniques like solid-phase extraction.[1]
Low concentration of the metabolite in the sample.Increase the amount of starting material if possible. Concentrate the sample before analysis.[1]
Ion suppression due to matrix effects.Improve chromatographic separation to better resolve the analyte from co-eluting matrix components.[1] Dilute the sample to reduce the concentration of interfering compounds.[1]
Instrument issues (e.g., detector, spray stability).Verify that the mass spectrometer is calibrated and tuned for the mass range of your compound. Check the stability of the ionization spray.[8]
High Background Noise Contamination from solvents, tubes, or the instrument.Use high-purity solvents and pre-cleaned labware. Run blank injections to identify sources of contamination.[1][8]
Inefficient discrimination between biological signals and noise.Employ techniques like Isotopic Ratio Outlier Analysis (IROA) which uses characteristic isotopic patterns to differentiate biological signals from artifacts.[1][9]
Poor Quantitative Reproducibility Inconsistent sample preparation.Use a validated and standardized protocol.[1]
Metabolite instability.Ensure rapid and effective quenching of enzymatic activity.[1] Store samples at appropriate low temperatures.[1]
Variations in instrument performance.Use internal standards to normalize the data and correct for instrument drift.[1] Regularly perform quality control checks.[1]
Inaccurate Mass Isotopologue Distribution (MID) Incorrect correction for natural isotope abundance.Use appropriate software and algorithms to perform the correction.[1] Ensure the correct chemical formula is used for the metabolite.[1]
Nuclear Magnetic Resonance (NMR) Issues
Problem Possible Causes Solutions
Low Signal-to-Noise Ratio Insufficient number of scans.Increase the number of scans. Quadrupling the number of scans can double the signal-to-noise ratio.[3]
Low ¹³C enrichment.Use highly ¹³C-enriched substrates in your experiments.[3]
Suboptimal probe.Utilize high-sensitivity probes, such as ¹³C-optimized cryogenic or high-temperature superconducting (HTS) probes.[3]
Complex spectra due to C-H splitting.Employ proton-noise decoupling to simplify the ¹³C spectrum and increase signal strength through the Nuclear Overhauser Effect (NOE).[3][10]
Inaccurate Quantification of ¹³C Enrichment Non-uniform Nuclear Overhauser Effect (NOE) enhancement.For quantitative experiments, consider using inverse-gated decoupling to suppress the NOE.[3]
Incomplete relaxation between scans.Ensure a sufficiently long relaxation delay between scans to allow for full magnetization recovery.[3]
Broad Peaks and Poor Resolution Poor magnetic field homogeneity (shimming).Carefully shim the sample to optimize magnetic field homogeneity.[3]
High sample viscosity.Dilute viscous samples if possible.[3]
Presence of paramagnetic ions.Add a chelating agent like EDTA to remove paramagnetic metal ions.[3]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Study in Cell Culture

This protocol outlines the key steps for a typical ¹³C labeling experiment using cell cultures, followed by LC-MS analysis.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).[3] It is also recommended to have a parallel unlabeled control culture.[3]

  • Allow the cells to reach both metabolic and isotopic steady state. The time required to reach isotopic steady state can be determined by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[11][12]

2. Quenching Metabolism:

  • Rapidly quench metabolic activity to preserve the in vivo metabolic state.[12]

  • For adherent cells, aspirate the medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[3]

  • For suspension cells, quickly separate cells from the medium by filtration and immediately plunge the filter into an ice-cold quenching solution (e.g., -80°C 100% methanol).[12]

3. Metabolite Extraction:

  • Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[3]

  • Scrape the cells (if adherent) and collect the extract.

  • Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

4. Sample Concentration:

  • Carefully transfer the supernatant to a new tube.

  • Dry the extract completely using a vacuum concentrator. This step is crucial for concentrating low-abundance metabolites.[1]

5. Reconstitution and Analysis:

  • Reconstitute the dried metabolite pellet in a small volume of a suitable solvent (e.g., water or a solvent compatible with your chromatography) for LC-MS analysis.[1]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture Cell Culture with ¹³C-labeled Substrate quenching Rapid Quenching of Metabolism cell_culture->quenching Reach Steady State extraction Metabolite Extraction quenching->extraction concentration Sample Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS or NMR Analysis reconstitution->analysis

Caption: General experimental workflow for ¹³C-labeled metabolite analysis.

troubleshooting_workflow cluster_ms MS Troubleshooting cluster_nmr NMR Troubleshooting start Low Signal Detected is_ms Mass Spectrometry? start->is_ms is_nmr NMR? is_ms->is_nmr No check_extraction Optimize Extraction is_ms->check_extraction Yes increase_scans Increase Number of Scans is_nmr->increase_scans Yes check_concentration Increase Concentration check_extraction->check_concentration check_matrix Address Matrix Effects check_concentration->check_matrix check_instrument_ms Check Instrument Settings check_matrix->check_instrument_ms solution Signal Enhanced check_instrument_ms->solution use_enrichment Use Higher Enrichment increase_scans->use_enrichment optimize_probe Use High-Sensitivity Probe use_enrichment->optimize_probe proton_decoupling Apply Proton Decoupling optimize_probe->proton_decoupling proton_decoupling->solution

Caption: A logical workflow for troubleshooting low signal detection.

References

Technical Support Center: 13C Breath Test Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C breath tests. The information is designed to address common sources of variability and ensure the accuracy and reproducibility of your experimental results.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Pre-Analytical Phase: Patient and Sample Preparation

Question 1: What are the most critical patient preparation steps to minimize variability in 13C Urea Breath Test (UBT) results?

Answer: Proper patient preparation is paramount for accurate 13C UBT results. The primary goal is to eliminate factors that can lead to false-negative or false-positive results. Key preparation steps include:

  • Fasting: Patients should fast for a specific period before the test. For the 13C-Urea Breath Test, a fast of at least one hour is often recommended.[1][2][3] For the 13C-Gastric Emptying Breath Test, an overnight fast of at least 8-10 hours is typically required.[4][5]

  • Medication Washout: Certain medications can interfere with the test mechanism. It is crucial to adhere to the recommended washout periods.

  • Smoking: Smoking should be ceased for at least 6 hours prior to the test.[1]

  • Physical Activity: Participants should remain seated and avoid anything more than light exercise during the test, as physical activity can influence CO2 excretion.[4][6]

Question 2: Which medications can interfere with 13C breath test results and what are the recommended washout periods?

Answer: Several medications can affect the accuracy of 13C breath tests. The following table summarizes the key interfering substances and their recommended washout periods.

Medication ClassInterfering ActionRecommended Washout PeriodTest(s) Affected
Antibiotics Can suppress H. pylori growth, leading to false-negative UBT results.[7][8][9]At least 4 weeks[1][2][9]13C Urea Breath Test
Bismuth Compounds Can suppress H. pylori growth, leading to false-negative UBT results.[7][8]At least 4 weeks[1][2]13C Urea Breath Test
Proton Pump Inhibitors (PPIs) Reduce stomach acid and can suppress H. pylori, causing false-negative UBT results.[1][8][9][10]At least 1-2 weeks[1][2][9]13C Urea Breath Test
H2-Receptor Antagonists (H2RAs) May cause false-negative results in the UBT.[9][11]At least 2 weeks[2]13C Urea Breath Test
Sucralfate Can interfere with the UBT.At least 2 weeks[1]13C Urea Breath Test
Prokinetic Agents (e.g., Metoclopramide, Erythromycin) Accelerate gastric emptying, which can alter the results of the GEBT.[12]Varies; consult study protocol13C Gastric Emptying Breath Test
Anticholinergic Agents (e.g., Atropine) Delay gastric emptying, which can alter the results of the GEBT.[12]Varies; consult study protocol13C Gastric Emptying Breath Test
Opioids Delay gastric emptying.Varies; consult study protocol13C Gastric Emptying Breath Test

Question 3: Can the composition of the test meal affect the results of a 13C Gastric Emptying Breath Test (GEBT)?

Answer: Yes, the composition of the test meal is a critical factor in the 13C GEBT. The test is designed to measure the emptying of a specific phase of a meal (solid or liquid).

  • Solid Phase Measurement: For measuring solid-phase gastric emptying, the 13C-labeled substrate (e.g., 13C-octanoic acid or 13C-Spirulina platensis) is incorporated into a solid food component, typically a scrambled egg.[4][12][13] The meal is standardized to ensure comparability between tests.[12]

  • Liquid Phase Measurement: To measure the emptying of the liquid phase, a different substrate, such as 13C-sodium acetate, would be used.[4]

  • Standardization is Key: It is crucial to use a standardized and validated test meal protocol to obtain reliable and comparable results.[4][12]

Question 4: What should I do if a patient reports not following the pre-test instructions (e.g., fasting, medication washout)?

Answer: If a patient has not adhered to the pre-test instructions, the test results may be inaccurate. It is generally recommended to reschedule the test to ensure all pre-analytical requirements are met. Proceeding with the test could lead to wasted resources and unreliable data.

Analytical Phase: Data Collection and Analysis

Question 5: How can I avoid false-positive results in the 13C Urea Breath Test?

Answer: False-positive results in the 13C UBT can arise from several factors:

  • Urease-producing oral flora: To minimize contact of the 13C-urea with urease-producing bacteria in the mouth, the substrate should be swallowed in a capsule or the solution consumed with a straw.[8][14]

  • Other urease-containing gastric bacteria: In rare cases, other bacteria such as Helicobacter heilmannii can produce urease and lead to a false positive.[8][15]

  • Achlorhydria: Low stomach acid can allow for the growth of other urease-producing bacteria, potentially causing a false positive.[8][10][14]

Question 6: What are the common causes of inconclusive or borderline 13C UBT results?

Answer: Inconclusive or borderline results can be frustrating. Potential causes include:

  • Recent use of interfering medications: Even if a patient has stopped taking interfering medications, residual effects might lead to a suppressed but not entirely negative result.

  • Low bacterial load: The patient may have a low density of H. pylori infection.

  • Improper breath sample collection: Inadequate filling of the collection bag or incorrect timing of sample collection can affect the results.

In cases of borderline results, a repeat test after ensuring strict adherence to the protocol or a confirmatory test using a different modality may be considered.

Question 7: How does the timing of breath sample collection impact the results?

Answer: The timing of breath sample collection is critical for both the 13C UBT and GEBT.

  • 13C UBT: A baseline breath sample is collected before administering the 13C-urea.[1] A second sample is typically collected 10-30 minutes after ingestion.[1][14] The specific timing should follow the kit manufacturer's instructions.

  • 13C GEBT: A baseline sample is taken before the test meal.[12] Post-meal samples are collected at regular intervals (e.g., every 15-30 minutes) over a period of 4 to 6 hours to track the rate of 13CO2 excretion over time.[4][5][12] The duration of the test is important; a 4-hour test may not yield the same results as a 6-hour test.[16]

Physiological Factors

Question 8: Can a patient's underlying medical conditions affect 13C breath test results?

Answer: Yes, certain medical conditions can influence the results:

  • Gastroparesis (Delayed Gastric Emptying): This can affect the 13C UBT as the urea may not reach the small intestine for absorption in a timely manner.[17] For the GEBT, gastroparesis is the condition being diagnosed.

  • Previous Gastric Surgery: Altered gastric anatomy can affect the distribution and emptying of the test substrate, potentially leading to unreliable results.[8][18]

  • Achlorhydria: Lack of stomach acid can impact the test as mentioned earlier.[10]

  • Small bowel, liver, or lung diseases: These conditions can affect the absorption of the 13C-label, its metabolism in the liver, and its excretion in the breath, making the stable isotope breath test for gastric emptying unreliable in these individuals.[6]

Experimental Protocols

Protocol 1: 13C-Urea Breath Test (UBT) for Helicobacter pylori Detection

Objective: To detect the presence of active H. pylori infection.

Principle: H. pylori produces the enzyme urease, which breaks down orally administered 13C-labeled urea into ammonia and 13CO2. The 13CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in the ratio of 13CO2 to 12CO2 in the breath after urea ingestion indicates the presence of H. pylori.[1][9][19]

Procedure:

  • Patient Preparation: Ensure the patient has followed all fasting and medication washout requirements (see table above). The patient should be seated at rest.[1]

  • Baseline Breath Sample (0-minute):

    • Label a breath collection bag for the baseline sample.

    • Have the patient take a normal breath and exhale into the collection bag through a mouthpiece.[1]

    • Seal the bag immediately.

  • Administration of 13C-Urea:

    • The patient swallows a 13C-urea capsule with a specified amount of water (e.g., 100 mL).[1] Alternatively, a solution of 13C-urea and citric acid may be consumed.[2]

    • Start a stopwatch immediately after ingestion.[1]

  • Post-Ingestion Breath Sample:

    • At the time specified by the test kit (typically 10-30 minutes), collect a second breath sample in a new, appropriately labeled bag.[1]

  • Sample Analysis:

    • Analyze the breath samples using an isotope ratio mass spectrometer (IRMS) or an infrared spectrophotometer to determine the 13CO2/12CO2 ratio.[2][15]

    • The result is typically expressed as a delta over baseline (DOB) value. A value above a predetermined cutoff indicates a positive result.[19][20]

Protocol 2: 13C-Octanoic Acid Breath Test for Solid Gastric Emptying

Objective: To quantitatively assess the rate of solid-phase gastric emptying.

Principle: 13C-octanoic acid is incorporated into a solid meal (e.g., egg yolk). After the meal is emptied from the stomach into the small intestine, the 13C-octanoic acid is rapidly absorbed and metabolized by the liver, producing 13CO2 that is exhaled. The rate of gastric emptying is the rate-limiting step in this process.[12][13]

Procedure:

  • Patient Preparation: The patient should have fasted overnight (at least 10 hours).[4]

  • Baseline Breath Sample (t=0): Collect a baseline breath sample before the meal is consumed.[4]

  • Test Meal Ingestion:

    • The standardized test meal, containing 13C-octanoic acid mixed into egg yolk, is consumed by the patient within a short timeframe (e.g., 10 minutes).[4][12]

    • A specific volume of water is typically consumed with the meal.[12]

  • Post-Meal Breath Sample Collection:

    • Collect breath samples at regular intervals (e.g., every 15 minutes for the first two hours, then every 30 minutes) for a total of 4 to 6 hours.[4][12]

    • The patient should remain seated and at rest during the collection period.[4]

  • Sample Analysis:

    • Analyze the 13CO2/12CO2 ratio in each breath sample.

    • The data is used to calculate gastric emptying parameters, such as the half-emptying time (t1/2) and the lag phase (tlag).[4][13]

Visualizations

G cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis Fasting Fasting (1-10 hours) Baseline Collect Baseline Breath Sample (t=0) Fasting->Baseline Medication Medication Washout Medication->Baseline Administer Administer 13C-Substrate (Urea or Test Meal) Baseline->Administer Wait Waiting Period (10-30 min for UBT) (4-6 hours for GEBT) Administer->Wait PostSample Collect Post-Ingestion Breath Sample(s) Wait->PostSample Analysis Spectrometer Analysis (13CO2/12CO2 Ratio) PostSample->Analysis Result Result Interpretation (DOB or t1/2) Analysis->Result

Caption: General workflow for 13C breath testing.

G cluster_stomach Stomach cluster_body Body & Exhalation 13C-Urea Oral 13C-Urea HP Helicobacter pylori (if present) 13C-Urea->HP Urease Urease Enzyme HP->Urease 13CO2_NH3 13CO2 + Ammonia Urease->13CO2_NH3 hydrolyzes Bloodstream 13CO2 enters Bloodstream 13CO2_NH3->Bloodstream Lungs Transported to Lungs Bloodstream->Lungs Breath Exhaled in Breath Lungs->Breath

Caption: Physiological principle of the 13C-Urea Breath Test.

G cluster_pre Pre-Analytical Issues cluster_analytical Analytical Issues cluster_physio Physiological Factors cluster_solution Solutions Start Inconsistent Results Prep Improper Patient Prep? (Fasting, Meds) Start->Prep Timing Incorrect Sample Timing? Start->Timing Condition Underlying Medical Condition? Start->Condition Meal Incorrect Test Meal? Prep->Meal Retest Review Protocol & Retest Meal->Retest Collection Improper Sample Collection? Timing->Collection Collection->Retest Metabolism Altered Metabolism? Condition->Metabolism Confirm Consider Confirmatory Test Metabolism->Confirm

Caption: Troubleshooting logic for 13C breath test variability.

References

Best practices for storing and handling Ethanol-13C2 to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ethanol-13C2 to maintain its chemical and isotopic purity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability and purity?

A1: To maintain the high purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It is crucial to store it in a tightly sealed container to prevent contamination from atmospheric moisture and evaporation.[2] The ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[3]

Q2: What type of container is recommended for storing this compound?

A2: this compound should be stored in its original container if possible. If transferring is necessary, use containers made of non-reactive materials such as high-density polyethylene (HDPE), glass, or stainless steel.[3] Ensure the container has a tight-sealing cap to prevent vapor leakage and absorption of moisture.[3] Avoid using containers made of materials that can be degraded by ethanol or leach impurities.

Q3: What is the expected shelf life of this compound?

A3: When stored under proper conditions in a well-sealed container, pure ethanol has an indefinite shelf life.[1] The primary concerns that can affect its purity over time are evaporation and absorption of water from the atmosphere.[1] For this compound, maintaining the integrity of the seal is critical to preserving its isotopic enrichment.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is a highly flammable liquid and vapor.[3][4][5] All handling should be conducted in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources like open flames, sparks, or hot surfaces.[3][6] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, should be worn at all times.[3][6]

Troubleshooting Guide

Problem 1: My experimental results suggest that the concentration of my this compound is lower than specified.

  • Possible Cause 1: Evaporation. The container may not have been sealed properly, leading to the evaporation of ethanol.[1]

    • Solution: Always ensure the container cap is tightly secured immediately after use. For long-term storage, consider using containers with high-quality seals.

  • Possible Cause 2: Water Absorption. Ethanol is hygroscopic and can absorb moisture from the air if the container is left open or not sealed properly.[1] This will dilute the ethanol, lowering its effective concentration.

    • Solution: Minimize the exposure of the this compound to the atmosphere. If you suspect water contamination, the sample's water content can be determined by Karl Fischer titration.

Problem 2: I am concerned about the chemical purity of my this compound after prolonged storage.

  • Possible Cause: Degradation. Although ethanol is very stable, it can be oxidized to acetaldehyde, especially if exposed to light, heat, or certain contaminants.[1]

    • Solution: Store this compound in a cool, dark place as recommended. To verify its chemical purity, you can perform a Gas Chromatography (GC) analysis. The presence of unexpected peaks may indicate impurities.

Problem 3: How can I verify the isotopic enrichment of my this compound?

  • Solution: The isotopic purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS).[6][7][8]

    • ¹³C NMR: This technique can provide information about the position and abundance of the ¹³C isotopes within the ethanol molecule.[9]

    • IRMS: This is a highly sensitive technique for determining the precise isotopic ratio of carbon.[6][8]

Quantitative Data Summary

For easy reference, the key physical and storage parameters for a typical high-purity this compound are summarized in the table below.

ParameterValueSource(s)
Chemical Formula ¹³CH₃¹³CH₂OH[4][10]
Molecular Weight 48.05 g/mol [4][10]
Isotopic Purity ≥ 99 atom % ¹³C[4][10]
Form Liquid[4][10]
Boiling Point 78 °C (lit.)[4][10]
Melting Point -114 °C (lit.)[4][10]
Density 0.839 g/mL at 25 °C[4][10]
Storage Temperature Room Temperature (15-25°C)[3][4]
Flash Point 13 °C (55.4 °F) - closed cup[4][10]

Experimental Protocols

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the chemical purity of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the analysis of volatile organic compounds, such as a DB-5ms.

  • Carrier Gas: High-purity helium or hydrogen.

  • Sample Preparation:

    • Prepare a dilution of the this compound sample in a high-purity solvent (e.g., anhydrous ethanol of known purity, if analyzing for other impurities). A typical dilution might be 1:1000.

    • Prepare a standard solution containing potential impurities like acetaldehyde and benzene at known concentrations.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the prepared standard to determine the retention times of potential impurities.

    • Inject the prepared this compound sample.

    • Analyze the resulting chromatogram for any peaks that correspond to impurities. The area of the ethanol peak relative to the total area of all peaks can be used to estimate the purity.

Protocol 2: Verification of Isotopic Enrichment by ¹³C NMR Spectroscopy

This protocol provides a general method for confirming the isotopic labeling of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Place approximately 0.5 mL of the neat this compound into a clean, dry 5 mm NMR tube.

    • Alternatively, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃), though for isotopic enrichment analysis of the primary compound, a neat sample is often sufficient.

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • The spectrum of this compound should show two main resonances corresponding to the two carbon atoms.[9] Due to the ¹³C-¹³C coupling, these peaks will appear as doublets.

  • Analysis:

    • The absence of significant peaks at the chemical shifts expected for unlabeled ethanol confirms high isotopic enrichment. The chemical shifts for the carbon atoms in ethanol are approximately 18 ppm for the methyl carbon and 58 ppm for the methylene carbon.[9]

Visualizations

Ethanol_Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_quality_control Quality Control storage_conditions Store in a cool, dry, well-ventilated area (15-25°C) container Use tightly sealed, non-reactive container (HDPE, Glass, Stainless Steel) fume_hood Work in a fume hood storage_conditions->fume_hood no_ignition Keep away from ignition sources and direct sunlight ppe Wear appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) dispensing Dispense carefully to minimize evaporation fume_hood->dispensing troubleshoot Purity Concern? dispensing->troubleshoot purity_check Verify chemical purity (e.g., via GC) isotopic_check Confirm isotopic enrichment (e.g., via NMR, IRMS) end Use in Experiment purity_check->end start Receiving This compound start->storage_conditions troubleshoot->purity_check Yes troubleshoot->end No

Caption: Recommended workflow for handling and storing this compound to maintain purity.

Troubleshooting_Decision_Tree Troubleshooting Purity Issues with this compound start Suspected Purity Issue issue_type What is the nature of the issue? start->issue_type concentration Concentration appears low issue_type->concentration Concentration chemical_purity Suspected chemical contamination issue_type->chemical_purity Chemical isotopic_purity Isotopic enrichment issue_type->isotopic_purity Isotopic check_seal Is the container seal intact? concentration->check_seal run_gc Perform GC analysis to identify impurities. chemical_purity->run_gc run_nmr_irms Perform NMR or IRMS analysis. isotopic_purity->run_nmr_irms yes_seal Yes check_seal->yes_seal Yes no_seal No check_seal->no_seal No karl_fischer Perform Karl Fischer titration for water content. yes_seal->karl_fischer evaporation Potential evaporation or water absorption. Verify concentration. no_seal->evaporation compare_spectra Compare with a reference spectrum or standard. run_gc->compare_spectra confirm_enrichment Confirm isotopic enrichment level. run_nmr_irms->confirm_enrichment

Caption: Decision tree for troubleshooting common purity issues with this compound.

References

Calibrating mass spectrometers for accurate isotope ratio measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for calibrating mass spectrometers for accurate isotope ratio measurements. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges, troubleshooting strategies, and best practices for handling isotopic data.

Frequently Asked Questions (FAQs)

Q1: What are the essential daily checks to ensure my Isotope Ratio Mass Spectrometer (IRMS) is functioning correctly before starting an analysis?

A1: Before any analysis, a routine of daily instrument checks is crucial to ensure reliable and accurate measurements.[1][2] These checks should be documented in a laboratory logbook or spreadsheet.[1] A typical daily routine includes:

  • Visual Inspection: Check for any visible issues with the equipment, such as indicator lights showing a fault (e.g., loss of vacuum) or loose peripheral connections.[3]

  • Background Scan: The first diagnostic test should be a scan of the background gases in the instrument. If the background levels are outside the normal range, further investigation is required before proceeding.[1]

  • Zero-Enrichment Test: This test, also known as an on-off test, measures the instrument's precision using a reference or working gas. If the precision is poorer than expected, the cause must be investigated.[1]

  • Linearity Test: This test assesses how the measured isotope-delta value changes with the size of the peak, ensuring consistent ion ratios over a range of signal intensities.[1][3]

Q2: My calibration is failing, or the instrument is giving a "Beam intensity too low" or "Beam too intense" error. What should I do?

A2: Calibration failures can stem from several issues. A systematic approach to troubleshooting is recommended:

  • Check the Calibrant: Ensure the correct calibrant solution is being used and that the bottle is in the correct position in the autosampler.[4] Also, consider preparing a fresh calibrant solution, as the old one may have degraded.[4]

  • Review Calibration Parameters: Verify that the correct peaks are being selected for calibration and that the calibration mass range is appropriate, excluding any high background peaks.[4]

  • Optimize Instrument Settings: Adjust the capillary voltage, cone voltage, collision energy, and RF settings to achieve a more even distribution of peaks.[4] You may also need to tune for better resolution and peak shape.[4] If the beam is too intense, consider diluting the calibration solution.[4]

  • System Reboot: Sometimes, a simple reboot of the computer and the mass spectrometer can resolve communication and software-related issues that may affect calibration.[5]

Q3: I'm observing unexpected peaks in my mass spectrum. How can I determine if they are contaminants or part of my analyte's isotopic pattern?

A3: Distinguishing between isotope peaks and contaminants is a critical step in data analysis.

  • Predictable Pattern: Isotope peaks have a predictable mass difference and intensity ratio relative to the monoisotopic peak based on the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[6]

  • Chromatographic Separation: If the interfering peaks are from a co-eluting species, optimizing your liquid chromatography (LC) method to improve separation can resolve the issue.[6]

  • Blank Injections: Running blank samples between your experimental samples can help identify carryover from previous injections.[5]

Q4: What is the importance of reference materials and how should they be used?

A4: Isotope reference materials are crucial for obtaining accurate and comparable isotope data across different laboratories and instruments.[7][8] They are compounds with well-defined isotopic compositions used to correct for instrumental mass fractionation/discrimination.[7][8]

  • Traceability: Isotope ratios are measured relative to international standards, which define the measurement scale.[3] Using well-characterized standards ensures that your measurements are traceable to these international standards.[3]

  • Calibration and Normalization: An isotope laboratory should have suitable materials for calibration and normalization. Primary calibration materials are used to verify in-house working standards, which are then used for daily measurements.[3]

  • Quality Control: In-house reference materials should be analyzed regularly (e.g., every 5-10 analyses) to monitor the instrument's performance and the stability of the calibration.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate Isotope Ratios

If you are obtaining inaccurate isotope ratios, follow this troubleshooting workflow:

start Inaccurate Isotope Ratios Observed check_cal 1. Verify MS Calibration (Recalibrate if necessary) start->check_cal check_ref 2. Check Reference/Working Standards (Prepare fresh standards if needed) check_cal->check_ref Calibration OK check_bg 3. Analyze Background Scan (High background can interfere) check_ref->check_bg Standards OK check_linearity 4. Perform Linearity Test (Poor linearity affects accuracy) check_bg->check_linearity Background OK check_sample_prep 5. Review Sample Preparation (Inconsistencies can introduce errors) check_linearity->check_sample_prep Linearity OK contact_support Contact Technical Support check_sample_prep->contact_support Sample Prep OK start Start Daily Check startup 1. System Startup & Stabilization start->startup background 2. Acquire Background Scan startup->background ref_gas 3. Analyze Reference Gas (Zero-Enrichment Test) background->ref_gas linearity 4. Perform Linearity Assessment ref_gas->linearity end Ready for Analysis linearity->end

References

Validation & Comparative

Validating 13C Metabolic Flux Analysis: A Guide to Orthogonal Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a powerful and widely adopted technique for quantifying intracellular metabolic fluxes. It provides a detailed snapshot of cellular metabolism by tracking the fate of 13C-labeled substrates. However, the robustness and confidence in 13C-MFA results are significantly enhanced through validation with independent, orthogonal methods. This guide provides an objective comparison of key orthogonal techniques used to validate 13C-MFA findings, complete with supporting experimental data and detailed protocols.

The Importance of Orthogonal Validation

13C-MFA is a model-based technique where intracellular fluxes are estimated by fitting a computational model to experimentally measured mass isotopomer distributions.[1] This reliance on a model, along with inherent experimental and analytical variability, necessitates independent verification of the results. Orthogonal methods, which rely on different principles and assumptions, provide a crucial layer of validation, ensuring the accuracy and reliability of the flux map.[1] Discrepancies between 13C-MFA and orthogonal methods can be highly informative, often highlighting points of metabolic regulation where enzyme capacity is not the sole determinant of flux.[2]

Key Orthogonal Validation Methods

This guide focuses on two primary orthogonal methods for validating 13C-MFA results:

  • Enzymatic Assays: These assays directly measure the in vitro activity of specific enzymes within a metabolic pathway. The maximum velocity (Vmax) obtained from an enzymatic assay can be compared to the in vivo flux determined by 13C-MFA for the corresponding reaction.[1][2]

  • Seahorse Extracellular Flux Analysis: This technology provides real-time measurements of two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), a proxy for glycolysis.[1][3] Trends in OCR and ECAR can be correlated with the overall fluxes through oxidative phosphorylation and glycolysis as determined by 13C-MFA.

Quantitative Comparison of 13C-MFA and Orthogonal Methods

The following tables provide a summary of quantitative data comparing 13C-MFA with enzymatic assays and Seahorse extracellular flux analysis. It is important to note that direct head-to-head comparisons from a single study are not always available; therefore, the data presented here is a synthesis from multiple studies on comparable cell lines to provide a practical illustration.

Table 1: Comparison of Glycolytic Flux (13C-MFA) and Key Enzyme Activities (Enzymatic Assay) in Cancer Cells

Parameter13C-MFA (in vivo flux)Enzymatic Assay (in vitro Vmax)
Method Principle Measures the rate of conversion of 13C-labeled glucose to downstream metabolites within the intact cellular environment.Measures the maximum catalytic rate of an isolated enzyme under saturating substrate conditions.
Hexokinase (HK) Flux/Activity ~ 10-50 nmol/10^6 cells/hr~ 50-200 nmol/mg protein/min
Phosphofructokinase (PFK) Flux/Activity ~ 10-50 nmol/10^6 cells/hr~ 40-150 nmol/mg protein/min
Lactate Dehydrogenase (LDH) Flux/Activity ~ 20-100 nmol/10^6 cells/hr~ 200-1000 nmol/mg protein/min

Interpretation: The in vitro Vmax values from enzymatic assays are typically significantly higher than the in vivo fluxes measured by 13C-MFA.[2] This is expected, as enzymes within a cell are subject to regulation by factors such as substrate availability, allosteric effectors, and post-translational modifications, and therefore do not operate at their maximum potential capacity.[2]

Table 2: Comparison of Cellular Respiration and Glycolysis (13C-MFA vs. Seahorse Assay)

Parameter13C-MFASeahorse Extracellular Flux Assay
Method Principle Quantifies the flux of carbon from substrates through the TCA cycle and glycolysis.Measures the real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR).[3]
Mitochondrial Respiration TCA Cycle Flux (e.g., citrate synthase flux)Oxygen Consumption Rate (OCR)
Glycolysis Glycolytic Flux (e.g., lactate production flux)Extracellular Acidification Rate (ECAR)
Typical Units nmol/10^6 cells/hrpmol/min (OCR), mpH/min (ECAR)
Correlation An increase in TCA cycle flux should correlate with an increase in OCR. An increase in glycolytic flux to lactate should correlate with an increase in ECAR.[1]While direct quantitative correlation is complex due to different units and principles, the trends (increases or decreases) in metabolic pathways should align between the two methods.

Experimental Protocols

Detailed methodologies for 13C-MFA and the orthogonal validation techniques are provided below.

13C Metabolic Flux Analysis (13C-MFA) Protocol

Objective: To quantify intracellular metabolic fluxes using a 13C-labeled substrate.

Materials:

  • Cell line of interest

  • Culture medium with and without the unlabeled substrate

  • 13C-labeled tracer (e.g., [U-13C6]glucose)

  • Ice-cold saline (0.9% NaCl)

  • Cold extraction solvent (e.g., 80% methanol)

  • Scraper

  • Centrifuge

  • GC-MS or LC-MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a labeling medium containing the 13C tracer and incubate until isotopic steady state is reached.

  • Metabolite Quenching and Extraction: Rapidly wash the cells with ice-cold saline to halt metabolic activity. Add cold extraction solvent and scrape the cells.

  • Sample Preparation: Centrifuge the cell extract to pellet insoluble material. The supernatant containing the metabolites is collected for analysis. For analysis of protein-bound amino acids, the protein pellet is hydrolyzed.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution of the metabolites of interest.

  • Data Analysis: Correct the raw data for natural 13C abundance. Use metabolic flux analysis software to calculate metabolic fluxes from the mass isotopomer distributions and extracellular flux measurements.

Enzymatic Assay Protocol (Example: Lactate Dehydrogenase)

Objective: To measure the maximum activity of Lactate Dehydrogenase (LDH) in a cell lysate.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 200 mM TRIS, pH 8)[4]

  • Lithium Lactate solution (50 mM)[4]

  • NAD/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium chloride)[4]

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from the same cell population used for the 13C-MFA experiment.

  • Reaction Setup: In a 96-well plate, add the assay buffer, lithium lactate solution, and the NAD/PMS/INT solution to each well.

  • Initiate Reaction: Add the cell lysate to each well to start the reaction.

  • Measurement: Measure the absorbance at 490 nm over time using a microplate reader. The rate of change in absorbance is proportional to the LDH activity.[4]

  • Calculation: Calculate the LDH activity, typically normalized to the total protein concentration of the lysate.

Seahorse Extracellular Flux Assay Protocol (Glycolysis Stress Test)

Objective: To measure the key parameters of glycolytic flux.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

  • Instrument Setup: Hydrate the sensor cartridge and load the glycolysis stress test compounds (glucose, oligomycin, and 2-DG) into the appropriate ports.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the ECAR in real-time.

  • Data Analysis: The Seahorse software automatically calculates the key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve. Normalize the data to cell number or protein concentration.

Mandatory Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

G Logical Relationship of Validation Methods MFA 13C Metabolic Flux Analysis (in vivo fluxes) Val Validation & Confirmation MFA->Val provides flux data for Enz Enzymatic Assays (in vitro enzyme capacity) Enz->Val provides Vmax data for Sea Seahorse Extracellular Flux Analysis (macroscopic metabolic rates) Sea->Val provides OCR/ECAR data for G 13C-MFA and Orthogonal Validation Workflow cluster_mfa 13C-MFA cluster_val Orthogonal Validation A 1. Cell Culture & 13C Labeling B 2. Metabolite Extraction A->B E 5a. Enzymatic Assays A->E same cell population F 5b. Seahorse Assay A->F same cell population C 3. MS Analysis B->C D 4. Flux Calculation C->D G 6. Data Comparison & Validation D->G E->G F->G

References

A Head-to-Head Comparison: Ethanol-13C2 vs. Deuterated Ethanol as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic studies. When investigating the metabolic fate of ethanol, two primary choices emerge: carbon-13 labeled ethanol (Ethanol-13C2) and deuterated ethanol. This guide provides an objective comparison of these two powerful tools, supported by experimental data, to inform the selection of the optimal tracer for your research needs.

The fundamental difference between these tracers lies in the isotope used for labeling. This compound incorporates a heavy isotope of carbon, allowing researchers to trace the carbon backbone of the ethanol molecule as it is metabolized. In contrast, deuterated ethanol utilizes a heavy isotope of hydrogen (deuterium), which is invaluable for studying reaction kinetics and mechanisms, particularly the breaking of carbon-hydrogen bonds.

Core Comparison: Tracing Carbon vs. Probing Kinetics

The choice between this compound and deuterated ethanol hinges on the primary scientific question being addressed. This compound is the tracer of choice for elucidating the pathways of carbon metabolism downstream of ethanol oxidation. It allows for the direct tracking of carbon atoms from ethanol as they are incorporated into various metabolites, such as acetyl-CoA, and subsequently into larger biomolecules like fatty acids and amino acids. This makes it an ideal tool for metabolic flux analysis.

Deuterated ethanol, on the other hand, is primarily employed to investigate the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium atom can significantly slow down reactions where a C-H bond is broken in the rate-determining step. By measuring this change in reaction rate, researchers can gain insights into enzymatic mechanisms, particularly the role of alcohol dehydrogenase (ADH) and other enzymes in ethanol oxidation.

A key advantage of carbon-13 labeling is its high chemical stability; the 13C label does not exchange with other molecules or the solvent. Deuterium labels, especially on hydroxyl groups, can be more susceptible to exchange, which needs to be considered in experimental design.

Data Presentation: A Quantitative Look at Performance

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and deuterated ethanol.

FeatureThis compoundDeuterated EthanolSignificance for Researchers
Primary Application Metabolic Flux AnalysisKinetic Isotope Effect (KIE) StudiesDetermines the primary research question each tracer is suited for.
Traced Atom Carbon (¹³C)Hydrogen (²H or D)¹³C traces the carbon backbone, while ²H probes C-H bond cleavage.
Kinetic Isotope Effect (KIE) Minimal (rate is ~4% faster than ¹²C reaction)[1]Significant (rate of C-¹H bond cleavage is 6-10 times faster than C-²H)[1]Deuterated ethanol is ideal for studying reaction mechanisms.
Isotope Stability High, no exchange with solvent[1]Lower, potential for exchange of hydroxyl deuterium[1]¹³C provides a more stable and unambiguous tracer for metabolic fate.
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyNMR Spectroscopy, Mass Spectrometry (MS)Both can be detected by common analytical platforms.
ParameterDeuterated EthanolReference
Kinetic Isotope Effect (D(V/K)) on Liver Alcohol Dehydrogenase (NAD+ as coenzyme, pH 7) 3.0[2]
Intrinsic Isotope Effect on Liver Alcohol Dehydrogenase (with NAD+) ~10[2]
Kinetic Isotope Effect (D(V/K)) with increasing pH (pH 9) 1.5[2]

Note: Quantitative data for 13C enrichment from this compound is highly dependent on the specific biological system, dose, and time point of measurement. Studies have demonstrated significant incorporation of the 13C2-label from ethanol into acetyl-CoA and subsequently into histone acetylation, with labeling patterns shifting based on the fractional contribution of ethanol to the acetyl-CoA pool.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments using this compound and deuterated ethanol.

Protocol 1: In Vivo Metabolic Tracing with this compound in a Mouse Model

Objective: To trace the incorporation of carbon from ethanol into hepatic acetyl-CoA and downstream metabolites.

Materials:

  • This compound (¹³CH₃¹³CH₂OH)

  • 8-week-old male C57BL/6J mice

  • Gavage needles

  • Liquid nitrogen

  • Equipment for tissue homogenization

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fasting may be required depending on the study design.

  • Tracer Administration: Administer a bolus dose of this compound (e.g., 5 g/kg body weight) to the mice via oral gavage.[4]

  • Time-Course Sampling: At predetermined time points (e.g., 0, 4, and 24 hours), euthanize a cohort of mice and collect liver tissue.[4]

  • Metabolism Quenching: Immediately freeze-clamp the liver tissue in liquid nitrogen to halt all metabolic activity.[5]

  • Metabolite Extraction: Homogenize the frozen liver tissue in a pre-chilled extraction solvent mixture (e.g., 7:2:1 methanol:water:chloroform) to precipitate proteins and extract polar metabolites.[6]

  • Sample Preparation for LC-MS: Centrifuge the homogenate to pellet the protein and lipid layers. Collect the aqueous layer containing polar metabolites. Dry the aqueous extract under vacuum.

  • LC-MS Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS analysis. Inject the sample onto an LC column coupled to a high-resolution mass spectrometer to separate and detect 13C-labeled metabolites.

  • Data Analysis: Analyze the mass spectrometry data to identify metabolites and quantify the mass isotopologue distributions (MIDs). Correct the MIDs for the natural abundance of 13C to determine the fractional enrichment of 13C in each metabolite.[4]

Protocol 2: In Vitro Measurement of the Kinetic Isotope Effect of Deuterated Ethanol on Alcohol Dehydrogenase

Objective: To determine the effect of deuterium substitution on the rate of ethanol oxidation by liver alcohol dehydrogenase (ADH).

Materials:

  • Ethanol (¹²CH₃¹²CH₂OH)

  • Deuterated ethanol (e.g., CH₃CD₂OH or CD₃CH₂OH)

  • Purified liver alcohol dehydrogenase

  • NAD+ (coenzyme)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate cuvettes, prepare reaction mixtures containing the buffer solution, NAD+, and either ethanol or deuterated ethanol at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified liver ADH to each cuvette.

  • Spectrophotometric Monitoring: Immediately place the cuvettes in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADH.

  • Initial Rate Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both ethanol and deuterated ethanol.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the Vmax/Km values for the non-deuterated and deuterated ethanol (D(V/K) = (Vmax/Km)H / (Vmax/Km)D).[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for Metabolic Tracing cluster_13C This compound Tracing cluster_D Deuterated Ethanol Tracing C13_admin Administration of This compound C13_sample Tissue/Biofluid Sampling C13_admin->C13_sample C13_extract Metabolite Extraction C13_sample->C13_extract C13_analysis LC-MS or NMR Analysis C13_extract->C13_analysis C13_data Mass Isotopologue Distribution Analysis C13_analysis->C13_data C13_output Metabolic Flux Quantification C13_data->C13_output D_admin Administration of Deuterated Ethanol D_sample Reaction Monitoring (e.g., NADH production) D_admin->D_sample D_analysis Spectrophotometry or NMR Analysis D_sample->D_analysis D_data Kinetic Parameter Calculation D_analysis->D_data D_output Kinetic Isotope Effect Determination D_data->D_output

Caption: A comparative workflow for metabolic tracing experiments.

ethanol_metabolism Major Pathways of Ethanol Metabolism and Acetyl-CoA Synthesis cluster_enzymes Enzymatic Conversions Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ACSS Acetyl-CoA Synthetase (ACSS) Acetate->ACSS AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis ADH->Acetaldehyde NAD+ -> NADH ALDH->Acetate NAD+ -> NADH ACSS->AcetylCoA ATP -> AMP + PPi

Caption: The metabolic fate of ethanol to acetyl-CoA and its entry into central carbon metabolism.

Concluding Remarks

The selection between this compound and deuterated ethanol as a metabolic tracer is contingent on the specific research objectives. For elucidating the downstream fate of the carbon backbone of ethanol and quantifying metabolic fluxes, this compound is the superior choice due to its isotopic stability and direct tracing of carbon atoms. Conversely, for investigating the mechanisms of ethanol-metabolizing enzymes and quantifying the kinetic isotope effect, deuterated ethanol is the indispensable tool.

For a comprehensive understanding of ethanol metabolism, a multi-faceted approach employing both types of tracers can yield complementary and synergistic insights, providing a more complete picture of both the kinetics and the metabolic pathways involved. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their metabolic studies.

References

Cross-Validation of Metabolomic Data from Mass Spectrometry and Nuclear Magnetic Resonance Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving fields of metabolomics and drug development, the comprehensive analysis of small molecules is paramount for understanding biological systems and identifying novel therapeutic targets. Two of the most powerful and widely adopted analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While each platform offers distinct advantages, their true analytical strength is often unleashed when used in a complementary and cross-validated manner.[1] This guide provides an objective comparison of MS and NMR for metabolomic analysis, complete with detailed experimental protocols and supporting data to aid researchers in designing robust, multi-platform studies.

Performance Characteristics: A Head-to-Head Comparison

MS and NMR furnish different yet complementary information for the analysis of metabolites. MS is renowned for its exceptional sensitivity and broad coverage, capable of detecting thousands of metabolites from a small sample volume.[2][3] Conversely, NMR offers unparalleled reproducibility and is inherently quantitative without the need for extensive calibration curves, making it ideal for structural elucidation and longitudinal studies where consistency is critical.[4][5][6]

The integration of data from both platforms can lead to a more comprehensive and accurate understanding of the metabolome. This multi-platform approach enhances metabolite coverage and provides a more robust validation of findings.[7]

Table 1: Quantitative Comparison of MS and NMR for Untargeted Metabolomic Profiling of Human Plasma

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (¹H-NMR)
Number of Detected Metabolites 29780
Sensitivity High (picomole to femtomole)Low (micromole)
Reproducibility AverageVery High
Quantitative Accuracy Requires internal standards and calibrationHighly quantitative and reproducible
Primary Information Mass-to-charge ratio (m/z), fragmentation patternsAtomic connectivity, 3D structure
Sample Volume Required SmallLarger
Throughput HighCan be automated for high-throughput

Data synthesized from a comparative study on human plasma metabolomics.[1]

Experimental Protocols

To ensure the comparability and cross-validation of data, standardized and detailed experimental protocols are essential. The following sections outline representative protocols for untargeted metabolomic analysis of human plasma using LC-MS and ¹H-NMR.

Protocol 1: Untargeted LC-MS Metabolomics of Human Plasma

This protocol is designed for the analysis of hydrophilic metabolites in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry.[8]

1. Sample Preparation and Metabolite Extraction:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts at high organic content, gradually increasing the aqueous phase to elute polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: m/z 70-1000.

    • Data Acquisition: Full scan mode for profiling and data-dependent MS/MS for fragmentation and identification.

3. Data Processing:

  • Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.[9][10]

  • Perform metabolite annotation by matching m/z values and fragmentation patterns against spectral databases (e.g., METLIN, HMDB).

Protocol 2: Untargeted ¹H-NMR Metabolomics of Human Plasma

This protocol outlines the steps for analyzing human plasma using ¹H-NMR spectroscopy, focusing on the removal of macromolecules to improve spectral quality.[4][5][11]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Macromolecule Removal (Ultrafiltration):

    • Use a 3 kDa molecular weight cut-off filter.

    • Add 500 µL of plasma to the filter device.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • To 400 µL of the filtrate, add 200 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP or DSS).

  • Adjust the pH to 7.4.

  • Transfer the final mixture to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: A 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) is commonly used to suppress the water signal.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Spectral Width: 12 ppm.

    • Number of Scans: 64-128.

    • Relaxation Delay: 4 seconds.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction using software like TopSpin, MestReNova, or an online platform like MetaboAnalyst.[9]

  • Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).

  • Perform metabolite identification and quantification by comparing the experimental spectra to reference spectra from databases such as HMDB or BMRB.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the cross-validation of MS and NMR data.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_integration Data Integration & Cross-Validation Sample Human Plasma Sample Split Split Sample Sample->Split MS_Prep Protein Precipitation & Metabolite Extraction Split->MS_Prep Aliquot 1 NMR_Prep Macromolecule Removal (Ultrafiltration) Split->NMR_Prep Aliquot 2 LCMS LC-MS Analysis MS_Prep->LCMS MS_Data Raw MS Data (.mzXML) LCMS->MS_Data MS_Proc MS Data Processing (Peak Picking, Alignment) MS_Data->MS_Proc MS_Metabolites Identified & Quantified Metabolites (MS) MS_Proc->MS_Metabolites Integration Data Integration MS_Metabolites->Integration NMR_Acq 1H-NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Raw NMR Data (FID) NMR_Acq->NMR_Data NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Data->NMR_Proc NMR_Metabolites Identified & Quantified Metabolites (NMR) NMR_Proc->NMR_Metabolites NMR_Metabolites->Integration X_Validation Cross-Validation & Statistical Analysis Integration->X_Validation Report Integrated Biological Insights X_Validation->Report

Caption: Experimental workflow for cross-validating MS and NMR data.

mtor_pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition LipidSynth Lipid Synthesis mTORC1->LipidSynth Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynth Protein Synthesis (Cell Growth) S6K1->ProteinSynth EIF4EBP1->ProteinSynth Inhibition

Caption: Simplified mTOR signaling pathway with metabolic outputs.

logical_relationship InputData MS Data (Metabolite List 1) NMR Data (Metabolite List 2) Processing Data Normalization & Scaling Merging & Alignment InputData:ms->Processing:norm InputData:nmr->Processing:norm Analysis Univariate Analysis (t-test, Fold Change) Multivariate Analysis (PCA, PLS-DA) Processing->Analysis Validation Common Metabolites Unique Metabolites Pathway Analysis Analysis->Validation Output { Validated Biomarkers |  Integrated Biological Interpretation} Validation->Output

Caption: Logical relationship for data integration and analysis.

References

Assessing the Biological Equivalence of Labeled vs. Unlabeled Ethanol: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled compounds to their unlabeled counterparts is paramount for the accurate interpretation of experimental data. This guide provides an objective comparison of the performance of labeled (deuterated and carbon-13) and unlabeled ethanol, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The use of isotopically labeled ethanol, particularly deuterated (D or ²H) and carbon-13 (¹³C) forms, is a cornerstone of metabolic research, allowing for the precise tracing of ethanol's fate within a biological system. While it is generally assumed that the biological behavior of labeled and unlabeled ethanol is identical, subtle differences, primarily arising from the kinetic isotope effect (KIE), can influence metabolic rates. This guide delves into these nuances to provide a comprehensive assessment of their biological equivalence.

Data Presentation: A Comparative Overview

The primary difference between labeled and unlabeled ethanol lies in their metabolism, specifically the rate at which they are oxidized by alcohol dehydrogenase (ADH). This is most pronounced with deuterated ethanol due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

ParameterUnlabeled Ethanol (¹²C, ¹H)Deuterated Ethanol (e.g., [1,1-²H₂]ethanol)Carbon-13 Labeled Ethanol (e.g., [1-¹³C]ethanol)Key Findings & References
Metabolism Rate (Kinetic Isotope Effect, KIE) BaselineSlowerNegligible to very small differenceDeuterium substitution at the C-1 position leads to a significant primary KIE, slowing the rate of oxidation by ADH. The reported D(V/K) in vivo ranges from 2.66 to 2.93.[1][2] For ¹³C-ethanol, the KIE is generally considered to be negligible in a biological context.
Pharmacokinetics (General) Well-characterizedExpected to have a slightly longer half-life due to slower metabolism. Other parameters (absorption, distribution) are largely unaffected.Considered to have virtually identical pharmacokinetics to unlabeled ethanol.The primary pharmacokinetic difference for deuterated ethanol is a decreased elimination rate. For ¹³C-ethanol, it is widely used as a tracer with the assumption of identical pharmacokinetic behavior.[3]
Pharmacodynamics Well-characterizedNo significant differences in the mechanism of action (e.g., interaction with GABA-A receptors) have been reported.Considered identical to unlabeled ethanol.The intoxicating and other central nervous system effects are not expected to differ significantly, as the interaction with receptors is not directly dependent on the isotopic composition of the ethanol molecule.
Toxicity Well-characterizedAcetaldehyde, the toxic metabolite, is produced at a slower rate, which might slightly alter the toxicity profile in acute high doses.No significant difference in toxicity is expected.The overall toxicity is primarily related to ethanol itself and its metabolite, acetaldehyde. The rate of acetaldehyde production can influence toxicity.[4][5]

Experimental Protocols: Key Methodologies

The assessment of ethanol's biological activity involves a range of in vivo and in vitro experimental protocols.

1. In Vivo Pharmacokinetic Studies in Rodent Models

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of labeled and unlabeled ethanol.

  • Methodology:

    • Animal Model: Male Wistar rats are commonly used.

    • Administration: Ethanol (unlabeled, deuterated, or ¹³C-labeled) is administered orally via gavage or intravenously.

    • Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via a cannula.

    • Ethanol Concentration Analysis: Blood ethanol concentrations are determined using gas chromatography-mass spectrometry (GC-MS) to differentiate between labeled and unlabeled forms.

    • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated using appropriate software.[6][7][8][9]

2. In Vitro Metabolism Assays using Liver Microsomes or Hepatocytes

  • Objective: To assess the rate of metabolism of labeled and unlabeled ethanol by liver enzymes.

  • Methodology:

    • Preparation: Liver microsomes or primary hepatocytes are isolated from rats or other species.

    • Incubation: The liver preparations are incubated with a known concentration of unlabeled, deuterated, or ¹³C-labeled ethanol in the presence of necessary cofactors (e.g., NAD+).

    • Metabolite Analysis: The formation of acetaldehyde is measured over time using techniques like HPLC or GC-MS.

    • Enzyme Kinetics: Michaelis-Menten kinetics are determined to calculate Vmax and Km for each ethanol isotopologue.

3. Cellular Assays for Pharmacodynamic Effects

  • Objective: To evaluate the effects of labeled and unlabeled ethanol on cellular functions.

  • Methodology:

    • Cell Culture: Neuronal cell lines or primary neurons are cultured.

    • Treatment: Cells are exposed to various concentrations of unlabeled, deuterated, or ¹³C-labeled ethanol.

    • Analysis of Cellular Response:

      • Membrane Fluidity: Assessed using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[10]

      • Ion Channel Function: Evaluated using patch-clamp electrophysiology to measure currents through GABA-A or NMDA receptors.

      • Cell Viability: Determined using assays such as MTT or trypan blue exclusion.[5]

      • Signal Transduction: Changes in signaling pathways are analyzed by measuring the phosphorylation status of key proteins (e.g., ERK, CREB) via Western blotting or ELISA.[11][12][13]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Ethanol Metabolism and the Kinetic Isotope Effect

The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde by alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate by aldehyde dehydrogenase (ALDH2). The kinetic isotope effect of deuterated ethanol is observed at the ADH-catalyzed step.

cluster_unlabeled Unlabeled Ethanol Metabolism cluster_labeled Deuterated Ethanol Metabolism Unlabeled Ethanol Unlabeled Ethanol Acetaldehyde_U Acetaldehyde Unlabeled Ethanol->Acetaldehyde_U ADH (k_H) Acetate_U Acetate Acetaldehyde_U->Acetate_U ALDH2 Deuterated Ethanol Deuterated Ethanol Acetaldehyde_D Acetaldehyde Deuterated Ethanol->Acetaldehyde_D ADH (k_D) k_H > k_D Acetate_D Acetate Acetaldehyde_D->Acetate_D ALDH2

Figure 1: Ethanol metabolism and the kinetic isotope effect.

Experimental Workflow for In Vivo Pharmacokinetic Comparison

A typical experimental workflow for comparing the pharmacokinetics of labeled and unlabeled ethanol in an animal model is depicted below.

Animal Model Animal Model Ethanol Administration Ethanol Administration Animal Model->Ethanol Administration Blood Sampling Blood Sampling Ethanol Administration->Blood Sampling GC-MS Analysis GC-MS Analysis Blood Sampling->GC-MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling GC-MS Analysis->Pharmacokinetic Modeling Data Comparison Data Comparison Pharmacokinetic Modeling->Data Comparison

Figure 2: Workflow for in vivo pharmacokinetic comparison.

Key Signaling Pathways Affected by Ethanol

Ethanol impacts several critical signaling pathways in the brain, contributing to its acute and chronic effects. One of the primary targets is the potentiation of GABAergic inhibition via GABA-A receptors.

Ethanol Ethanol GABA_A_Receptor GABA-A Receptor Ethanol->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression Neuronal_Hyperpolarization->CNS_Depression

Figure 3: Ethanol's effect on the GABA-A receptor signaling pathway.

Conclusion

Conversely, deuterated ethanol is not strictly biologically equivalent to unlabeled ethanol due to the significant kinetic isotope effect on its metabolism by alcohol dehydrogenase. This leads to a slower elimination rate and a prolonged half-life. While this property can be exploited to study metabolic pathways and enzyme mechanisms, researchers must be aware of this difference when interpreting data, especially in studies where the rate of metabolism is a critical variable. For pharmacodynamic studies where the primary interaction is with receptors and ion channels, the differences are likely to be minimal.

The choice between using labeled and unlabeled ethanol should be guided by the specific research question. When precise tracing of metabolic fate is required, ¹³C-labeled ethanol is the preferred tool. When investigating the mechanisms of ethanol metabolism itself, deuterated ethanol provides a unique and powerful approach. For general toxicological or behavioral studies not focused on metabolic rate, unlabeled ethanol remains the standard.

References

A Comparative Guide to Inter-laboratory Measurement Protocols for Ethanol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative measurement of doubly labeled ethanol (Ethanol-13C2). It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate protocol for their specific applications. The information presented is based on available experimental data from single-laboratory validations and collaborative studies.

Executive Summary

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the key performance metrics for the different analytical platforms used for this compound quantification. Data is derived from single-laboratory validation studies.

Analytical MethodKey Performance ParameterReported Value(s)Reference(s)
GC-C-IRMS Accuracy< 0.5% deviation from gravimetric values[1]
Precision (Repeatability)Relative Expanded Standard Uncertainty: 0.18% - 0.37%[1]
Within-laboratory standard deviation (Sr): 0.06‰ to 0.16‰ (for δ13C of ethanol)[2]
Among-laboratories standard deviation (SR): 0.17‰ to 0.26‰ (for δ13C of ethanol)[2]
Quantitative 13C NMR Accuracy (Trueness)Within 0.1% for [1,2-13C2]ethanol[3]
Precision (Repeatability)0.02% for [1,2-13C2]ethanol[3]
LC-MS/MS AccuracyDeviations in accuracy and precision were all lower than 15% at three quality control levels (for ethanol metabolites)
Precision (Repeatability)Deviations in accuracy and precision were all lower than 15% at three quality control levels (for ethanol metabolites)

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods reported in the scientific literature.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method is a highly accurate and precise technique for determining the isotopic composition of ethanol. It is often used in conjunction with isotope dilution mass spectrometry (IDMS) where a known amount of labeled standard (this compound) is added to the sample.

Sample Preparation (Isotope Dilution Method):

  • Gravimetrically prepare a primary standard solution of unlabeled ethanol in water.

  • Prepare a spike solution of this compound.

  • Accurately weigh a portion of the sample and the this compound spike solution into a vial.

  • Homogenize the mixture thoroughly.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Combustion Interface and an Isotope Ratio Mass Spectrometer (IRMS).

  • GC Column: A suitable capillary column for the separation of ethanol from other volatile components (e.g., HP-INNOWAX).

  • Combustion Interface: A furnace containing an oxidation catalyst (e.g., copper oxide) heated to a high temperature (e.g., 950°C) to convert eluted compounds to CO2 and H2O.

  • Water Removal: A water trap (e.g., a Nafion membrane) to remove water from the gas stream before it enters the IRMS.

  • IRMS: A dual-inlet or continuous-flow mass spectrometer capable of simultaneously measuring the ion beams of different isotopes of CO2 (m/z 44, 45, and 46).

Analytical Procedure:

  • Inject a small aliquot (e.g., 1 µL) of the prepared sample into the GC.

  • The GC separates ethanol from other components in the sample.

  • The eluted ethanol is combusted to CO2 in the combustion interface.

  • The resulting CO2 gas is introduced into the IRMS for isotope ratio analysis.

  • The concentration of ethanol in the original sample is calculated using the isotope dilution equation, based on the measured isotope ratio of the sample mixture and the known isotope ratios and amounts of the sample and the spike.

Quantitative Nuclear Magnetic Resonance (13C qNMR) Spectroscopy

Quantitative 13C NMR is a powerful non-destructive technique that can be used for the direct quantification and site-specific isotope analysis of this compound.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a deuterated solvent (e.g., D2O or CDCl3) in an NMR tube.

  • Add a known amount of an internal standard if absolute quantification is required. For relative quantification of the two 13C positions in this compound, an internal standard is not necessary.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

NMR Data Acquisition Parameters (for accurate quantification):

  • Pulse Angle: Use a 90° pulse angle to ensure complete excitation of the nuclei.

  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) to ensure full relaxation between scans and avoid signal saturation.

  • Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.

  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

Data Processing and Quantification:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without distorting the signal areas.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the areas of the two distinct 13C signals corresponding to the methyl (-CH3) and methylene (-CH2-) carbons of this compound.

  • The ratio of the integrated areas should be 1:1 for pure this compound. The concentration can be determined by comparing the integral of a known reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method that can be adapted for the quantification of this compound, particularly in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma, urine), precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

  • Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., Ethanol-d5) to correct for matrix effects and variations in instrument response.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • LC Column: A column suitable for the separation of small polar molecules (e.g., a HILIC column or a C18 column with an aqueous mobile phase).

Analytical Procedure:

  • Inject the prepared sample into the LC system.

  • The LC column separates this compound from other components of the sample matrix.

  • The eluent from the LC is introduced into the mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • This compound Transition (example): Precursor ion [M+H]+ m/z 49 -> Product ion m/z 33

    • Internal Standard (Ethanol-d5) Transition (example): Precursor ion [M+H]+ m/z 52 -> Product ion m/z 36

  • A calibration curve is constructed by analyzing standards of known this compound concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_C_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis Sample Sample Mix Sample + Spike Mixture Sample->Mix Spike This compound Spike Spike->Mix GC Gas Chromatography Mix->GC Injection Combustion Combustion (to CO2) GC->Combustion Elution IRMS Isotope Ratio MS Combustion->IRMS Gas Transfer Data Data Analysis IRMS->Data Signal Result Result Data->Result Ethanol Concentration

Caption: Workflow for this compound analysis by GC-C-IRMS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR NMR Spectrometer NMR_Tube->NMR Acquisition FID Free Induction Decay NMR->FID Signal Processing Data Processing FID->Processing Fourier Transform Result Result Processing->Result Quantitative Result

Caption: Workflow for this compound analysis by qNMR.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Dilution Dilution & IS Addition Precipitation->Dilution LC Liquid Chromatography Dilution->LC Injection MSMS Tandem Mass Spec (MRM) LC->MSMS Elution & Ionization Data Data Analysis MSMS->Data Signal Result Result Data->Result This compound Concentration

Caption: Workflow for this compound analysis by LC-MS/MS.

References

The Gold Standard: A Comparative Guide to Using Certified Reference Materials for Ethanol-13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in ethanol analysis, the use of certified reference materials (CRMs) is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry (IDMS) using a certified Ethanol-13C2 internal standard against traditional calibration techniques.

The quantification of ethanol is a critical measurement in numerous fields, from clinical and forensic toxicology to the food and beverage industry. The accuracy of these measurements is not just a matter of quality control; it can have significant legal and safety implications. Certified Reference Materials (CRMs) provide a benchmark for analytical measurements, ensuring results are traceable to the International System of Units (SI). This compound, a stable isotope-labeled version of ethanol, is considered the gold standard for internal standards in mass spectrometry-based methods due to its chemical and physical similarity to the analyte of interest.

Performance Comparison: The Advantage of Isotope Dilution

The use of a certified this compound CRM, particularly within an Isotope Dilution Mass Spectrometry (IDMS) framework, offers significant advantages in terms of accuracy and precision over other common standardization methods, such as external and internal standardization with a non-isotopic compound. The following tables summarize the performance of these methods based on available experimental data.

Table 1: Comparison of Accuracy in Ethanol Quantification

MethodAnalyte Concentration (Nominal)Measured Concentration/ValueDeviation from Certified/Gravimetric Value
IDMS with this compound 50 mg/100 mL49.88 mg/100 mL-0.24%
80 mg/100 mL (CRM)79.86 mg/100 mL-0.18%
200 mg/100 mL (CRM)200.32 mg/100 mL+0.16%
External Standard (GC) Not specifiedUp to 4.4% bias reportedCan be significant due to matrix effects
Dichromate Titration Not specifiedUp to 1.8% bias reportedProne to interferences from other oxidizable substances

Data for IDMS with this compound is synthesized from a high-accuracy study. Data for other methods is based on reported potential biases in interlaboratory comparisons.[1]

Table 2: Comparison of Precision in Ethanol Quantification

MethodRelative Expanded Standard Uncertainty (k=2)Relative Standard Deviation (RSD)
IDMS with this compound 0.18% to 0.37%Not explicitly stated, but low given the uncertainty
External Standard (GC) Not explicitly stated3.2% (for headspace GC)
Dichromate Titration Not explicitly stated1.1%

Data for IDMS with this compound is from a high-accuracy study, while data for other methods is from a CITAC interlaboratory comparison report.[1]

The data clearly indicates that IDMS using this compound as an internal standard provides results with significantly lower uncertainty and higher accuracy compared to traditional methods. This is because the isotopic internal standard behaves nearly identically to the analyte during extraction, derivatization, and ionization, effectively compensating for variations in sample preparation and instrument response.

Experimental Protocols

To ensure the highest quality data, a well-documented experimental protocol is essential. The following is a detailed methodology for the determination of ethanol in an aqueous matrix using Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC/MS) with a certified this compound CRM.

Materials and Reagents
  • Certified Reference Material (CRM): this compound, with a certificate of analysis stating its chemical purity and isotopic enrichment (e.g., 99 atom % 13C).

  • Analyte: High-purity, unlabeled ethanol for preparation of calibration standards.

  • Solvent: Deionized water (18 MΩ·cm or better).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Preparation of Standard Solutions
  • This compound Stock Solution (Spike): Accurately prepare a stock solution of the this compound CRM in deionized water by gravimetry.

  • Unlabeled Ethanol Stock Solution: Accurately prepare a stock solution of high-purity unlabeled ethanol in deionized water by gravimetry.

  • Calibration Standards: Prepare a series of calibration standards by mixing known amounts of the unlabeled ethanol stock solution with a constant, known amount of the this compound stock solution. This creates standards with varying, but known, isotope ratios.

Sample Preparation
  • Accurately weigh a known amount of the sample into a vial.

  • Add a known amount of the this compound stock solution (spike) to the sample.

  • Vortex the sample to ensure homogeneity.

GC-MS Analysis
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for the separation of ethanol (e.g., DB-ALC1 or equivalent).

  • Injection: Use a consistent injection volume for all standards and samples.

  • GC Oven Program: Isothermal at a temperature that provides good separation of ethanol from other volatile components (e.g., 55 °C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor the appropriate ions for both unlabeled ethanol (e.g., m/z 31, 45) and this compound (e.g., m/z 33, 47).

Data Analysis
  • For each standard and sample, determine the ratio of the peak areas of the selected ions for unlabeled ethanol and this compound.

  • Construct a calibration curve by plotting the isotope amount ratio against the known concentration ratio of the calibration standards.

  • Determine the isotope amount ratio in the unknown sample and use the calibration curve to calculate the concentration of ethanol in the original sample.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of using CRMs for standardization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM_Stock Prepare Certified This compound Stock Cal_Stds Prepare Calibration Standards CRM_Stock->Cal_Stds Sample_Spike Spike Sample with This compound CRM_Stock->Sample_Spike Analyte_Stock Prepare Unlabeled Ethanol Stock Analyte_Stock->Cal_Stds GCMS GC-MS Analysis Cal_Stds->GCMS Sample_Spike->GCMS Ratio Calculate Isotope Peak Area Ratios GCMS->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quant Quantify Ethanol in Sample Cal_Curve->Quant

Caption: Experimental workflow for ID-GC/MS analysis of ethanol using an this compound CRM.

traceability_concept SI_Unit SI Unit (mole) Primary_Std Primary Standard (e.g., High-Purity Ethanol) SI_Unit->Primary_Std Traceability CRM Certified Reference Material (this compound) Primary_Std->CRM Certification Working_Std Working Standard/ Calibration Solution CRM->Working_Std Calibration Sample_Result Sample Measurement Result Working_Std->Sample_Result Quantification

Caption: The traceability chain from the SI unit to the final sample measurement.

Alternative Standardization Methods

While IDMS with a certified isotopic internal standard is the preferred method for high-accuracy applications, other methods are also employed.

  • External Standardization: This is the simplest method, involving the creation of a calibration curve from a series of standards containing known concentrations of the analyte. However, it is highly susceptible to matrix effects, where other components in the sample can enhance or suppress the instrument's response to the analyte, leading to inaccurate results.[2]

  • Internal Standardization (non-isotopic): In this method, a compound that is chemically similar but not identical to the analyte (e.g., n-propanol for ethanol analysis) is added to all standards and samples. This can correct for variations in injection volume and instrument response but may not fully compensate for matrix effects or sample preparation losses if its chemical and physical properties differ from the analyte.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. While it can effectively overcome matrix effects, it is more laborious and time-consuming than other methods.

References

A Researcher's Guide to Selecting ¹³C-Labeled Substrates for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify cellular metabolism, the choice of a ¹³C-labeled substrate is a critical decision that profoundly influences the outcome of metabolic flux analysis (MFA). This guide provides a comparative analysis of commonly used ¹³C-labeled substrates, supported by experimental data, to facilitate the selection of the most appropriate tracer for specific research questions.

Metabolic flux analysis using stable isotopes like ¹³C is a powerful technique to unravel the intricate network of metabolic reactions within a cell. By supplying a ¹³C-enriched carbon source and tracking its incorporation into downstream metabolites, researchers can calculate the rates (fluxes) of metabolic pathways. The selection of the labeled substrate and the specific positions of the ¹³C atoms are paramount, as they determine the precision and resolution of the flux estimates for different pathways.

Comparative Performance of ¹³C-Labeled Substrates

The effectiveness of a ¹³C tracer varies significantly depending on the metabolic pathway under investigation. Below is a summary of the performance of commonly used ¹³C-labeled glucose and glutamine tracers for key pathways in central carbon metabolism.

Quantitative Comparison of ¹³C-Labeled Glucose Tracers

The precision of flux estimations for glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle is highly dependent on the chosen glucose isotopologue. Computational and experimental studies have ranked the performance of various tracers, with higher scores indicating more precise flux estimates.

Tracer MoleculeLabeled Position(s)Optimal for AnalyzingSuboptimal for AnalyzingKey Findings & References
[1,2-¹³C₂]glucose Carbons 1 and 2Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkTricarboxylic Acid (TCA) CycleProvides the most precise estimates for the upper part of central carbon metabolism and can distinguish between the oxidative and non-oxidative branches of the PPP.[1][2][3][4]
[U-¹³C₆]glucose All 6 carbonsGeneral metabolic mapping, TCA Cycle, BiosynthesisSpecific fluxes within glycolysis and PPPLabels all carbon atoms, offering a comprehensive view of glucose-derived carbons throughout metabolism. It is particularly effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.[2]
[1-¹³C]glucose Carbon 1Glycolysis, PPP (oxidative branch)TCA CycleA historically common and relatively inexpensive tracer.[1][4]
[2-¹³C]glucose Carbon 2Glycolysis, PPPTCA CycleOutperforms the more commonly used [1-¹³C]glucose for analyzing glycolysis and the PPP.[1][4]
[3-¹³C]glucose Carbon 3Glycolysis, PPP, Pyruvate OxidationAlso outperforms [1-¹³C]glucose for analyzing glycolysis and the PPP and provides information on pyruvate oxidation.[1][4]
Quantitative Comparison of ¹³C-Labeled Glutamine Tracers

Glutamine is a crucial substrate for many cells, particularly cancer cells, and tracing its metabolism provides insights into anaplerosis and reductive carboxylation.

Tracer MoleculeLabeled Position(s)Optimal for AnalyzingSuboptimal for AnalyzingKey Findings & References
[U-¹³C₅]glutamine All 5 carbonsTCA Cycle, General glutamine metabolism, LipogenesisGlycolysis, PPPEmerged as the preferred isotopic tracer for the analysis of the TCA cycle.[1][4] Provides a comprehensive view of glutamine's carbon fate and is a clear marker for both oxidative and reductive TCA cycle flux.[5]
[1-¹³C]glutamine Carbon 1Differentiating oxidative vs. reductive TCA cycle fluxGeneral metabolic mappingThe ¹³C label is lost as CO₂ in the oxidative pathway but retained during reductive carboxylation.[5]
[5-¹³C]glutamine Carbon 5Tracing reductive carboxylation's contribution to lipogenesisGeneral metabolic mappingThe label is not transferred to fatty acids through the oxidative TCA cycle.[5]
[U-¹³C₅,¹⁵N₂]glutamine All carbons and both nitrogensComprehensive analysis of both carbon and nitrogen metabolism from glutamineProvides the most complete picture of glutamine's contribution to various metabolic pathways simultaneously, though data analysis is more complex.[5]

Experimental Protocols

A successful ¹³C-MFA experiment requires meticulous planning and execution. The following provides a generalized, detailed methodology for a typical ¹³C-MFA experiment in mammalian cells.

Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cells with a ¹³C tracer until they reach an isotopic steady state.

  • Materials:

    • Adherent mammalian cell line of interest

    • Standard cell culture medium (e.g., DMEM)

    • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates

    • Custom ¹³C-labeling medium (e.g., DMEM lacking glucose and/or glutamine)

    • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

    • Cell culture plates (e.g., 6-well plates)

    • Incubator (37°C, 5% CO₂)

    • Automated cell counter or hemocytometer

  • Procedure:

    • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.

    • Medium Preparation: Prepare the labeling medium by supplementing the custom medium with the desired ¹³C-labeled tracer at the same concentration as the standard medium. For example, for RPMI-1640, this is typically 11.1 mM (2 g/L) for glucose.[2] Ensure the medium is also supplemented with dFBS.

    • Isotope Labeling:

      • Aspirate the standard growth medium from the cell culture plates.

      • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

      • Add the pre-warmed ¹³C-labeling medium to the cells.[2]

    • Incubation for Isotopic Steady State: Return the plates to the incubator and culture for a duration equivalent to at least 5-6 cell doubling times to achieve isotopic steady state.[6] For a cell line with a 24-hour doubling time, this would be approximately 5 days.

    • Monitoring: During incubation, monitor cell growth and key medium components (e.g., glucose, lactate, glutamine) to ensure cells are at a metabolic steady state.[6]

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.[7]

  • Procedure:

    • Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., PBS) to halt metabolic activity.

    • Extraction: Add a cold extraction solvent, such as an 80:20 methanol:water mixture, to the cells.[8] Scrape the cells and collect the cell lysate. This process can be repeated to ensure complete extraction.

    • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material like proteins and DNA.[6]

    • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube. This fraction will be used for analyzing labeling patterns in free metabolites.[6]

    • Drying: Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.[7][8] The dried extract can be stored at -80°C until analysis.

Sample Preparation and Mass Spectrometry Analysis
  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids often require derivatization to make them volatile. A common agent for this is MTBSTFA.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This analysis provides the mass isotopomer distributions (MIDs) for key metabolites, which is the raw data for flux calculations.

Visualizing the Workflow and Metabolic Pathways

Diagrams are essential for understanding the experimental process and the flow of carbon atoms through metabolic pathways.

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis define_question Define Biological Question select_tracer Choose ¹³C Tracer define_question->select_tracer design_labeling Design Labeling Strategy select_tracer->design_labeling cell_culture Cell Culture & Adaptation isotope_labeling Isotopic Labeling cell_culture->isotope_labeling quenching_extraction Quenching & Metabolite Extraction isotope_labeling->quenching_extraction ms_analysis Mass Spectrometry (GC-MS/LC-MS) mid_analysis Mass Isotopomer Distribution (MID) Analysis ms_analysis->mid_analysis flux_estimation Computational Flux Estimation mid_analysis->flux_estimation interpretation Biological Interpretation flux_estimation->interpretation

Caption: A high-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.

G Glc_12C2 [1,2-¹³C₂]Glucose Glycolysis Glycolysis Glc_12C2->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glc_12C2->PPP Glc_U6C [U-¹³C₆]Glucose Glc_U6C->Glycolysis TCA TCA Cycle Glc_U6C->TCA anaplerosis Gln_U5C [U-¹³C₅]Glutamine Gln_U5C->TCA Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis Pyruvate->TCA

Caption: Entry of common ¹³C-tracers into central carbon metabolism.

Conclusion

The selection of a ¹³C-labeled substrate is a foundational step in designing a robust metabolic flux analysis experiment. While uniformly labeled substrates like [U-¹³C₆]glucose and [U-¹³C₅]glutamine are excellent for obtaining a global view of metabolism and for probing the TCA cycle, positionally labeled tracers such as [1,2-¹³C₂]glucose offer superior precision for specific pathways like glycolysis and the pentose phosphate pathway. By carefully considering the biological question and the metabolic pathways of interest, researchers can choose the optimal tracer to generate high-quality, informative flux data.

References

Evaluating the Accuracy and Precision of Isotope Ratio Mass Spectrometry for ¹³C Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate determination of Carbon-13 (¹³C) isotopic abundance is critical for a range of applications, from metabolic research to environmental studies and food authenticity. Isotope Ratio Mass Spectrometry (IRMS) stands as a cornerstone technique for these measurements, renowned for its high sensitivity and precision. This guide provides an objective comparison of IRMS with other analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Data

The following table summarizes the accuracy and precision of various analytical techniques for ¹³C determination, as reported in several studies. The values are typically expressed in delta (δ) notation in parts per thousand (‰).

TechniqueSample TypeAccuracy (δ¹³C, ‰)Precision (Standard Deviation, ‰)Sample AmountKey Considerations
EA-IRMS Bulk Solids (e.g., sediments, organic matter)-2.801 ± 0.01 (2σ)[1]0.0091[1]0.082 - 1.66 mg[1]High throughput for bulk samples.
EA-IRMS Carbonates-Better than 0.08[2]~0.300 mg[3]Routine analysis with high precision.[2]
GasBench-IRMS Carbonates-Better than 0.06[2]Not specifiedHigh throughput and precision for carbonates.[2]
GC-IRMS Volatile Organic Compounds (e.g., FAMEs)Within ± 0.23 of reference[4]0.08 - 0.18[5]Picomole to nanogram range[4]Compound-specific isotope analysis.
GC-IRMS vs. ¹³C-qNMR Vanillin (methoxy group)Difference between methods: ±0.6[6][7]GC-IRMS: 0.16 - 0.41; ¹³C-qNMR: ±1.40[6][7]GC-IRMS requires 100-fold less sample.[6]NMR provides intramolecular information.[6]
IRMS vs. NMR EthanolDifference between methods: <0.3[8][9]IRMS precision: 0.2[9]NMR requires a larger sample amount.[9]Both are reliable for intramolecular analysis.[8][9]
IRIS (Laser-based) CarbonatesAverage absolute difference with IRMS: 0.1[10]Repeatability: <0.05[10]Not specifiedField-deployable option.[10]
IRIS (Laser-based) Dissolved Inorganic Carbon (DIC)Average absolute difference with IRMS: 0.2[10]Repeatability: <0.05[10]Not specifiedSuitable for in-field measurements.[10]

Experimental Protocols

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk Samples

This method is used for the determination of bulk ¹³C abundance in solid samples.

  • Sample Preparation : Solid samples are weighed into tin capsules. For carbonates, samples are powdered before being weighed into vials.[3]

  • Combustion : The encapsulated sample is dropped into a high-temperature (around 1000°C) combustion reactor. The sample undergoes flash combustion in the presence of an oxidant (e.g., tungsten oxide) and oxygen, converting all carbon into CO₂ gas.[11]

  • Reduction and Water Removal : The resulting gases pass through a reduction reactor (e.g., containing copper) to reduce nitrogen oxides to N₂ and remove excess oxygen. Water is subsequently removed by a chemical or cryogenic trap.

  • Gas Chromatography : The purified CO₂ and N₂ gases are separated by a gas chromatography column.

  • IRMS Analysis : The separated CO₂ gas is introduced into the ion source of the mass spectrometer. The instrument simultaneously measures the ion beams of masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46. The ratio of these masses is used to determine the δ¹³C value relative to a calibrated reference gas.[12]

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Analysis

GC-IRMS allows for the determination of the ¹³C content of individual volatile compounds within a complex mixture.

  • Sample Preparation : The sample mixture is injected into a gas chromatograph (GC). For non-volatile compounds, derivatization (e.g., to fatty acid methyl esters - FAMEs) may be necessary.

  • Chromatographic Separation : The compounds are separated based on their volatility and interaction with the GC column.

  • Combustion Interface : As each compound elutes from the GC column, it is quantitatively converted to CO₂ in a combustion reactor (typically a ceramic tube with an oxidizing agent at high temperature). Water is removed through a Nafion membrane.[5]

  • IRMS Analysis : The resulting CO₂ from each separated compound is introduced into the IRMS for isotopic analysis, similar to the EA-IRMS workflow. This provides a δ¹³C value for each specific compound.[5]

Visualizations

Experimental Workflow for ¹³C Determination by EA-IRMS

EA_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_EA Elemental Analyzer cluster_IRMS Isotope Ratio Mass Spectrometer cluster_Data Data Analysis Sample Solid Sample Weighing Weighing into Tin Capsule Sample->Weighing Combustion Combustion (~1000°C) Weighing->Combustion Reduction Reduction (e.g., Copper) Combustion->Reduction WaterTrap Water Trap Reduction->WaterTrap GC_Column GC Column WaterTrap->GC_Column IonSource Ion Source GC_Column->IonSource Analyzer Magnetic Sector Analyzer IonSource->Analyzer Collectors Faraday Cup Collectors (m/z 44, 45, 46) Analyzer->Collectors DataProcessing Isotope Ratio Calculation Collectors->DataProcessing Result δ¹³C Value DataProcessing->Result Method_Comparison cluster_types Types of IRMS cluster_alternatives Alternative Techniques cluster_key_attributes Key Attributes IRMS IRMS (Isotope Ratio Mass Spectrometry) EA_IRMS EA-IRMS (Bulk Analysis) IRMS->EA_IRMS GC_IRMS GC-IRMS (Compound-Specific) IRMS->GC_IRMS GasBench_IRMS GasBench-IRMS (Carbonates, DIC) IRMS->GasBench_IRMS NMR ¹³C-qNMR (Intramolecular) IRMS->NMR Comparison: Accuracy, Precision, Sample Size IRIS IRIS (Laser Spectroscopy) IRMS->IRIS Comparison: Precision, Portability HighPrecision High Precision EA_IRMS->HighPrecision HighAccuracy High Accuracy EA_IRMS->HighAccuracy GC_IRMS->HighPrecision GC_IRMS->HighAccuracy SmallSample Small Sample Size GC_IRMS->SmallSample GasBench_IRMS->HighPrecision GasBench_IRMS->HighAccuracy Intramolecular Intramolecular Information NMR->Intramolecular FieldDeployable Field Deployable IRIS->FieldDeployable

References

A Comparative Guide to Ethanol-13C2 in Metabolic Studies: Unveiling Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have emerged as indispensable tools for mapping and quantifying metabolic pathways. Among these, Ethanol-13C2 is a specialized tracer offering unique insights into cellular processes, especially those related to acetyl-CoA metabolism. This guide provides an objective comparison of this compound's performance against other common tracers, supported by experimental data, to inform the design of robust and reproducible metabolic studies.

Performance Comparison of Metabolic Tracers

The choice of a ¹³C-labeled tracer is a critical decision that dictates the precision and scope of the metabolic insights gained. While universally labeled glucose ([U-¹³C]-glucose) is a workhorse for general metabolic flux analysis, specialized tracers like this compound offer distinct advantages for probing specific pathways.

TracerPrimary Application(s)AdvantagesDisadvantagesTypical Flux Precision
This compound Acetyl-CoA metabolism, Histone acetylation, De novo lipogenesisDirectly traces the contribution of ethanol to the acetyl-CoA pool.[1][2] Useful for studying alcohol-related metabolic changes.[1][2]Limited to pathways downstream of acetyl-CoA. Does not inform on upstream glycolysis or the pentose phosphate pathway.Pathway-dependent; high precision for acetyl-CoA-derived pathways.
[U-¹³C]-Glucose Central carbon metabolism, Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycleProvides a global overview of glucose metabolism.[3][4] Widespread labeling of downstream metabolites.Can lead to complex labeling patterns that are challenging to deconvolute for specific flux estimations.Good for overall network analysis, but may be less precise for specific pathways compared to positionally labeled tracers.
[1,2-¹³C2]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)High precision for resolving fluxes in glycolysis and the PPP.[4][5]Less informative for the TCA cycle compared to uniformly labeled tracers.High
[U-¹³C]-Glutamine TCA cycle, AnaplerosisExcellent for probing the TCA cycle and amino acid metabolism.Limited information on glycolytic pathways.High for TCA cycle fluxes.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and robustness of metabolic tracer studies. Below are generalized protocols for the application of this compound in both in vivo and in vitro settings.

In Vivo Labeling of Histone Acetylation with this compound in Mice

This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[1][2]

1. Animal Preparation:

  • Acclimate male C57BL/6J mice (8 weeks old) to a standard chow diet.

  • Fast mice overnight prior to the experiment to ensure metabolic homogeneity.

2. Tracer Administration:

  • Prepare a solution of this compound in sterile saline.

  • Administer a single oral gavage of 5 g/kg body weight of this compound.

  • For control groups, administer an isocaloric dose of a non-labeled substrate, such as maltodextrin.

3. Sample Collection:

  • Collect blood samples via tail vein at baseline (0h), 4h, and 24h post-gavage for blood alcohol content (BAC) analysis.

  • At the designated time points, euthanize mice and immediately perfuse the liver with ice-cold PBS to remove blood.

  • Excise the liver, snap-freeze in liquid nitrogen, and store at -80°C until further processing.

4. Histone Extraction and Analysis:

  • Isolate nuclei from the liver tissue using a dounce homogenizer and a sucrose gradient.

  • Extract histones from the nuclei using an acid extraction protocol.

  • Perform in-solution digestion of the histone proteins (e.g., with trypsin).

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the incorporation of the ¹³C label into acetylated histone peptides.

In Vitro Metabolic Flux Analysis with this compound in Hepatocytes

This generalized protocol outlines the key steps for conducting a ¹³C-metabolic flux analysis (MFA) experiment using this compound in cultured hepatocytes.

1. Cell Culture and Media Preparation:

  • Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in standard growth medium to the desired confluency (typically mid-exponential phase).

  • Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with a defined concentration of this compound (e.g., 50 mM). Ensure the medium contains other essential nutrients.

  • It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ethanol or other carbon sources.

2. Labeling Experiment:

  • Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells and incubate for a predetermined duration to achieve isotopic steady state. This time should be determined empirically through a time-course experiment.

3. Metabolite Extraction:

  • Rapidly aspirate the labeling medium and quench metabolism by washing the cells with ice-cold saline.

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Analysis and Data Interpretation:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the metabolites as required for gas chromatography-mass spectrometry (GC-MS) analysis or resuspend in a suitable solvent for LC-MS/MS analysis.

  • Analyze the mass isotopomer distributions (MIDs) of key intracellular metabolites.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes by fitting the measured MIDs to a metabolic model.[6]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following are Graphviz (DOT language) scripts for generating key diagrams related to this compound metabolism.

Metabolic Fate of this compound

cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_downstream Downstream Pathways Ethanol_13C2 This compound Acetaldehyde_13C2 Acetaldehyde-13C2 Ethanol_13C2->Acetaldehyde_13C2 ADH Acetate_13C2_cyt Acetate-13C2 Acetaldehyde_13C2->Acetate_13C2_cyt ALDH2 Acetaldehyde_13C2_mit Acetaldehyde-13C2 Acetaldehyde_13C2->Acetaldehyde_13C2_mit Acetyl_CoA_13C2_cyt Acetyl-CoA-13C2 Acetate_13C2_cyt->Acetyl_CoA_13C2_cyt ACSS2 Fatty_Acid_Synthesis De Novo Lipogenesis Acetyl_CoA_13C2_cyt->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA_13C2_cyt->Histone_Acetylation Acetate_13C2_mit Acetate-13C2 Acetaldehyde_13C2_mit->Acetate_13C2_mit ALDH2 Acetyl_CoA_13C2_mit Acetyl-CoA-13C2 Acetate_13C2_mit->Acetyl_CoA_13C2_mit ACSS1 TCA_Cycle TCA Cycle Acetyl_CoA_13C2_mit->TCA_Cycle TCA_Cycle->Acetyl_CoA_13C2_cyt Citrate Shuttle

Metabolic fate of this compound in a hepatocyte.
Experimental Workflow for ¹³C-Metabolic Flux Analysis

cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Tracer Introduction (e.g., this compound) A->B C Isotopic Steady State Incubation B->C D Metabolite Quenching & Extraction C->D E Mass Spectrometry (GC-MS or LC-MS/MS) D->E Metabolite Extract F Mass Isotopomer Distribution (MID) Analysis E->F G Metabolic Flux Calculation F->G H Statistical Analysis & Model Validation G->H G->H

General workflow for a ¹³C-MFA experiment.

Reproducibility and Robustness Considerations

The reproducibility of metabolic studies using this compound is influenced by several factors. While one study on ethanol metabolism in mice indicated good reproducibility for population-level parameters, individual variability can be higher.[7]

Factors Affecting Reproducibility and Robustness:

  • Isotopic Purity of the Tracer: The isotopic enrichment of the this compound tracer is critical for accurate quantification.

  • Metabolic State of the System: The metabolic state of the cells or organism at the time of the experiment can significantly impact tracer incorporation. Factors such as cell cycle phase, nutrient availability, and oxygen levels should be carefully controlled.

  • Achieving Isotopic Steady State: For steady-state MFA, ensuring that the labeling of intracellular metabolites has reached a plateau is crucial for accurate flux calculations.

  • Quenching and Extraction Efficiency: Incomplete quenching of metabolic activity or inefficient extraction of metabolites can introduce significant errors.

  • Analytical Variability: The precision and accuracy of the mass spectrometry platform used for MID analysis are key determinants of the overall robustness of the results.

Advantages and Limitations of this compound

Advantages:

  • Direct Probe of Acetyl-CoA Pools: this compound provides a direct means to trace the contribution of ethanol to both cytosolic and mitochondrial acetyl-CoA pools.[1][2]

  • Specific for Alcohol Metabolism: It is an invaluable tool for studying the metabolic consequences of alcohol consumption.[1][2]

  • Impact on Redox State: Ethanol metabolism significantly alters the cellular NAD+/NADH ratio, and using this compound allows for the study of downstream metabolic effects of this redox shift.[1][8]

Limitations:

  • Limited Scope: Its utility is primarily restricted to pathways downstream of acetyl-CoA.

  • Potential for Confounding Effects: The metabolic products of ethanol, acetaldehyde and acetate, can have their own biological effects, which may complicate the interpretation of results.[9]

  • Dependence on Endogenous Enzymes: The rate of tracer metabolism is dependent on the expression and activity of alcohol and aldehyde dehydrogenases, which can vary between cell types and individuals.[9]

References

A Researcher's Guide to Kinetic Models for Stable Isotope Tracer Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, stable isotope tracing offers a powerful lens into the dynamic workings of cellular pathways. However, the raw data from these experiments is only as insightful as the kinetic models used to interpret it. This guide provides an objective comparison of common kinetic modeling approaches, supported by experimental data, to help you select the most appropriate method for your research questions.

This guide delves into the principles, applications, and practical considerations of three major classes of kinetic models: Compartmental Models, Non-Compartmental Analysis (NCA), and Metabolic Flux Analysis (MFA), including its steady-state and isotopically non-stationary variations.

Comparing the Core Concepts: A Logical Overview

The choice of a kinetic model hinges on the specific biological question, the complexity of the system under study, and the nature of the experimental data. The following diagram illustrates the conceptual relationships between these modeling approaches.

Caption: Conceptual overview of kinetic models for analyzing stable isotope tracer data.

Quantitative Comparison of Kinetic Models

A direct quantitative comparison across all model types on a single dataset is rare in the literature due to their fundamentally different outputs and assumptions. However, a comparative study on a Corynebacterium glutamicum lysine producer provides valuable insights into the differences between steady-state and isotopically non-stationary MFA.[1]

ParameterSteady-State MFA (SS-MFA)Isotopically Non-Stationary MFA (INST-MFA)Compartmental ModelsNon-Compartmental Analysis (NCA)
Primary Output Absolute or relative metabolic fluxes (e.g., nmol/gDW/h)Absolute or relative metabolic fluxes and metabolite pool sizesRate constants, transfer coefficients, pool sizesPharmacokinetic parameters (AUC, Cmax, Tmax, half-life)[2][3]
Key Assumptions Metabolic and isotopic steady stateMetabolic steady stateDefined number of well-mixed compartmentsModel-independent, relies on data quality
Data Requirements Mass isotopomer distributions at isotopic steady stateTime-course of mass isotopomer distributionsTime-course of tracer concentration in accessible compartmentsFrequent sampling of tracer concentration over time
Computational Complexity ModerateHighHighLow
Typical Application Quantifying central carbon metabolism in well-characterized systemsSystems that do not reach isotopic steady state quickly, such as in plants or complex mammalian cells[4]Pharmacokinetic/pharmacodynamic (PK/PD) studies, whole-body metabolismStandard pharmacokinetic analysis in drug development[2]

Table 1: Comparison of Key Features of Different Kinetic Models

The following table presents a subset of flux data from a study comparing SS-MFA and INST-MFA in Corynebacterium glutamicum, illustrating the quantitative differences that can arise from the choice of model.[1]

Metabolic FluxSteady-State MFA (SS-MFA) (mmol/gDW/h)Isotopically Non-Stationary MFA (INST-MFA) (mmol/gDW/h)
Glucose Uptake1.00 (fixed)1.00 (fixed)
Glycolysis (Phosphofructokinase)0.65 ± 0.030.72 ± 0.04
Pentose Phosphate Pathway (G6P Dehydrogenase)0.35 ± 0.020.28 ± 0.03
TCA Cycle (Citrate Synthase)0.45 ± 0.050.51 ± 0.06
Anaplerosis (Pyruvate Carboxylase)0.20 ± 0.020.23 ± 0.03
Lysine Synthesis0.15 ± 0.010.17 ± 0.02

Table 2: Comparison of Metabolic Fluxes Determined by SS-MFA and INST-MFA in Corynebacterium glutamicum (Data are representative examples derived from the findings of Nöh et al., 2011[1])

Experimental Protocols

A successful kinetic modeling study begins with a well-designed and executed stable isotope tracer experiment. Below are detailed methodologies for a typical in vitro experiment using cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled tracer.

G Experimental Workflow for Stable Isotope Labeling in Cell Culture Start Start: Seed Cells Culture Culture cells to desired confluency (e.g., 80-90%) Start->Culture Wash1 Wash cells with pre-warmed PBS Culture->Wash1 AddLabel Add pre-warmed labeling medium containing ¹³C-tracer Wash1->AddLabel Incubate Incubate for desired time points AddLabel->Incubate Quench Quench metabolism (e.g., with cold methanol) Incubate->Quench Extract Extract metabolites Quench->Extract Analyze Analyze by LC-MS or GC-MS Extract->Analyze End End: Data Analysis Analyze->End

Caption: A generalized workflow for a ¹³C tracer study using LC-MS.[5]

Materials:

  • Adherent mammalian cell line

  • Standard cell culture medium

  • Labeling medium (e.g., glucose-free DMEM)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment. Culture the cells in standard growth medium.[6]

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with the ¹³C-labeled tracer to the desired concentration and dFBS. Pre-warm the labeling medium to 37°C.[6]

  • Labeling Initiation:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.[5]

    • Add the pre-warmed ¹³C-labeling medium to the cells.[5]

  • Incubation: Place the cells back in the incubator and culture for the desired time points. For time-course experiments (for INST-MFA), have separate plates for each time point.

  • Metabolite Quenching and Extraction: Proceed to Protocol 2.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is critical for obtaining an accurate snapshot of the metabolic state.

Materials:

  • Ice-cold 80% methanol (-80°C)[7]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge (4°C)

  • Liquid nitrogen or dry ice

Procedure:

  • Quenching:

    • Aspirate the labeling medium from the cells.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[7]

    • Place the plate on dry ice for 10 minutes to ensure rapid and complete quenching.[5]

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

  • Extraction:

    • Vortex the tubes vigorously.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Signaling Pathways and Model Logic

The following diagram illustrates a simplified representation of central carbon metabolism, a common target for stable isotope tracing studies, and how different modeling approaches interpret the flow of metabolites.

G Model Interpretation of a Simplified Metabolic Pathway cluster_pathway Central Carbon Metabolism cluster_models Model Interpretations Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P v1 F6P Fructose-6-P G6P->F6P v2 PYR Pyruvate F6P->PYR v3 (Glycolysis) LAC Lactate PYR->LAC v4 AcCoA Acetyl-CoA PYR->AcCoA v5 CIT Citrate AcCoA->CIT v6 (TCA Cycle) aKG α-Ketoglutarate CIT->aKG v7 NCA_node NCA: Determines overall ¹³C-Glucose clearance and appearance of labeled lactate. Compartmental_node Compartmental Model: Models glucose and lactate kinetics in plasma and tissue compartments. MFA_node MFA: Quantifies fluxes v1 through v7 based on ¹³C labeling patterns in intermediates.

References

Safety Operating Guide

Proper Disposal of Ethanol-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethanol-13C2, a stable isotope-labeled form of ethanol, requires the same stringent disposal procedures as its unlabeled counterpart due to its inherent flammability and potential environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as open flames, hot plates, or sparks.[1][2]

Quantitative Data and Hazard Profile

The following table summarizes the key quantitative data and hazard classifications for this compound, which are consistent with standard ethanol.

PropertyValueCitation(s)
UN Number 1170[3]
Hazard Class 3 (Flammable Liquid)[4]
Packing Group II[4]
Flash Point 13 °C (55.4 °F) - closed cup
Hazard Statements H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation.
Disposal Classification Hazardous Waste[5][6][7]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must adhere to hazardous waste regulations to protect human health and the environment.[5] Drain disposal is strictly prohibited at any concentration.[1][6]

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. This container should be made of a material that does not react with ethanol and must have a secure, tightly fitting cap.[7]

  • The container must be clearly labeled as "Hazardous Waste: Ethanol" and should list any other constituents if it is a mixed waste stream.[5][6]

2. Waste Segregation:

  • It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[6]

  • Specifically, do not mix ethanol waste with oxidizing agents (like nitric acid or bleach) or strong acids and bases.[1][6]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[2][7]

  • The storage area must be cool, well-ventilated, and away from sources of ignition.[6][8]

  • Ensure the container has at least 1 inch of headspace to allow for vapor expansion.[5]

4. Arranging for Final Disposal:

  • Once the waste container is nearly full (approximately 80-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Do not attempt to dispose of the waste through evaporation, as this is illegal and unsafe.[1]

5. Spill Cleanup:

  • Small Spills (< 1 Liter):

    • Alert others in the immediate area.

    • Absorb the spill using an inert material such as sand, vermiculite, or a chemical spill pad.[2]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Clean the spill area with soap and water.[2]

  • Large Spills (> 1 Liter):

    • Evacuate the area immediately.[2]

    • Alert your institution's emergency response team or EHS.[2]

    • If safe to do so, provide ventilation to the area.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EthanolDisposalWorkflow start This compound Waste Generated assess Assess Waste Stream (Pure or Mixed?) start->assess container Select Labeled, Compatible Hazardous Waste Container assess->container segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Strong Acids/Bases) container->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage check_full Container Full? storage->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No contact_ehs Contact EHS/Licensed Contractor for Pickup check_full->contact_ehs Yes add_waste->storage end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

This structured approach ensures that all safety and regulatory requirements are met, fostering a secure research environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical you are handling.[9]

References

Essential Safety and Logistics for Handling Ethanol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of isotopically labeled compounds like Ethanol-13C2 is paramount. This guide provides immediate, procedural information for the operational use and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] Adherence to proper safety protocols is crucial to mitigate risks.

Hazard Identification and Safety Data

A summary of the key safety and physical properties of this compound is provided in the table below.

PropertyValueSource
Signal Word Danger[1][2]
Hazard Statements H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.[1][2][3]
GHS Pictograms Flame (GHS02), Exclamation Mark (GHS07)[2]
Flash Point 13 °C (55.4 °F) - closed cup[1][2]
Boiling Point 78 °C[1][2]
Density 0.839 g/mL at 25 °C[1][2]
Storage Temperature Room temperature[1][2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6][7] Use explosion-proof electrical and lighting equipment.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles or a face shield.[8][9]

  • Hand Protection: Wear nitrile or butyl rubber gloves.[4][10] Ethanol can defat the skin, causing dryness and irritation.[10]

  • Body Protection: A flame-retardant lab coat or coveralls should be worn.[9]

  • Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, use a suitable respirator.[4][8][11] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[10]

3. Handling and Use:

  • Ground and bond containers when transferring the liquid to prevent static discharge.[3][6]

  • Use only non-sparking tools.[3][6]

  • Avoid contact with skin and eyes.[4][12] Do not breathe in vapors.[4]

  • Keep the container tightly closed when not in use.[3][4][12]

4. Spill Response:

  • Small Spills (<1 L): Absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal.[4]

  • Large Spills (>1 L): Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to ensure environmental protection and regulatory compliance.

1. Waste Collection:

  • Dispose of used this compound as hazardous waste in a designated, properly labeled waste container.[4][13]

  • Solid waste contaminated with this compound, such as paper towels or gloves, should also be disposed of in a designated hazardous waste container.[13]

  • Do not dispose of ethanol down the drain.[13][14] This is illegal and can harm the environment.[13]

2. Waste Storage:

  • Store waste containers in a cool, well-ventilated area away from ignition sources.[14]

  • Ensure the waste container cap is tightly sealed.[13]

  • Do not store ethanol waste with incompatible materials, such as acids or oxidizing agents, to prevent dangerous chemical reactions.[13][14]

3. Waste Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EH&S department.[4]

  • Used ethanol should be disposed of from the waste container within 90 days.[13]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer this compound (Use Grounding and Bonding) prep_setup->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_spill Spill Occurs handle_use->emergency_spill cleanup_dispose_liquid Dispose of Liquid Waste (Hazardous Waste Container) cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste (Hazardous Waste Container) cleanup_decontaminate->cleanup_dispose_solid emergency_action Follow Spill Response Protocol emergency_spill->emergency_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol-13C2
Reactant of Route 2
Ethanol-13C2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.